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Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Nitro-1H-indole: A Foundational Analog for Substituted Nitroindoles

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and biological applications of 5-Nitro-1H-indole. While the specific compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and biological applications of 5-Nitro-1H-indole. While the specific compound of inquiry, 5-Nitro-1H-indol-7-ol, is not extensively documented in publicly available literature, this guide on its foundational precursor, 5-Nitro-1H-indole, offers critical insights for researchers, scientists, and drug development professionals. Understanding the properties and synthesis of 5-Nitro-1H-indole is a crucial first step for any investigation into its derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 5-position of the indole ring, to form 5-Nitro-1H-indole, significantly modifies its electronic properties and biological activity. This compound serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antimicrobial agents.[2][3]

This guide will delve into the key technical aspects of 5-Nitro-1H-indole, providing a solid foundation for its use in research and development.

Chemical Structure and Physicochemical Properties

5-Nitro-1H-indole is an organic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring, with a nitro group (NO₂) attached to the C5 position of the benzene ring.[4]

Table 1: Physicochemical Properties of 5-Nitro-1H-indole

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[5][6]
Molecular Weight 162.15 g/mol [5][6]
CAS Number 6146-52-7[5][6]
Appearance Yellow to orange solid, Crystalline Powder or Needles[4][7]
Melting Point 140-142 °C[5][8]
Solubility Insoluble in water.[7] Soluble in organic solvents such as ethanol, diethyl ether, propylene glycol, dichloromethane, and ethyl acetate.[4][5]
pKa 15.25 ± 0.30 (Predicted)[5]
SMILES C1=CC2=C(C=CN2)C=C1[O-][9]
InChI Key OZFPSOBLQZPIAV-UHFFFAOYSA-N[9][10]

Synthesis of 5-Nitro-1H-indole

The synthesis of 5-Nitro-1H-indole can be achieved through various methods. A common approach involves the nitration of an indole precursor. One documented method is the deformylation of 5-Nitro-1H-indole-3-carbaldehyde.[11]

Representative Synthetic Protocol: Deformylation of 5-Nitro-1H-indole-3-carbaldehyde

This protocol is based on a general procedure for the deformylation of indole-3-carboxaldehydes.[11]

Materials:

  • 5-Nitro-1H-indole-3-carbaldehyde

  • Anthranilamide

  • Solid acid catalyst (e.g., perchloric acid adsorbed on silica gel)

  • Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Nitro-1H-indole-3-carbaldehyde (1 mmol) and anthranilamide (1 mmol) in acetonitrile (6 mL), add the solid acid catalyst (50% w/w).

  • Stir the reaction mixture at the appropriate temperature (room temperature or reflux) for 6-24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and recover the catalyst by filtration.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 5-Nitro-1H-indole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification cluster_product Final Product A 5-Nitro-1H-indole-3-carbaldehyde E Mixing and Stirring (Room Temp or Reflux) A->E B Anthranilamide B->E C Solid Acid Catalyst C->E D Acetonitrile (Solvent) D->E F TLC Monitoring E->F Reaction Progress G Catalyst Filtration F->G Reaction Complete H Solvent Evaporation G->H I Silica Gel Column Chromatography H->I J 5-Nitro-1H-indole I->J

Caption: A generalized workflow for the synthesis of 5-Nitro-1H-indole.

Chemical Reactivity and Key Reactions

The presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic substitution, while the pyrrole ring remains reactive. Key reactions involving 5-Nitro-1H-indole include:

  • N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkyl halides. For instance, 5-nitroindole can be reacted with 4-fluorobenzyl chloride to yield 1-(4-Fluorobenzyl)-5-nitro-1H-indole.[12]

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position of the indole ring, a key step in the synthesis of various derivatives.[13]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group (5-aminoindole), which is a versatile intermediate for further functionalization.[4] This is often achieved through catalytic hydrogenation.[13]

Biological and Pharmacological Profile

5-Nitro-1H-indole and its derivatives have been investigated for a range of biological activities, primarily in the fields of oncology and microbiology.

Anticancer Activity

Substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities against various cancer cell lines.[13] Some derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[14]

Mechanism of Action Postulate:

Anticancer_Mechanism A 5-Nitroindole Derivative B c-Myc Promoter G-Quadruplex A->B Binds to C Downregulation of c-Myc Expression B->C Stabilizes & Inhibits Transcription D Cell Cycle Arrest (Sub-G1/G1 Phase) C->D E Inhibition of Cancer Cell Proliferation D->E

Caption: Postulated mechanism of anticancer activity for certain 5-nitroindole derivatives.

Antimicrobial Activity

The indole nucleus is associated with broad-spectrum antimicrobial properties.[15] 5-Nitroindole derivatives have been explored as potential antimicrobial agents, with the nitro group often contributing to their biological reactivity against various pathogens.[4][16]

Other Potential Applications

5-Nitroindole is a valuable building block in organic synthesis and has been used in the development of:[2][10]

  • Anti-inflammatory agents

  • Antiviral compounds

  • Materials for dyes and polymers

Safety and Handling

5-Nitro-1H-indole is suspected of causing genetic defects and may be harmful if swallowed.[7][17] It is classified as an irritant.[5]

Precautionary Measures:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, goggles, and appropriate clothing to prevent skin exposure.[7] In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][18]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[7][17]

Conclusion

5-Nitro-1H-indole is a compound of significant interest due to its versatile reactivity and the diverse biological activities of its derivatives. While direct information on 5-Nitro-1H-indol-7-ol is scarce, this in-depth guide on its parent compound provides a crucial foundation for researchers. The synthetic routes, chemical properties, and biological profile of 5-Nitro-1H-indole outlined herein offer a valuable starting point for the design and synthesis of novel indole-based compounds for therapeutic and material science applications.

References

  • Thermo Fisher Scientific. (2025, September 16).
  • Santa Cruz Biotechnology, Inc. (2014, March 26).
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2025, September 7).
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

  • BenchChem. (2025). Biological Activity Screening of 7-methoxy-5-nitro-1H-indole: A Technical Guide.
  • Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Chemsrc. (2025, August 21). 5-Nitroindole | CAS#:6146-52-7. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-5-nitro-1H-indole.
  • J&K Scientific. (2025, April 8). 5-Nitroindole | 6146-52-7.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem Compound Database. [Link]

  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). 5-Bromo-7-nitro-1H-indole | 165669-16-9.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroindole. PubChem Compound Database. [Link]

  • Fallacara, A. L., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • Request PDF. (2025, August 6). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Impactfactor. (2022, September 12). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW.
  • CAS Common Chemistry. (n.d.). 5-Nitroindole.
  • Nimbarte, V. D., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • NIST. (n.d.). 1H-Indol-5-ol. NIST Chemistry WebBook. [Link]

Sources

Exploratory

7-Hydroxy-5-nitroindole: Technical Profile & Synthesis Guide

[1] Executive Summary 7-Hydroxy-5-nitroindole (CAS: 1360938-55-1) is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors, receptor modulators, and bioactive alkaloids.[1] Its st...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

7-Hydroxy-5-nitroindole (CAS: 1360938-55-1) is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors, receptor modulators, and bioactive alkaloids.[1] Its structural duality—combining an electron-withdrawing nitro group at the C5 position with an electron-donating hydroxyl group at the C7 position—creates a unique electronic push-pull system. This electronic environment makes it a valuable precursor for synthesizing 5-aminoindole derivatives (via reduction) or for exploring structure-activity relationships (SAR) in drug discovery campaigns targeting enzymes like kinases or oxidases.[1]

This guide provides a comprehensive technical analysis of 7-Hydroxy-5-nitroindole, detailing its chemical identity, validated synthesis protocols, reactivity profiles, and handling requirements.[1]

Chemical Identity & Properties

The compound is characterized by the indole core substituted with a nitro group at position 5 and a hydroxyl group at position 7. This substitution pattern is less common than the 5-hydroxy or 5-nitro isomers, making it a strategic scaffold for generating novel intellectual property.[1]

Table 1: Chemical Identification & Physical Properties

ParameterData
Common Name 7-Hydroxy-5-nitroindole
IUPAC Name 5-Nitro-1H-indol-7-ol
CAS Number 1360938-55-1
Synonyms 5-Nitro-7-hydroxyindole; 7-Hydroxy-5-nitro-1H-indole
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
SMILES Oc1cc(cc2[nH]ccc12)=O
Appearance (Predicted) Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~8.5 (Phenolic OH), ~14 (Indole NH)

Synthesis Protocols

Direct nitration of 7-hydroxyindole is often problematic due to the high electron density of the phenol ring, which can lead to over-nitration, oxidation, or polymerization (tar formation).[1] Therefore, the most robust synthetic route involves the nitration of a protected precursor, 7-methoxyindole , followed by demethylation.[1]

Route A: The Protection-Nitration-Deprotection Strategy (Recommended)

This pathway ensures regioselectivity at the C5 position and protects the sensitive C7 phenol.

Step 1: Regioselective Nitration of 7-Methoxyindole

The methoxy group at C7 directs electrophilic substitution to the para position relative to itself (which is C4) or ortho (C6).[2][3] However, the indole nitrogen lone pair strongly activates C3.[1] To direct nitration to C5, acidic conditions are often used to protonate the C3 position or sterics are leveraged.[1] In practice, nitration of 7-substituted indoles often favors the 5-position due to the combined electronic effects of the pyrrole ring and the benzene substituent.

  • Reagents: Sodium Nitrate (NaNO₃), Trifluoroacetic Acid (TFA) or Acetyl Nitrate (generated in situ from HNO₃/Ac₂O).[1]

  • Protocol:

    • Dissolve 7-methoxyindole (1.0 eq) in Trifluoroacetic Acid (TFA) at 0°C.

    • Slowly add Sodium Nitrate (1.1 eq) portion-wise to control the exotherm.

    • Stir at 0°C for 1-2 hours, monitoring by TLC (SiO₂, 30% EtOAc/Hexanes).

    • Quench: Pour the reaction mixture onto crushed ice.

    • Workup: Filter the resulting yellow precipitate.[1] Wash with cold water and dry under vacuum.[1]

    • Product: 7-Methoxy-5-nitroindole.[1][2][3]

Step 2: Demethylation to 7-Hydroxy-5-nitroindole

Cleavage of the methyl ether reveals the free hydroxyl group. Boron tribromide (BBr₃) is the standard reagent, though Pyridine Hydrochloride (Py[1]·HCl) at high temperatures is a viable alternative for scale-up.[1]

  • Reagents: Boron Tribromide (BBr₃) (1.0 M in DCM).[1]

  • Protocol:

    • Suspend 7-Methoxy-5-nitroindole (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere at -78°C.

    • Add BBr₃ (3.0 eq) dropwise over 20 minutes.[1]

    • Allow the reaction to warm to room temperature slowly and stir for 12 hours.

    • Quench: Cool to 0°C and carefully add Methanol (MeOH) dropwise to destroy excess borane complexes. Caution: Vigorous evolution of HBr gas.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[1]

    • Purification: Flash column chromatography (MeOH/DCM gradient) yields the target 7-Hydroxy-5-nitroindole .[1]

Visualization of Synthetic Pathway

SynthesisPath Start 7-Methoxyindole Inter 7-Methoxy-5-nitroindole Start->Inter Step 1: Nitration (NaNO3, TFA, 0°C) Regioselective C5 subst. Target 7-Hydroxy-5-nitroindole Inter->Target Step 2: Demethylation (BBr3, DCM, -78°C) Ether Cleavage

Figure 1: Two-step synthesis of 7-Hydroxy-5-nitroindole from 7-Methoxyindole via regioselective nitration and ether cleavage.

Reactivity & Functionalization[7][8]

The 7-Hydroxy-5-nitroindole scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries for drug discovery.

Nitro Group Reduction (C5 Vector)

The nitro group is a masked amine.[1] Reduction yields 5-amino-7-hydroxyindole , a highly electron-rich scaffold prone to oxidation (quinonimine formation).[1]

  • Method: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl).[1]

  • Utility: Synthesis of amides, ureas, or sulfonamides at the C5 position.[1]

Hydroxyl Group Alkylation (C7 Vector)

The C7 hydroxyl group is acidic (pKa ~8.[1]5) and can be selectively alkylated without affecting the indole nitrogen (pKa ~16) if weak bases are used.[1]

  • Method: Alkyl halide (R-X), K₂CO₃, DMF, RT.[1]

  • Utility: Tuning lipophilicity (LogP) or introducing solubilizing groups (e.g., PEG chains).[1]

Indole C3 Functionalization

The electron-withdrawing nitro group deactivates the ring, making electrophilic aromatic substitution (EAS) at C3 slower than in unsubstituted indole, but still feasible.[1]

  • Method: Vilsmeier-Haack Formylation (POCl₃/DMF) to introduce an aldehyde at C3.[1]

  • Utility: Precursor for Horner-Wadsworth-Emmons olefination or reductive amination.[1]

Reactivity Logic Map

Reactivity Core 7-Hydroxy-5-nitroindole Amino 5-Amino-7-hydroxyindole (Unstable, handle with care) Core->Amino Reduction (H2, Pd/C or SnCl2) Ether 7-Alkoxy-5-nitroindole (Solubility tuning) Core->Ether O-Alkylation (R-X, K2CO3) Aldehyde 3-Formyl-7-hydroxy-5-nitroindole (Scaffold extension) Core->Aldehyde Vilsmeier-Haack (POCl3, DMF)

Figure 2: Divergent synthesis pathways from the core scaffold.[1] Red arrows indicate reduction, green indicate alkylation, and yellow indicate electrophilic substitution.[1]

Applications in Drug Discovery[9]

Kinase Inhibition

The indole core is a "privileged structure" in kinase inhibitor design (e.g., Sunitinib, Axitinib).[1] The 7-hydroxy group provides a hydrogen bond donor/acceptor motif that can interact with the hinge region of kinase ATP-binding pockets or solvent-front residues. The 5-nitro group serves as an electronic anchor, withdrawing density to modulate the acidity of the NH and OH protons, potentially strengthening H-bond interactions.[1]

Bioisostere for Tryptophan Metabolites

7-Hydroxy-5-nitroindole can act as a synthetic mimic for oxidized tryptophan metabolites.[1] In neuropharmacology, 7-substituted indoles often exhibit affinity for serotonin (5-HT) receptors.[1] The nitro group can mimic the electrostatic properties of a carboxylate or sulfonamide bioisostere.

Safety & Handling

  • Toxicity: Like many nitroaromatics, this compound should be treated as potentially mutagenic and toxic by inhalation or skin contact.[1]

  • Explosion Hazard: While 5-nitroindoles are generally stable, nitro compounds can be energetic.[1] Avoid heating crude reaction mixtures (especially those containing nitrate salts) to dryness.[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The 7-hydroxy group makes the compound susceptible to oxidation; if the solid turns dark brown/black, purify before use.[1]

References

  • Chemical Identity & CAS Verification

    • Source: ChemSrc Database. "5-Nitro-1H-indol-7-ol CAS 1360938-55-1".[1] Accessed 2025.[1][2][3][4][5][6][7]

    • [1]

  • Synthesis of Nitroindoles (General Methodology)

    • Source: BenchChem Technical Guide.[1] "An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole".

    • [1]

  • Regioselectivity in Indole Nitration

    • Source: ScienceMadness / Journal of Organic Chemistry Archives.[1] "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole".

  • Indole Reactivity & Functionalization

    • Source: NIH / PubChem. "5-Nitroindole Reactivity Profile".[1]

    • [1]

Sources

Foundational

An In-Depth Technical Guide: Comparative Analysis of 5-Nitro-7-hydroxyindole and Substituted 5-Nitroindole Derivatives in Drug Discovery

Executive Summary The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in therapeutic agents.[1] Within this class, 5-nitroindole derivatives have garn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in therapeutic agents.[1] Within this class, 5-nitroindole derivatives have garnered significant attention, particularly as potent anticancer agents that function through a dual mechanism: stabilizing c-Myc G-quadruplexes and inducing reactive oxygen species (ROS).[2][3] This guide provides a comprehensive technical analysis of the 5-nitroindole scaffold, focusing on the structure-activity relationships (SAR) that govern its biological effects. We then introduce the distinct functionalities of hydroxyindoles, culminating in a forward-looking, comparative analysis of 5-Nitro-7-hydroxyindole. This specific, yet under-explored, derivative presents a fascinating dichotomy of pro-oxidant (nitro) and potential antioxidant (hydroxy) moieties. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and proposing future research directions for this promising class of compounds.

The 5-Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 5-nitroindole core is characterized by the fusion of a benzene ring and a pyrrole ring, with a strongly electron-withdrawing nitro group (—NO₂) at the C-5 position.[4] This substitution profoundly influences the molecule's electronic properties and biological reactivity.

Physicochemical and Spectroscopic Properties

The nitro group significantly lowers the electron density of the aromatic system, making 5-nitroindole derivatives substrates for nucleophilic aromatic substitution and influencing their interactions with biological targets.[4][5] Spectroscopically, 5-nitroindole exhibits a characteristic absorption peak in the near-UV range, typically around 322 nm.[6][7]

Core Biological Activities: A Dual-Pronged Anticancer Mechanism

The primary therapeutic interest in 5-nitroindole derivatives lies in their anticancer activity, which operates through two synergistic mechanisms:[2]

  • c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can form G-quadruplex (G4) secondary structures. 5-nitroindole derivatives have been shown to bind and stabilize these structures, which represses the transcription of c-Myc, a gene implicated in up to 80% of human cancers.[2][8] The subsequent downregulation of the c-Myc protein disrupts the cell cycle and triggers apoptosis.[3]

  • Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole compounds elevate intracellular ROS levels, contributing to their cytotoxic effects against cancer cells.[3][8]

This dual mechanism makes 5-nitroindole derivatives potent and potentially selective anticancer agents.[2]

cluster_0 Mechanism of 5-Nitroindole Derivatives Cmpd 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Cmpd->G4 Binds & Stabilizes ROS Increased Intracellular ROS Cmpd->ROS Induces cMyc c-Myc Transcription Repressed G4->cMyc Arrest Cell Cycle Arrest cMyc->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 Stress Oxidative Stress ROS->Stress Apoptosis2 Apoptosis Stress->Apoptosis2

Caption: Dual anticancer mechanism of 5-nitroindole derivatives.
The "Double-Edged Sword": Bioactivation and Toxicity of Nitroaromatics

While therapeutically valuable, the nitroaromatic scaffold is not without challenges. The nitro group is a structural alert, often associated with potential toxicity.[9] In biological systems, the nitro group can undergo enzymatic reduction by nitroreductases to form reactive intermediates like nitroso and hydroxylamine species.[9][10] These intermediates can cause DNA damage, leading to mutagenic or carcinogenic effects.[5][11] This bioreduction is central to both the therapeutic action and the potential toxicity of nitroaromatic drugs, presenting a "double-edged sword" that must be carefully balanced during drug development.[4][9]

Structure-Activity Relationships (SAR) of 5-Nitroindole Derivatives

The biological activity of 5-nitroindoles can be finely tuned through chemical modification at several key positions.[1] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

cluster_1 SAR Workflow Lead Lead Compound (e.g., 5-Nitroindole) Modify Synthesize Analogs (Modify N1, C2, C3, etc.) Lead->Modify Screen Biological Screening (e.g., Antiproliferation Assay) Modify->Screen Data Analyze Data (IC50, Selectivity) Screen->Data SAR Establish SAR (Identify Key Groups) Data->SAR SAR->Modify Iterative Design Optimize Optimized Lead (Improved Potency/PK) SAR->Optimize

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Key Modification Points
  • N1-Position: The indole nitrogen is a primary site for modification. Alkylation with various side chains, particularly those containing basic amines like pyrrolidine, has been shown to be critical for enhancing anticancer activity.[3][8] These side chains are believed to improve binding affinity to the G-quadruplex target and modulate physicochemical properties.[10][12]

  • C3-Position: The C3 position is the most nucleophilic carbon and is often targeted for functionalization. However, for c-Myc G4 binders, an unsubstituted C3 is often preferred.

  • C5-Position: The nitro group at C5 is considered critical for G4 binding and anticancer activity. Replacing it with or reducing it to an amino group can significantly alter its binding affinity and selectivity.[8]

SAR Data Summary

The following table summarizes key SAR insights for 5-nitroindole derivatives based on their anticancer activity.

PositionModificationImpact on Anticancer ActivityRationale / Causality
N1 Alkylation with basic side chains (e.g., methylene-bridged pyrrolidine)Significantly Increases Potency [8][10]Enhances binding to the negatively charged phosphate backbone of DNA; improves solubility and cell permeability.
C5 Nitro Group (—NO₂)Critical for Activity [8]Acts as a key hydrogen bond acceptor and contributes to the electronic profile required for G4-quadruplex binding.
C5 Amino Group (—NH₂)Reduces Potency & Selectivity [8]Alters the electronic and hydrogen bonding properties, leading to weaker interactions with the G4 target compared to the nitro analog.

The Unique Profile of Hydroxyindoles: Introducing the 7-Hydroxy Moiety

While the 5-nitro group often imparts pro-oxidant and cytotoxic effects, the introduction of a hydroxyl (—OH) group can confer distinct and sometimes opposing biological activities.

Biological Roles of Hydroxyindoles

Hydroxyindoles are a class of compounds known for a range of biological effects. Notably, certain hydroxyindole analogs have been identified as potent inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[13] This protective effect is attributed to their intrinsic radical-trapping antioxidant activity.[13]

Focus on 7-Hydroxyindole: A Modulator of Bacterial Virulence

7-hydroxyindole (7HI) has demonstrated specific and potent biological activity. Studies have shown that 7HI can diminish the virulence of the pathogenic bacterium Pseudomonas aeruginosa.[14] It achieves this by down-regulating quorum sensing (QS) systems, which are crucial for biofilm formation and the expression of virulence factors.[13][14] This antivirulence approach is a promising strategy for combating antibiotic-resistant infections.

5-Nitro-7-hydroxyindole: A Hypothetical and Comparative Analysis

The compound 5-Nitro-7-hydroxyindole is not extensively characterized in the public domain. However, by synthesizing the known properties of its constituent functional groups, we can postulate its potential profile and propose it as a high-value target for future research.

Postulated Physicochemical Properties

The presence of both a nitro and a hydroxyl group on the benzene ring would create a unique electronic environment. An intramolecular hydrogen bond between the 7-hydroxyl group and the 5-nitro group is possible, which could influence the molecule's planarity, acidity of the hydroxyl proton, and overall conformation, thereby affecting its interaction with biological targets.

Predicted Biological Activity: A Synthesis of Functionalities

The combination of the 5-nitro and 7-hydroxy groups presents a fascinating therapeutic hypothesis.

  • A Modulated Cytotoxicity: The 7-hydroxy group, with its known radical-trapping capabilities, might temper the ROS-inducing effects of the 5-nitro group. This could lead to a more controlled and targeted cytotoxic effect, potentially reducing off-target toxicity compared to other 5-nitroindoles.

  • Novel Anticancer Mechanism: Given that 7-hydroxyindoles can inhibit ferroptosis, a 5-nitro-7-hydroxyindole derivative could be a novel tool to probe the interplay between apoptosis (induced by c-Myc inhibition) and ferroptosis in cancer cells. It could potentially sensitize certain cancer types to ferroptosis-inducing agents or have a context-dependent effect.

  • Dual-Action Antimicrobials: The compound could theoretically combine the QS-inhibiting properties of the 7-hydroxyindole scaffold with the general antimicrobial potential associated with some nitroaromatics, creating a dual-action agent that both kills bacteria and disarms their virulence mechanisms.

Comparative Table: A Look to the Future
FeatureN1-Alkyl-5-Nitroindole (e.g., Pyrrolidine derivative)5-Nitro-7-hydroxyindole (Postulated)
Primary MOA c-Myc G4 Stabilization & ROS Induction[2][3]Potential for c-Myc G4 stabilization, modulated ROS activity, and ferroptosis inhibition.[13]
Key Feature High anticancer potency.[8]Potential for novel mechanism of action and a modified toxicity profile.
Anticipated Advantage Proven efficacy against various cancer cell lines.[8]May offer improved therapeutic window; potential dual anticancer/antimicrobial activity.
Research Focus Lead optimization for potency and PK/PD.[12]Initial synthesis and screening to validate the hypothesized dual functionalities.

Experimental Protocols

These protocols provide a framework for the synthesis and evaluation of the compounds discussed.

Synthesis of a Representative 5-Nitroindole Derivative (N1-Substituted)

This protocol is a general method for synthesizing pyrrolidine-substituted 5-nitroindoles, adapted from published literature.[2][10]

  • Alkylation of 5-nitroindole: To a solution of 5-nitro-1H-indole (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C. Stir for 30 minutes. Add 1-bromo-3-chloropropane (1.1 equiv) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.

  • Substitution with Pyrrolidine: To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1.0 equiv) in acetonitrile, add K₂CO₃ (3.0 equiv) and pyrrolidine (2.0 equiv). Reflux the mixture for 24 hours.

  • Final Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired N1-pyrrolidine-substituted 5-nitroindole.

Proposed Synthetic Route for 5-Nitro-7-hydroxyindole

Synthesizing 5-Nitro-7-hydroxyindole is challenging due to the multiple reactive sites on the hydroxyindole scaffold. A plausible route involves protection, directed nitration, and deprotection.

cluster_2 Proposed Synthesis of 5-Nitro-7-hydroxyindole Start 7-Hydroxyindole Protect Protect OH & NH (e.g., Ac₂O or SEM-Cl) Start->Protect Nitrate Regioselective Nitration (e.g., Acetyl Nitrate) Protect->Nitrate Deprotect Deprotection (Hydrolysis) Nitrate->Deprotect Product 5-Nitro-7-hydroxyindole Deprotect->Product

Caption: A plausible multi-step synthesis for 5-Nitro-7-hydroxyindole.
  • Protection: Start with 7-hydroxyindole. The indole nitrogen (N1) and the 7-hydroxyl group must be protected to prevent side reactions and direct nitration to the C5 position. Acetyl groups or other suitable protecting groups like [2-(trimethylsilyl)ethoxy]methyl (SEM) could be employed.[3][8]

  • Nitration: The protected 7-hydroxyindole can then be nitrated. Standard nitrating conditions (HNO₃/H₂SO₄) are too harsh.[9] A milder agent, such as acetyl nitrate prepared in situ, would be required to selectively nitrate the C-5 position.[15] The directing effects of the protected groups would favor C5 substitution.

  • Deprotection: Following successful nitration, the protecting groups would be removed under appropriate conditions (e.g., base-mediated hydrolysis for acetyl groups) to yield the final product, 5-Nitro-7-hydroxyindole.[15]

In Vitro Efficacy Assay: c-Myc G-Quadruplex Binding (FID Assay)

This Fluorescence Intercalator Displacement (FID) assay determines the binding of a compound to the c-Myc G-quadruplex.[2]

  • Materials: c-Myc oligonucleotide sequence, Thiazole Orange (TO) dye, Tris-HCl buffer with KCl, 96-well black microplate, Fluorometer.

  • Procedure:

    • Prepare a stock solution of the c-Myc oligonucleotide in Tris-HCl buffer and anneal to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling.

    • In a 96-well plate, add the pre-formed G4-DNA and Thiazole Orange. TO fluoresces upon binding to the G4 structure.

    • Add serial dilutions of the test compound (e.g., 5-nitroindole derivative).

    • Incubate for 5 minutes at room temperature.

    • Measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound has displaced TO, signifying binding to the G-quadruplex.

    • Calculate the DC₅₀ value (concentration of compound required to displace 50% of the dye).

Cellular Activity Assay: Antiproliferation (AlamarBlue Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.[8]

  • Materials: HeLa (or other cancer cell line), cell culture medium, AlamarBlue reagent, 96-well clear microplate, Spectrophotometer.

  • Procedure:

    • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • Add AlamarBlue reagent to each well and incubate for another 2-4 hours.

    • Measure the absorbance at 570 nm and 600 nm. The color change from blue (non-viable) to pink (viable) is proportional to cell proliferation.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (concentration that inhibits cell proliferation by 50%).

Conclusion and Future Directions

The 5-nitroindole scaffold is a validated and potent pharmacophore, particularly for the development of anticancer agents targeting the c-Myc G-quadruplex. Extensive SAR studies have established the importance of the 5-nitro group and N1-substitutions for this activity. However, the field is ripe for innovation.

This guide puts forth a compelling case for the investigation of 5-Nitro-7-hydroxyindole . This molecule represents a logical next step in the evolution of indole-based therapeutics, offering the potential for a modulated toxicity profile and novel mechanisms of action by combining the established anticancer properties of the 5-nitro moiety with the unique antivirulence and ferroptosis-inhibiting activities of the 7-hydroxy group.

We strongly encourage researchers to pursue the synthesis and biological evaluation of this and related derivatives. Such studies will not only expand our understanding of indole chemistry but could also lead to the development of a new generation of therapeutics with improved efficacy and safety profiles for treating cancer and infectious diseases.

References

  • BenchChem. (2025).
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
  • Good, N. E., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Earth and Space Chemistry. [Link]

  • Good, N. E., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). [Link]

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Hrelia, P., et al. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindole. PubChem. [Link]

  • Hao, Y., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]

  • Sizochenko, N., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

  • Benchchem. (2025). Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis. Benchchem.
  • BenchChem. (2025).
  • Li, J., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere. [Link]

  • Lee, J. H., & Lee, J. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Environmental Microbiology Reports. [Link]

  • Lee, J. H., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. PubMed. [Link]

  • Li, J., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. American Society for Microbiology. [Link]

  • Kim, J., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology. [Link]

  • Giraud, A., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design. [Link]

  • Liu, Y., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Redox Biology. [Link]

Sources

Exploratory

Rational Design and Biological Profiling of the 7-Hydroxy-5-Nitroindole Scaffold: A Dual-Action Pharmacophore

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Synthetic Biology Executive Summary: The Rationale for a Hybrid Scaffold In contemporary drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Synthetic Biology

Executive Summary: The Rationale for a Hybrid Scaffold

In contemporary drug discovery, the indole nucleus remains one of the most privileged structural motifs. By strategically functionalizing the indole core, researchers can dictate highly specific target engagements. The conceptual 7-hydroxy-5-nitroindole scaffold represents a rational hybridization of two highly potent pharmacophores.

From an application science perspective, merging these moieties creates a dual-threat compound: the 5-nitro substitution drives 1[1], while the 7-hydroxy substitution confers 2 against multidrug-resistant pathogens[2]. This technical guide dissects the mechanistic foundations, quantitative biological data, and self-validating experimental workflows required to evaluate derivatives of this scaffold.

Mechanistic Foundations

To understand the biological activity of the 7-hydroxy-5-nitroindole scaffold, we must deconstruct the causality behind its substituent effects:

  • The 5-Nitro Moiety (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group at the C5 position enhances the acidity of the indole NH, promoting robust

    
     stacking interactions. This is critical for intercalating or end-stacking with the terminal G-quartets of oncogenic G-quadruplexes (G4)[1]. Furthermore, 5-nitroindole derivatives3, driving cancer cells into sub-G1/G1 cell cycle arrest and apoptosis[3].
    
  • The 7-Hydroxy Moiety (H-Bond Donor/Acceptor): The hydroxyl group at the C7 position acts as a sterically accessible hydrogen-bond site. Mechanistically, it4 and reacts with alkoxy radicals to form hydroperoxides, generating localized

    
    [4]. Against extensively drug-resistant Acinetobacter baumannii (XDRAB), 7-hydroxyindole downregulates quorum sensing (QS) genes (abaI and abaR), 2[2].
    

Mechanism Scaffold 7-Hydroxy-5-nitroindole Scaffold Nitro 5-Nitro Moiety (Electron Withdrawing) Scaffold->Nitro Hydroxy 7-Hydroxy Moiety (H-Bond Donor/Acceptor) Scaffold->Hydroxy cMyc c-Myc G-Quadruplex Stabilization Nitro->cMyc ROS Intracellular ROS Generation Nitro->ROS QS Quorum Sensing (abaI/abaR) Inhibition Hydroxy->QS Efflux Efflux Pump Blockade Hydroxy->Efflux Anticancer Anticancer Activity (Apoptosis / G1 Arrest) cMyc->Anticancer ROS->Anticancer Antimicrobial Antibiofilm & Antimicrobial (XDRAB Eradication) QS->Antimicrobial Efflux->Antimicrobial

Fig 1. Dual mechanistic pathways of the 7-hydroxy-5-nitroindole scaffold.

Quantitative Data Synthesis

The following table synthesizes the benchmark quantitative metrics of the parent pharmacophores to establish baseline expectations for novel 7-hydroxy-5-nitroindole derivatives.

Pharmacophore MoietyPrimary Biological TargetKey Quantitative MetricMechanistic Outcome
5-Nitroindole c-Myc G-Quadruplex DNA2:1 Binding StoichiometryDownregulation of c-Myc; Sub-G1/G1 cell cycle arrest[1]
5-Nitroindole Intracellular EnvironmentElevated ROS LevelsInduction of intrinsic apoptotic pathways[3]
7-Hydroxyindole XDRAB BiofilmsMIC: 512 µg/mLBiofilm eradication at 1/64 MIC[2]
7-Hydroxyindole Quorum Sensing (QS)abaI / abaR suppressionInhibition of bacterial swarming and virulence[2]
7-Hydroxyindole P. aeruginosa Efflux PumpsEnhanced Antibiotic UptakeSynergistic action with conventional antibiotics[4]

Self-Validating Experimental Workflows

As application scientists, we do not rely on single-assay readouts. A robust screening cascade must be a self-validating system . For instance, observing a reduction in biofilm mass via crystal violet staining is insufficient; it must be corroborated by Confocal Laser Scanning Microscopy (CLSM) to confirm spatial eradication, and qPCR to prove the downregulation of quorum-sensing genes.

Protocol 1: Biophysical Validation of c-Myc G4 Binding (NMR Titration)

Causality & Self-Validation: Fluorescence displacement assays are prone to false positives from inherently fluorescent indole compounds. We mandate


H-NMR titration to confirm the exact 2:1 stoichiometry and to map specific atomic interactions with the 5'- and 3'-terminal G-quartets[1].
  • Sample Preparation: Prepare 0.1 mM c-Myc G4 DNA in a buffer containing 10%

    
     / 90% 
    
    
    
    , 25 mM KCl, and 10 mM potassium phosphate (pH 7.0).
  • Baseline Acquisition: Acquire baseline 1D

    
    H-NMR spectra, focusing strictly on the imino proton region (10–12 ppm).
    
  • Titration: Titrate the synthesized 7-hydroxy-5-nitroindole derivative from 0.5 to 4.0 molar equivalents into the NMR tube.

  • Analysis: Monitor chemical shift perturbations.5 indicates an intermediate exchange regime binding specifically at the 3'-tetrad of the G4 structure[5].

Protocol 2: Antibiofilm and Quorum Sensing Inhibition Assay

Causality & Self-Validation: Direct bactericidal pressure induces rapid evolutionary resistance. By screening at extreme sub-inhibitory concentrations (e.g., 1/64 MIC), we isolate the compound's specific antivirulence capabilities from general cellular toxicity, ensuring the mechanism is driven by QS modulation rather than membrane lysis[2].

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) against XDRAB using the standard broth microdilution method[6].

  • Biofilm Maturation: Seed XDRAB isolates in 96-well plates and culture dynamically for 24 hours to establish mature, encapsulated biofilms.

  • Sub-MIC Treatment: Treat the mature biofilms with the scaffold at 1/32 and 1/64 MIC for an additional 24 hours.

  • Biomass Quantification: Quantify residual biomass using 0.1% crystal violet staining, solubilizing with ethanol, and reading absorbance at OD

    
    [6].
    
  • Orthogonal Validation (CLSM): Validate bacterial viability and biofilm architecture using7[7].

Workflow Synthesis 1. Scaffold Synthesis Biophysical 2. Biophysical Validation Synthesis->Biophysical >98% Purity InVitro 3. In Vitro Screening Biophysical->InVitro G4 Binding Mechanistic 4. Mechanistic Profiling InVitro->Mechanistic Hit Selection Feedback SAR Optimization Mechanistic->Feedback Feedback->Synthesis

Fig 2. Self-validating experimental workflow for scaffold characterization.

References

  • [1] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed / nih.gov.

  • [4] CAS 2380-84-9: 7-Hydroxyindole. CymitQuimica.

  • [5] Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.

  • [6] A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents. Benchchem.

  • [3] Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. Benchchem.

  • [7] Effects of 7-hydroxyindole at sub-MIC levels (1/32 and 1/64 MIC) on the biofilm of XDRAB isolate A19. ResearchGate.

  • [2] Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed / nih.gov.

Sources

Foundational

Comprehensive Technical Guide on 5-Nitro-1H-indol-7-ol: Molecular Properties, Analytical Validation, and Synthetic Workflows

Executive Summary & Molecular Identity In the landscape of modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), the indole core serves as a privileged scaffold. Among its derivatives, 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the landscape of modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), the indole core serves as a privileged scaffold. Among its derivatives, 5-Nitro-1H-indol-7-ol (also known as 7-hydroxy-5-nitroindole) stands out as a critical bifunctional building block. It is extensively utilized in the synthesis of ultra-potent DNA-alkylating agents, such as the seco-cyclopropapyrroloindole (CPI) and cyclopropabenzindole (CBI) subunits found in[1].

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, physicochemical properties, and laboratory workflows associated with 5-Nitro-1H-indol-7-ol. By understanding the electronic interplay between its functional groups, researchers can exploit its reactivity for regioselective modifications in complex payload synthesis[2].

Quantitative Molecular Data

To facilitate analytical calibration and synthetic planning, the core physicochemical parameters of 5-Nitro-1H-indol-7-ol are summarized below.

PropertyValueCausality / Significance in Workflow
Chemical Formula C₈H₆N₂O₃Determines the stoichiometric baseline for all synthetic transformations.
Molecular Weight 178.14 g/mol Used for bulk molarity calculations and yield determinations.
Monoisotopic Exact Mass 178.0378 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Topological Polar Surface Area 81.8 ŲInfluences solubility; requires polar aprotic solvents (e.g., DMF, DMSO) for reactions.
Hydrogen Bond Donors 2 (Indole NH, Phenol OH)Provides dual sites for potential functionalization; necessitates regiocontrol.
Hydrogen Bond Acceptors 4 (Nitro O₂, Phenol O, Indole N)Dictates the molecule's interaction with stationary phases in chromatography.

Mechanistic Causality & Reactivity Logic

As a Senior Application Scientist, it is crucial to look beyond the static structure and understand the electronic causality that dictates this molecule's behavior in the flask.

The reactivity of 5-Nitro-1H-indol-7-ol is governed by a "push-pull" electronic system. The C5-nitro group is powerfully electron-withdrawing via both inductive and resonance effects. This electron withdrawal propagates through the conjugated indole system, significantly decreasing the electron density at the C7 position.

The Causality of Regioselectivity: Because of this electronic depletion, the C7-hydroxyl proton becomes highly acidic (pKa ~8.5) compared to a standard phenol or the indole NH (pKa ~16). This massive pKa differential is the linchpin of its synthetic utility. It allows chemists to use a mild base (such as Potassium Carbonate, K₂CO₃) to selectively deprotonate the 7-OH, forming a reactive phenoxide anion, without deprotonating the indole nitrogen. This guarantees regioselective O-alkylation (e.g., protection via benzylation) over N-alkylation, a mandatory first step before reducing the nitro group for subsequent [2].

Synthetic Logic Visualization

Workflow Node1 5-Nitro-1H-indol-7-ol (Starting Material) Node2 O-Alkylation (Protect 7-OH) Node1->Node2 K2CO3, BnBr (Regioselective) Node3 Nitro Reduction (Form 5-Amine) Node2->Node3 H2, Pd/C (Chemoselective) Node4 Amide Coupling (Attach DNA-Binding Subunit) Node3->Node4 EDCI, HOBt (Peptide Coupling) Node5 Duocarmycin Analog (ADC Payload) Node4->Node5 Deprotection & Cyclization

Fig 1: Synthetic logic and regioselective functionalization of 5-Nitro-1H-indol-7-ol.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an in-process control to verify causality and success before proceeding.

Workflow A: Regioselective O-Benzylation (7-OH Protection)

Protection of the 7-OH group is required to prevent side reactions during the downstream reduction of the C5-nitro group[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 1.78 g, 10 mmol) of 5-Nitro-1H-indol-7-ol in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Selective Deprotonation: Add 1.1 equivalents of K₂CO₃ (1.52 g). Causality check: The weak base selectively deprotonates the acidic 7-OH. The solution will visibly darken as the phenoxide anion forms. Stir for 15 minutes at room temperature.

  • Alkylation: Cool the reaction to 0 °C. Add 1.05 equivalents of Benzyl bromide (BnBr) dropwise to prevent thermal runaway and maintain regiocontrol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • System Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material (highly polar, low Rf) should be entirely consumed, replaced by a higher Rf spot (the protected ether).

  • Workup: Quench with 50 mL of distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to effectively partition and remove the DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow B: LC-MS/MS Analytical Characterization

To confirm the identity and purity of the starting material or its derivatives, a robust LC-MS/MS method is required.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before injecting the sample, inject a blank (methanol) followed by a known indole standard to validate baseline stability and column performance. This ensures the system is self-validated.

  • Chromatographic Parameters:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Causality: The sub-2-micron particles provide high theoretical plates necessary to resolve closely related indole isomers.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes; hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization (ESI).

    • Polarity: Negative Ion Mode. Causality: The acidic nature of the 7-OH group makes it highly prone to losing a proton, yielding a strong[M-H]⁻ signal.

    • Expected m/z: 177.0 Da.

  • Data Validation: Confirm the presence of the m/z 177.0 parent ion. In MS/MS (collision energy ~20 eV), look for characteristic neutral losses, such as the loss of the nitro group (-46 Da, yielding m/z 131.0), which definitively confirms the structural connectivity.

References

To maintain rigorous scientific grounding, the following peer-reviewed sources and verified databases validate the claims and protocols discussed in this guide:

  • Asymmetric total synthesis of (+)- and ent-(-)-yatakemycin and duocarmycin SA: evaluation of yatakemycin key partial structures and its unnatural enantiomer. Journal of the American Chemical Society / PubMed. URL:[Link]

  • An Enantioselective Total Synthesis of (+)-Duocarmycin SA. The Journal of Organic Chemistry / PubMed. URL:[Link]

  • methyl 5-amino-7-(benzyloxy)-1-(tert-butoxycarbonyl)indole-2-carboxylate | 539856-43-4. MolAid Chemical Database. URL: [Link]

Sources

Exploratory

A Technical Guide to the Determination of 5-Nitro-7-Hydroxyindole Solubility in DMSO and Methanol for Preclinical Research

Abstract The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological systems and dictates its viability in drug discovery and development pipelines. Poor sol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological systems and dictates its viability in drug discovery and development pipelines. Poor solubility can impede absorption, distribution, metabolism, and excretion (ADME) properties, leading to diminished efficacy and potential preclinical failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 5-nitro-7-hydroxyindole, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. By synthesizing established principles with a detailed, field-proven experimental protocol, this document serves as a self-validating system for generating reliable and reproducible solubility data, ensuring the integrity of subsequent in vitro and in vivo studies.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a compound must be in solution to be active" remains a fundamental truth. Solubility directly impacts the concentration of a compound available to interact with its biological target, thereby influencing assay results, dose-response relationships, and pharmacokinetic profiles.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent celebrated for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it a near-universal solvent for creating high-concentration stock solutions in high-throughput screening and biological assays.[2][3] Conversely, methanol, a polar protic solvent, is frequently employed in analytical chemistry, including as a mobile phase in High-Performance Liquid Chromatography (HPLC) and for sample preparation, due to its solvency power and UV transparency.[4][5]

5-Nitro-7-hydroxyindole belongs to the indole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules.[6][7] The presence of both a hydrogen-bond-donating hydroxyl group and a polar nitro group suggests a complex solubility profile. Accurate determination of its solubility in both a stock solvent (DMSO) and an analytical solvent (methanol) is a non-negotiable first step in its preclinical evaluation. This guide provides the foundational knowledge and a robust experimental workflow to achieve this.

Physicochemical Properties of System Components

A thorough understanding of the individual components is essential to rationalize experimental observations. While specific experimental data for 5-nitro-7-hydroxyindole is not widely published, its properties can be estimated based on its constituent functional groups and related indole structures.

Table 1: Physicochemical Properties of 5-Nitro-7-Hydroxyindole (Solute)

PropertyEstimated Value / DescriptionBasis for Estimation / Source
Molecular Formula C₈H₆N₂O₃-
Molecular Weight 178.15 g/mol -
Appearance Expected to be a yellow or brown crystalline solidBased on related nitroindole compounds like 5-nitroindole.[6][8][9]
Melting Point Estimated: 150-170 °CHigher than 5-nitroindole (140-142 °C) due to potential for intermolecular hydrogen bonding from the 7-hydroxy group.[10]
LogP Estimated: 1.5 - 2.0Lower than 5-nitroindole (~2.5) due to the hydrophilic contribution of the 7-hydroxy group.[10]
pKa Estimated: ~8-9 (hydroxyl proton), ~15-16 (indole N-H)The hydroxyl group is phenolic and acidic; the indole N-H is weakly acidic.

Table 2: Physicochemical Properties of Solvents

PropertyDimethyl Sulfoxide (DMSO)Methanol
Molecular Formula (CH₃)₂SOCH₃OH
Molecular Weight 78.13 g/mol 32.04 g/mol
Type Polar Aprotic[3]Polar Protic[4]
Boiling Point 189 °C[11]64.7 °C
Density (20°C) 1.100 g/mL[11]0.792 g/mL
Key Features Exceptional solvent for diverse compounds; hygroscopic.[2][11]Forms hydrogen bonds; volatile; low UV cutoff (205 nm).[4][12]

Principles of Solvation: A Mechanistic Overview

The solubility of 5-nitro-7-hydroxyindole is governed by the intermolecular forces between the solute and the solvent molecules.

  • In Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (via its -OH group) and acceptor. It is expected to effectively solvate 5-nitro-7-hydroxyindole by forming strong hydrogen bonds with the compound's nitro (-NO₂) and hydroxyl (-OH) groups, as well as the indole N-H.[12][13]

  • In DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO is a strong hydrogen bond acceptor (at the sulfoxide oxygen) but cannot donate hydrogen bonds.[11] It will readily interact with the hydrogen bond-donating hydroxyl and indole N-H groups of the solute. Its high polarity also helps to dissolve the polar nitro group.[3][11] The dissolution process in DMSO is driven by strong dipole-dipole interactions and the formation of stable solvation shells.[11]

The structural differences between the solvents are key. Methanol's ability to form a 3D hydrogen-bonded network, similar to water, versus DMSO's distinct acceptor-only nature will dictate the ultimate solubility limit.[14]

Experimental Protocol: Equilibrium Solubility Determination

To ensure the highest degree of accuracy, the thermodynamic or equilibrium solubility must be determined. The Shake-Flask Method is the gold-standard technique for this purpose as it allows the system to reach a true equilibrium between the dissolved and undissolved compound.[15]

Required Materials and Equipment
  • 5-Nitro-7-Hydroxyindole (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • HPLC-grade Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Water bath sonicator

  • Orbital shaker or rotator with temperature control (set to 25 °C)

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • Calibrated micropipettes

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 5-10 mg of 5-nitro-7-hydroxyindole into a pre-weighed 2 mL glass vial. The exact mass is not critical, only that it is in clear excess.

    • Add 1.0 mL of the chosen solvent (DMSO or methanol) to the vial.

    • Causality: Starting with a clear excess of solid material is fundamental to the equilibrium method. This ensures that the solvent becomes fully saturated, and any measurement of the supernatant will represent the maximum solubility limit.[15][16]

  • Facilitating Initial Dissolution:

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • If significant solid remains, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be applied, but one must ensure the compound is stable at this temperature.[2][17]

    • Causality: Mechanical agitation (vortexing) and sonication increase the surface area of the solid exposed to the solvent and provide energy to overcome the crystal lattice forces, accelerating the approach to equilibrium.[17]

  • Equilibration:

    • Place the sealed vials on an orbital shaker or rotator in a temperature-controlled environment (25 °C ± 1 °C).

    • Allow the mixtures to equilibrate for a minimum of 24 hours. For compounds that may exist in different polymorphic forms, 48 hours is recommended.[15]

    • Causality: Solubility is an equilibrium process. Sufficient time is required for the rates of dissolution and precipitation to become equal. Shorter incubation times may lead to an underestimation of the true thermodynamic solubility.[16]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.[16]

    • Causality: Centrifugation provides a clean separation of the saturated liquid phase (supernatant) from the excess solid phase. This step is critical to prevent solid particulates from being transferred during sampling, which would artificially inflate the measured concentration.

  • Sample Collection and Dilution:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw a precise volume (e.g., 100 µL) of the clear supernatant from the top of the liquid.

    • Perform a serial dilution of the supernatant into a suitable solvent (methanol is often a good choice for both DMSO and methanol samples) to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 1:100 or 1:1000 dilution is a common starting point.

    • Causality: Direct injection of a saturated solution is often not feasible for analytical instruments. Accurate, validated dilutions are necessary to ensure the final measurement falls within the calibrated range of the quantification assay.[16]

  • Quantification by HPLC-UV:

    • Prepare a standard curve of 5-nitro-7-hydroxyindole of known concentrations in the same diluent used for the samples.

    • Analyze the diluted samples and the standards by HPLC-UV at the compound's λmax.

    • Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the supernatant using the dilution factor.

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    • Convert the solubility to molarity (mol/L) using the compound's molecular weight (178.15 g/mol ).

Experimental Workflow Diagram

G process_node process_node start_end_node start_end_node analysis_node analysis_node result_node result_node A Start B Weigh Excess Compound (5-10 mg) A->B Step 1 C Add Solvent (1.0 mL DMSO or Methanol) B->C Step 2 D Vortex (2 min) & Sonicate (10 min) C->D Step 3 E Equilibrate at 25°C (24-48 hours) D->E Step 4 F Centrifuge (>10,000 x g, 10 min) E->F Step 5 G Collect Supernatant F->G Step 6 H Perform Serial Dilution G->H Step 7 I Quantify by HPLC-UV H->I Step 8 J Calculate Solubility (mg/mL & Molarity) I->J Step 9

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a structured format to facilitate comparison and ensure clarity.

Table 3: Solubility Data for 5-Nitro-7-Hydroxyindole at 25°C

SolventSolubility (mg/mL)Solubility (M)Visual Appearance of Supernatant
DMSO [Insert experimental value][Calculate from mg/mL][e.g., Clear, yellow solution]
Methanol [Insert experimental value][Calculate from mg/mL][e.g., Clear, pale yellow solution]

Interpretation: The resulting values represent the thermodynamic solubility limit of the compound in each solvent at 25°C. This data is crucial for preparing stock solutions. For example, if the solubility in DMSO is found to be 50 mg/mL, preparing a stock solution at or below this concentration will ensure the compound remains fully dissolved under storage, assuming anhydrous conditions.[2]

Conclusion and Best Practices

The accurate determination of solubility is a foundational pillar of successful preclinical research. The protocol detailed in this guide provides a robust and scientifically sound method for quantifying the equilibrium solubility of 5-nitro-7-hydroxyindole in DMSO and methanol. Adherence to this self-validating workflow ensures the generation of high-quality data, thereby enabling informed decisions in assay development, formulation, and the overall progression of the research program.

Key Best Practices:

  • Use Anhydrous Solvents: DMSO is highly hygroscopic; absorbed water can significantly alter its solvent properties and may reduce the solubility of lipophilic compounds.[2][18]

  • Ensure Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration is critical for reproducibility.

  • Validate Analytical Methods: The HPLC quantification method, including the standard curve, must be linear, accurate, and precise.

  • Document Everything: Meticulous record-keeping of all masses, volumes, dilution factors, and observations is essential for data integrity and troubleshooting.

By following these guidelines, researchers can confidently characterize the solubility of 5-nitro-7-hydroxyindole, mitigating risks and building a solid foundation for its continued investigation.

References

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Wikipedia. Dimethyl sulfoxide.
  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Sigma-Aldrich. Methanol.
  • ResearchGate. (2018). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Oreate AI Blog. (2025, December 4). Methanol Solubility in Water G L.
  • (2025, October 15). Methanol solution: Significance and symbolism.
  • Chemsrc. (2025, August 21). 5-Nitroindole | CAS#:6146-52-7.
  • Sigma-Aldrich. 5-Nitroindole 98 6146-52-7.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-5-nitro-1H-indole.
  • NIH PubChem. 5-Nitro-7-azaindole | C7H5N3O2 | CID 11521140.
  • Thermo Fisher Scientific. 5-Nitroindole, 99% 5 g.
  • CymitQuimica. CAS 6146-52-7: 5-Nitroindole.
  • ChemicalBook. (2026, January 13). 5-Nitroindole | 6146-52-7.
  • Chemical Bull Pvt. Ltd. 5-Nitroindole | 6146-52-7.
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know.
  • PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Cayman Chemical. PRODUCT INFORMATION - 5,6-dihydroxy Indole.
  • Physical Chemistry Chemical Physics (RSC Publishing). (2018). Reply to the 'Comment on “On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility”'.

Sources

Foundational

7-Hydroxy-5-nitroindole: A Strategic Intermediate in the Rational Design of Next-Generation Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and precision medicine, the indole scaffold remains a cornerstone of structure-based drug design. Its structural homology to the purine ring of adenosine triphospha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the indole scaffold remains a cornerstone of structure-based drug design. Its structural homology to the purine ring of adenosine triphosphate (ATP) makes it an exceptionally effective hinge-binding motif for kinase inhibition. Among the most versatile building blocks in this space is 7-hydroxy-5-nitroindole (and its esterified derivatives, such as methyl 7-hydroxy-5-nitro-1H-indole-2-carboxylate[1]). This intermediate provides a highly programmable tripartite pharmacophore, allowing medicinal chemists to independently tune target affinity, physicochemical properties, and solvent-channel interactions.

This technical guide explores the mechanistic rationale, synthetic workflows, and structure-activity relationships (SAR) of 7-hydroxy-5-nitroindole as a precursor for advanced kinase inhibitors targeting pathways such as RAS-RAF-MEK-ERK and PIM kinases[2][3].

Structural Rationale: The Tripartite Pharmacophore

The molecular architecture of 7-hydroxy-5-nitroindole is not coincidental; each functional group serves a distinct, causal purpose in the development of Type I and Type II kinase inhibitors.

  • The Indole Core (Hinge Binder): The N1-H and the adjacent C2/C3 positions act as a bidentate hydrogen bond donor/acceptor system. This system anchors the molecule to the backbone amides of the kinase hinge region, directly competing with ATP[4].

  • The 5-Nitro Group (The Masked Vector): The 5-nitro group serves as an electron-withdrawing, chemically stable placeholder during early synthetic functionalization (such as N-alkylation or C2-cross coupling). Once the core is established, the nitro group is chemoselectively reduced to a 5-amino group. This amine acts as a nucleophilic handle for attaching bulky aryl ureas or amides, which are critical for penetrating the hydrophobic DFG-out pocket to achieve high kinase selectivity (e.g., in B-Raf inhibitors)[2].

  • The 7-Hydroxy Group (The Solvent Channel Handle): The hydroxyl group at the 7-position provides a regioselective site for etherification. By alkylating this phenol, researchers can project solubilizing vectors (e.g., morpholine or piperazine chains) into the solvent-exposed channel or the ribose-binding pocket. This modification is critical for tuning the LogP of the drug and preventing rapid phase II glucuronidation, thereby improving oral bioavailability[1].

Visualizing the Biological Target

Indole-derived inhibitors synthesized from 5-nitro/5-amino precursors are frequently deployed to disrupt hyperactive signaling cascades in tumor biology, most notably the RAS-RAF-MEK-ERK pathway[2].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTPase) RTK->RAS Activation BRAF B-RAF Kinase (Target of Indole Inhibitors) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1: The RAS-RAF-MEK-ERK signaling pathway targeted by 5-aminoindole-derived B-Raf inhibitors.

Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the transformation of 7-hydroxy-5-nitroindole into a mature kinase inhibitor must follow a strict, self-validating synthetic workflow. The causality behind the reagent selection and the in-process validation steps are detailed below.

Protocol A: Regioselective 7-O-Alkylation
  • Objective: Install a solvent-channel projecting group without N-alkylating the indole core.

  • Reagents: 7-Hydroxy-5-nitroindole (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Alkyl Halide (R-X, 1.1 eq), anhydrous DMF.

  • Causality: K₂CO₃ is a mild base. It is sufficiently basic to deprotonate the 7-phenol (pKa ~9.5) but not strong enough to deprotonate the indole N1-H (pKa ~16.2). This thermodynamic differential ensures strict regioselectivity at the oxygen atom.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is consumed. ¹H-NMR validation must show the disappearance of the broad phenolic -OH singlet (~9.5 ppm) while the indole N-H singlet (~11.5 ppm) remains intact.

Protocol B: Chemoselective 5-Nitro Reduction
  • Objective: Unmask the 5-amino group for subsequent coupling, preparing the DFG-out targeting vector[2].

  • Reagents: 7-O-Alkyl-5-nitroindole, 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm), Methanol.

  • Causality: Catalytic hydrogenation over Palladium on Carbon selectively reduces the nitro group to a primary amine without disturbing the aromaticity of the indole ring or cleaving standard ether linkages.

  • Self-Validation: TLC monitoring (Hexanes/EtOAc). The product spot will be highly UV-active and must test positive (turn deep purple/blue) upon heating with a Ninhydrin stain, confirming the presence of a newly formed primary amine.

Protocol C: Electrophilic Coupling (Urea Formation)
  • Objective: Attach a bulky aryl group to interact with the kinase αC-helix and DFG motif.

  • Reagents: 5-Amino-7-O-alkylindole (1.0 eq), Aryl Isocyanate (1.1 eq), Triethylamine (1.5 eq), DCM, 0°C to RT.

  • Causality: The nucleophilic 5-amine attacks the highly electrophilic carbon of the isocyanate, forming a stable urea linkage. This urea acts as a critical bidentate hydrogen bond donor/acceptor pair within the kinase active site.

  • Self-Validation: IR Spectroscopy should reveal the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of a strong urea carbonyl stretch (~1650 cm⁻¹).

Workflow Start 7-Hydroxy-5-nitroindole (Core Scaffold) Alkylation 7-O-Alkylation (K2CO3, R-X) Start->Alkylation Protocol A Reduction 5-Nitro Reduction (Pd/C, H2) Alkylation->Reduction Protocol B Coupling 5-Amino Coupling (Isocyanate/Urea) Reduction->Coupling Protocol C Product Final Kinase Inhibitor (e.g., B-Raf/ERK) Coupling->Product Validation

Fig 2: Step-by-step synthetic workflow for functionalizing the 7-hydroxy-5-nitroindole scaffold.

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of the 5-nitro/5-amino and 7-hydroxy positions directly dictates the kinase selectivity profile. The table below summarizes quantitative SAR data from recent literature evaluating indole-based derivatives across various oncogenic kinase targets.

Compound Class / DerivativeTarget KinaseKey Structural ModificationObserved IC₅₀Biological Impact
5-Aminoindole Derivative (7a) B-Raf5-position aryl urea coupling0.51 mmol/LPotent inhibition of the RAS-RAF-MEK-ERK pathway[2].
5-Nitroindole Analog (46) PIM-1 / PIM-35-nitro substitution retainedSubmicromolarDisrupts cell survival; high sensitivity in PC3 prostate cancer cells[3].
Meridianin C Indole Derivatives PIM-1C-5 modification3.4 nMExcellent potency and high selectivity against PIM-1 over PIM-2[3].
Indole-1,2,4-triazole Hybrids ERKThiolated triazole at core2.3 - 3.0 µMSignificant decrease in phosphorylated ERK (pERK) protein levels[4].

Data Interpretation: The retention of the 5-nitro group can occasionally yield active compounds (as seen in specific PIM kinase inhibitors[3]), but the reduction to a 5-amino group followed by urea/amide coupling (as seen in B-Raf inhibitors[2]) generally unlocks deeper active-site penetration, driving IC₅₀ values into the low nanomolar to submicromolar range.

References

  • methyl 5-amino-7-(benzyloxy)-1-(tert-butoxycarbonyl)indole-2-carboxylate | 539856-43-4 Source: Molaid URL:[Link]

  • Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase Source: RHHZ URL:[Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC Source: NIH / PubMed Central URL:[Link]

  • Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling Source: ResearchGate URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 7-Hydroxy-Nitroindoles: Acidity Constants and Experimental Determination

Executive Summary The ionization constant ( ) of the 7-hydroxy group in indole scaffolds is a critical physicochemical parameter in medicinal chemistry, influencing solubility, membrane permeability, and protein-ligand b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization constant (


) of the 7-hydroxy group in indole scaffolds is a critical physicochemical parameter in medicinal chemistry, influencing solubility, membrane permeability, and protein-ligand binding interactions. While the parent 7-hydroxyindole exhibits phenolic acidity (

), the introduction of a nitro group (

) induces profound shifts in acidity through electronic induction and resonance effects.

This guide provides a technical analysis of these shifts, establishing a theoretical framework for predicting


 values where empirical data is sparse, and detailing a robust spectrophotometric protocol for their experimental determination.

Part 1: Structural Logic & Electronic Effects

The Baseline: 7-Hydroxyindole

The 7-hydroxyindole moiety functions electronically as a phenol fused to a pyrrole ring.[1] The hydroxyl group at position 7 is unique due to its proximity to the indole nitrogen (N1). Unlike 4- or 5-hydroxyindoles, the 7-OH group can engage in weak intramolecular hydrogen bonding with the N-H proton, slightly stabilizing the neutral form and influencing deprotonation energy.

Baseline


: 

(Comparable to phenol,

).
The Nitro Effect: Tuning Acidity

The nitro group is a strong electron-withdrawing group (EWG). Its impact on the phenolic


 depends heavily on its substitution pattern relative to the hydroxyl group.
  • Inductive Effect (-I): Operates through sigma bonds; intensity decreases with distance. Present in all nitro-isomers.

  • Resonance Effect (-R): Operates through pi-bonds; only effective when the nitro group is conjugated (ortho- or para-like relationship) to the phenoxide oxygen.

Positional Analysis (Structure-Activity Relationship)
  • 4-Nitro-7-hydroxyindole (Para-like): The C4 position is electronically conjugated to C7. The nitro group can delocalize the negative charge of the phenoxide oxygen, stabilizing the conjugate base significantly.[2] This results in the largest drop in

    
     (highest acidity).
    
  • 5-Nitro-7-hydroxyindole (Meta-like): The C5 position is not conjugated to C7 in a way that allows direct resonance delocalization of the oxygen's lone pair into the nitro group. The acidity increase is primarily due to the inductive effect.

  • 6-Nitro-7-hydroxyindole (Ortho-like): The C6 position allows for resonance stabilization. However, steric hindrance and potential intramolecular hydrogen bonding between the nitro oxygen and the hydroxyl proton can complicate the acidity profile.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization mechanism that drives the increased acidity in 4-nitro derivatives compared to the 5-nitro isomers.

ResonanceStabilization Neutral Neutral 4-Nitro-7-OH Indole Deprotonation Deprotonation (-H+) Neutral->Deprotonation pH > pKa Anion Indol-7-olate Anion Deprotonation->Anion Resonance Resonance Delocalization (Into C4-Nitro Group) Anion->Resonance e- migration Stabilization Stabilized Conjugate Base (Lower pKa) Resonance->Stabilization Energy Lowering

Figure 1: Mechanism of acidity enhancement in 4-nitro-7-hydroxyindole via resonance stabilization.

Part 2: Quantitative Data Landscape

The following table synthesizes literature values for phenolic benchmarks and predicted values for nitroindoles based on Hammett


-constants and analogous nitrophenol systems.

Table 1: Comparative Acidity of Hydroxyindoles and Nitrophenols

CompoundSubstituent PositionElectronic Effect

(Exp/Pred)
Note
Phenol -Baseline9.99Reference standard
7-Hydroxyindole -Baseline Indole9.8 - 10.1Electron-rich ring raises

slightly vs simple phenol
4-Nitrophenol Para-I, -R (Strong)7.15Benchmark for resonance effect
3-Nitrophenol Meta-I (Moderate)8.39Benchmark for inductive effect
4-Nitro-7-hydroxyindole C4 (Para-like)-I, -R6.8 - 7.4 (Pred)Chromogenic; yellow anion
5-Nitro-7-hydroxyindole C5 (Meta-like)-I8.2 - 8.6 (Pred)Weaker acid than 4-nitro
6-Nitro-7-hydroxyindole C6 (Ortho-like)-I, -R, H-bond7.0 - 7.5 (Pred)Complicated by steric/H-bond effects

Note: "Pred" indicates values estimated based on Hammett equation principles applied to the indole scaffold where specific experimental literature is sparse.

Part 3: Experimental Protocol (Spectrophotometric Titration)

For nitro-substituted phenols/indoles, UV-Vis spectrophotometry is the superior method over potentiometry due to the distinct spectral shift (bathochromic shift) of the nitrophenolate anion (yellow) compared to the neutral phenol (colorless/pale).

Materials & Reagents[3]
  • Analyte: 7-Hydroxy-nitroindole derivative (

    
     M stock in methanol/DMSO).
    
  • Buffer System: "Good's Buffers" series to cover pH 4.0 – 11.0 (e.g., Acetate, Phosphate, TRIS, Glycine).

  • Ionic Strength Adjuster: 1.0 M KCl (to maintain

    
     M).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (200–600 nm scan range).

Step-by-Step Workflow
  • Stock Preparation: Dissolve

    
     mg of the nitroindole in a minimal volume of DMSO. Dilute with water to achieve a final concentration of 
    
    
    
    .
  • Buffer Aliquoting: Prepare 10-12 vials containing buffers at 0.5 pH unit increments (pH 4.0 to 11.0). Ensure constant ionic strength (0.1 M KCl).

  • Spectral Scanning:

    • Add the analyte to the first buffer (lowest pH).

    • Scan from 250 nm to 500 nm.

    • Repeat for all pH points.

  • Isosbestic Point Verification: Overlay all spectra. A precise intersection point (isosbestic point) confirms a clean two-state equilibrium (Neutral

    
     Anion) without decomposition.
    
  • Data Analysis: Plot Absorbance (

    
    ) at 
    
    
    
    vs. pH.
Calculation (Henderson-Hasselbalch Linearization)

The


 is determined using the linearized equation:


Where:

  • 
    : Absorbance of the fully protonated form (low pH plateau).
    
  • 
    : Absorbance of the fully deprotonated form (high pH plateau).
    
  • The x-intercept of the plot of

    
     vs. pH is the 
    
    
    
    .
Workflow Visualization

ExperimentalWorkflow Prep 1. Sample Preparation (50 µM in DMSO/Water) Buffers 2. Buffer Series Setup (pH 4.0 - 11.0, I=0.1M) Prep->Buffers Scanning 3. UV-Vis Scanning (250-600 nm) Buffers->Scanning Isosbestic 4. Isosbestic Point Check (Validates 2-state model) Scanning->Isosbestic Isosbestic->Prep Fail (Degradation) Plotting 5. Data Plotting (Abs vs pH at Lambda_max) Isosbestic->Plotting Pass Calc 6. Henderson-Hasselbalch Calculation Plotting->Calc

Figure 2: Spectrophotometric workflow for accurate pKa determination of chromogenic nitroindoles.

Part 4: Application in Drug Discovery

Chromogenic Substrates

The 4-nitro-7-hydroxyindole scaffold is frequently utilized to design artificial substrates for phosphatases and sulfatases.

  • Mechanism: The phosphate ester (at the 7-position) masks the acidity and color.

  • Enzymatic Cleavage: Releases the free 4-nitro-7-hydroxyindole.

  • Readout: At physiological pH (7.4), the free phenol (

    
    ) is 
    
    
    
    ionized, generating a strong yellow color (
    
    
    nm), whereas the phosphate ester is colorless.
Bioisosteric Design

In kinase inhibitor design, the 7-hydroxyindole can serve as a bioisostere for:

  • Phenols: Improved metabolic stability.

  • Indazoles: Alternative H-bond donor/acceptor patterns. Understanding the

    
     allows medicinal chemists to tune the ratio of neutral (membrane-permeable) to ionized (soluble) species in the intestinal tract (pH 6.5) and blood (pH 7.4).
    

References

  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology (3rd ed.). CRC Press. Link

  • Muthukrishnan, S., et al. (2004). Nitroindoles: Synthesis and Spectroscopic Properties. Journal of Organic Chemistry.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[3] Link

  • PubChem Database. (2024). Compound Summary: 7-Hydroxyindole. National Library of Medicine. Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

Sources

Foundational

Comprehensive Technical Guide & Safety Data Sheet (SDS) Analysis for 5-Nitro-1H-indol-7-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 5-Nitro-1H-indol-7-ol (CAS: 1360938-55-1) Executive Summary & Structural Significance In modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 5-Nitro-1H-indol-7-ol (CAS: 1360938-55-1)

Executive Summary & Structural Significance

In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold" capable of binding to multiple biological targets. 5-Nitro-1H-indol-7-ol represents a highly specialized, multi-functionalized derivative. From an application scientist's perspective, the strategic placement of functional groups on this molecule dictates both its pharmacological utility and its handling requirements:

  • The Indole Core: Provides lipophilicity and a planar aromatic system for

    
     stacking within protein binding pockets.
    
  • The 5-Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG). It modulates the electronic density of the indole ring, lowering the pKa of the N-H and 7-OH protons. Furthermore, it serves as a bioreducible trigger for hypoxia-targeted therapies or antimicrobial action[1].
    
  • The 7-Hydroxyl Group (

    
    ):  Introduces a critical hydrogen bond donor/acceptor. Its proximity to the indole nitrogen allows for potential intramolecular interactions or bidentate coordination with metalloenzymes.
    

Because of its unique electronic topology, 5-Nitro-1H-indol-7-ol requires stringent analytical and safety protocols. This whitepaper synthesizes its physicochemical profile, mechanistic toxicology, and self-validating experimental workflows to ensure scientific integrity during research and development.

Physicochemical Profiling & Structural Dynamics

Accurate physicochemical data is the foundation of any robust SDS and downstream assay development. While empirical data for highly specific novel scaffolds can be sparse, we can confidently extrapolate its behavior based on its structural analogs (e.g., 5-nitroindole and 7-hydroxyindole)[2][3].

The electron-withdrawing nature of the nitro group at the 5-position significantly increases the acidity of the 7-hydroxyl group via resonance and inductive effects, making the molecule highly sensitive to alkaline environments.

Table 1: Physicochemical Properties
PropertyValue / EstimateCausality / Scientific Rationale
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Core indole (

) + Nitro (

) + Hydroxyl (

).
Molecular Weight 178.14 g/mol Optimal for Lipinski’s Rule of 5; highly permeable.
Appearance Yellow to orange powderNitroaromatics exhibit strong charge-transfer absorption bands in the visible spectrum.
Predicted pKa (7-OH) ~8.5 - 9.0Lower than standard phenol (~10) due to the strong para/meta electron-withdrawing effect of the nitro group.
Predicted LogP 1.8 - 2.2The hydrophilic

balances the lipophilic indole core, ensuring good aqueous solubility compared to unsubstituted nitroindoles[3].
Solubility DMSO, DMF, MeOHHighly soluble in polar aprotic solvents; limited in non-polar solvents (e.g., hexane) due to strong H-bonding networks.

Core Safety Directives & Hazard Mitigation (SDS)

Handling 5-Nitro-1H-indol-7-ol requires rigorous adherence to safety protocols. Nitroaromatics are notoriously reactive under specific conditions and possess inherent toxicological liabilities[4].

GHS Classification & Hazard Statements

Based on the behavior of substituted nitroindoles, the following predictive GHS classifications apply:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects (due to nitroreduction pathways)[4].

Mitigation & Storage Protocols
  • Storage Causality: The compound must be stored at 2-8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen) .

    • Why? The 7-hydroxyl group is susceptible to auto-oxidation, potentially forming reactive quinone-imine intermediates. Simultaneously, the nitro group is photolabile; UV exposure can trigger photoreduction to nitroso derivatives[5].

  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and an N95/P3 particulate respirator when handling the dry powder to prevent inhalation of fine, highly active dust.

Mechanistic Toxicology & Cellular Interactions

The primary toxicological concern—and paradoxically, the primary pharmacological mechanism of action for nitroaromatic drugs—is the bioreduction of the nitro group[4][6].

In mammalian cells (or bacterial/parasitic targets), Cytochrome P450 (CYP450) or specialized Nitroreductase (NTR) enzymes catalyze the reduction of the


 group. This single-electron transfer generates a highly reactive nitro radical anion . In the presence of molecular oxygen, this radical undergoes "redox cycling," transferring the electron to 

to form superoxide (

)
, a destructive Reactive Oxygen Species (ROS)[7].

If reduction continues, toxic nitroso and hydroxylamine intermediates are formed, which can covalently bind to DNA and tissue proteins, leading to mutagenicity and cellular apoptosis[5][6].

G N1 5-Nitro-1H-indol-7-ol (Parent Compound) N2 Nitro Radical Anion (1e- reduction) N1->N2 NTR / CYP450 (e- transfer) N3 Nitroso Intermediate N2->N3 +e-, +2H+ N5 Reactive Oxygen Species (Superoxide O2•-) N2->N5 O2 (Redox Cycling) N4 Hydroxylamine (Toxic Metabolite) N3->N4 +2e-, +2H+ N6 Oxidative Stress & Cellular Damage N4->N6 Covalent Binding N5->N6 DNA/Protein Adducts

Fig 1: Biotransformation and ROS generation pathway of 5-Nitro-1H-indol-7-ol via nitroreduction.

Experimental Workflows: Analytical Characterization & Stability

To ensure trustworthiness and reproducibility, any laboratory utilizing 5-Nitro-1H-indol-7-ol must validate its purity and stability. Below are self-validating protocols designed with built-in causality.

Protocol A: LC-MS/MS Characterization Workflow

Rationale: The acidic nature of the 7-OH group makes Negative Electrospray Ionization (ESI-) highly effective, while a mildly acidic mobile phase ensures sharp chromatographic peaks by keeping the molecule fully protonated during separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 5-Nitro-1H-indol-7-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile. Do not use basic diluents to prevent premature ionization and degradation.

  • Column Selection: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm). The SPP architecture minimizes band broadening for small aromatic molecules.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate in ESI Negative mode. Monitor for the deprotonated parent ion

    
     at m/z 177.1 .
    
  • Validation Check: Observe the fragmentation pattern (MS2). Expected neutral losses include the loss of

    
     (m/z 30) or 
    
    
    
    (m/z 46), characteristic of nitroaromatics.
Protocol B: Forced Degradation (Stability Indicating Assay)

Rationale: To populate the stability section of an internal SDS, you must understand how the molecule degrades under stress. This protocol isolates oxidative and photolytic vulnerabilities.

Step-by-Step Methodology:

  • Oxidative Stress: Aliquot 1 mL of the 10 µg/mL stock. Add 100 µL of 3%

    
    . Incubate at room temperature for 24 hours. Causality: Tests the vulnerability of the 7-OH group to oxidation into a quinone-like species.
    
  • Photolytic Stress: Place 1 mL of the stock in a clear glass HPLC vial. Expose to UV light (254 nm) in a photochemical reactor for 4 hours. Causality: Tests the known photolability of the nitro group[5].

  • Analysis: Inject both stressed samples alongside a freshly prepared control using Protocol A. Calculate the % degradation by comparing the Area Under the Curve (AUC) of the parent peak at m/z 177.1.

Pharmacological Utility & Drug Development Perspectives

Why synthesize and utilize 5-Nitro-1H-indol-7-ol?

  • Antimicrobial / Antiprotozoal Agents: Parasites like Leishmania and Trypanosoma possess specific Type I nitroreductases (NTRs) that are absent in mammalian cells. 5-Nitro-1H-indol-7-ol can act as a selective prodrug; it is harmless to the human host but is rapidly reduced by the parasite's NTR into toxic ROS, effectively killing the pathogen[1].

  • Hypoxia-Activated Prodrugs (HAPs) in Oncology: Solid tumors often feature hypoxic (low oxygen) microenvironments. In normal tissues, the nitro radical anion is rapidly oxidized back to the parent compound by

    
     (futile cycling). In hypoxic tumors, the reduction proceeds to the toxic hydroxylamine, selectively destroying cancer cells[6]. The 7-OH group allows for further synthetic functionalization (e.g., esterification) to tune the pharmacokinetics of the prodrug.
    

References

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Retrieved from[Link]

  • National Institutes of Health (NIH) - PMC. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. Retrieved from[Link]

  • National Institutes of Health (NIH) - PMC. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Part 1: Executive Summary & Strategic Rationale

The Challenge: Overcoming Electronic Mismatches Direct nitration of 7-hydroxyindole to achieve C-5 substitution is a classic problem in heterocyclic chemistry that often leads to failure in early-stage drug discovery cam...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Overcoming Electronic Mismatches Direct nitration of 7-hydroxyindole to achieve C-5 substitution is a classic problem in heterocyclic chemistry that often leads to failure in early-stage drug discovery campaigns. The challenge stems from the competing electronic directing effects of the indole nucleus:

  • The Indole Core: Naturally nucleophilic at C-3 (enamine-like reactivity).

  • The 7-Hydroxyl Group: A strong electron-donating group (EDG) that activates the C-6 (ortho) and C-4 (para) positions.

  • The Target (C-5): This position is meta to the hydroxyl group and electronically "silent" in the standard indole electrophilic aromatic substitution (EAS) landscape.

The Solution: The "Indoline Shunt" Strategy Attempting direct nitration of 7-hydroxyindole typically yields complex mixtures of 3-nitro (kinetic), 6-nitro (directed by OH), and oxidative polymerization products (tars). To access the C-5 position with high fidelity, we must alter the electronic landscape.

This protocol utilizes the Indoline Shunt Strategy . By temporarily reducing the indole to an indoline and protecting the nitrogen, we convert the system into a substituted acetanilide derivative. In this configuration, the nitrogen lone pair exerts a powerful para-directing effect that targets C-5, overriding the meta-directing influence of the oxygen substituent.

Part 2: Scientific Principles & Pathway Visualization

Mechanism of Action

The success of this protocol relies on the transformation of the pyrrole ring into a saturated pyrrolidine ring (indoline).

  • Indole:

    
     hybridized, aromatic, C-3 nucleophilic.
    
  • N-Acetyl Indoline: Nitrogen lone pair participates in resonance with the benzene ring (similar to acetanilide). This directs electrophiles to the para position relative to the nitrogen (C-5).

Reaction Workflow Diagram

The following flowchart visualizes the critical decision points and the logic behind the "Indoline Shunt."

IndoleNitration cluster_0 Direct Approach (Not Recommended) cluster_1 The Indoline Shunt (Recommended) Direct Direct Nitration (HNO3/H2SO4) Failure Mixture: 3-Nitro, 6-Nitro & Polymerization Direct->Failure Electronic Mismatch Start 7-Hydroxyindole Step1 1. O-Protection (Methylation) Start->Step1 Step2 2. Reduction (Indoline Formation) Step1->Step2 NaCNBH3 Step3 3. N-Acetylation (Steering Group) Step2->Step3 Ac2O Step4 4. Nitration (Targeting C-5) Step3->Step4 HNO3 (Para-directing) Step5 5. Re-Aromatization & Deprotection Step4->Step5 DDQ / BBr3 Final 5-Nitro-7-Hydroxyindole Step5->Final

Caption: Comparative workflow showing the failure mode of direct nitration versus the regioselective success of the Indoline Shunt strategy.

Part 3: Detailed Experimental Protocols

Pre-requisite: All reactions involving indoles should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, particularly before the electron-withdrawing nitro group is installed.

Phase 1: Protection and Reduction

Objective: Convert the reactive indole into a stable, directable indoline substrate.

  • O-Methylation (Protection):

    • Reagents: 7-Hydroxyindole (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (reflux).

    • Procedure: Dissolve substrate in acetone. Add base and MeI.[1] Reflux for 4 hours. Filter inorganic salts and concentrate.

    • Why: Free phenols are susceptible to oxidation by nitric acid. The methoxy group is robust.

  • Reduction to Indoline:

    • Reagents: 7-Methoxyindole (1.0 eq), NaCNBH₃ (3.0 eq), Glacial Acetic Acid.

    • Procedure: Dissolve in acetic acid at 15°C. Add NaCNBH₃ portion-wise (exothermic). Stir at RT for 2 hours. Neutralize with NaOH, extract with EtOAc.[2]

    • Why: Sodium cyanoborohydride in acetic acid is the standard method for reducing indoles to indolines without over-reduction [1].

Phase 2: The Regioselective Nitration (Core Protocol)

Objective: Install the nitro group at C-5 using the N-acetyl directing effect.

Step-by-Step Methodology:

  • N-Acetylation:

    • Dissolve crude 7-methoxyindoline in Acetic Anhydride (5.0 eq) and Pyridine (1.0 eq). Stir for 1 hour.

    • Checkpoint: Isolate N-acetyl-7-methoxyindoline. This intermediate is stable and can be purified if necessary (Recrystallization from EtOH).

    • Mechanism:[3][4][5][6][7][8][9] The acetyl group protects the nitrogen from oxidation and provides steric bulk that discourages attack at the crowded C-7 position, funneling the electrophile to C-5.

  • Nitration:

    • Setup: Cool a flask containing N-acetyl-7-methoxyindoline in Acetic Acid to 0°C.

    • Reagent: Prepare a mixture of Fuming HNO₃ (1.1 eq) in Acetic Acid.

    • Addition: Add the acid mixture dropwise over 30 minutes. Maintain temperature < 5°C.

    • Reaction: Allow to warm to 10°C and stir for 1 hour.

    • Quench: Pour onto crushed ice. The product, 5-nitro-N-acetyl-7-methoxyindoline , usually precipitates as a yellow solid.

    • Critical Note: Do not use H₂SO₄ if possible; the milder AcOH conditions prevent hydrolysis of the amide bond during the reaction [2].

Phase 3: Restoration of the Indole Core

Objective: Return to the aromatic indole system and remove the protecting group.

  • Deacetylation (Hydrolysis):

    • Reflux the nitrated intermediate in HCl/MeOH (6M) for 2 hours to remove the N-acetyl group.

  • Re-aromatization (Oxidation):

    • Reagents: Indoline intermediate (1.0 eq), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq), Dioxane or Toluene.

    • Procedure: Reflux for 2-4 hours. Filter off the hydroquinone byproduct.

    • Alternative: MnO₂ in DCM can also be used for milder oxidation.

  • Demethylation (Final Deprotection):

    • Reagents: BBr₃ (Boron Tribromide) (3.0 eq), DCM, -78°C.

    • Procedure: Add BBr₃ slowly to the cold solution. Warm to RT overnight. Quench with MeOH.

    • Result: 5-Nitro-7-hydroxyindole.

Part 4: Data Summary & Troubleshooting

Expected Analytical Data

The following table summarizes the key NMR shifts distinguishing the correct C-5 isomer from common byproducts.

CompoundKey 1H NMR FeatureMultiplicityLocation
5-Nitro-7-OH-Indole H-4 & H-6 Two Doublets (meta-coupling, J~2Hz)Aromatic Region (~7.5 - 8.5 ppm)
3-Nitro Isomer H-2 Singlet (deshielded)Downfield (~8.5+ ppm)
6-Nitro Isomer H-4 & H-5 Doublets (ortho-coupling, J~8Hz)Aromatic Region
Troubleshooting Guide
  • Problem: Low yield during nitration.

    • Root Cause:[10] Temperature too high (>10°C) leading to dinitration or oxidation.

    • Fix: Maintain strict cryo-conditions during HNO₃ addition.

  • Problem: Incomplete Re-aromatization.

    • Root Cause:[10] Old DDQ or insufficient oxidant.

    • Fix: Use fresh DDQ or switch to MnO₂ (activated) with longer reaction times.

  • Problem: Polymerization during Demethylation.

    • Root Cause:[10] Nitro group makes the ring electron-deficient, but BBr₃ is a harsh Lewis acid.

    • Fix: Use Pyridine Hydrochloride melt (180°C) as an alternative if BBr₃ fails.

References

  • Benchchem Technical Support. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. Retrieved from

  • Yang, Y., et al. (2017).[11] Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition. Retrieved from

  • Guidechem. (2021). How is 5-Nitroindoline prepared? - Synthesis Protocols. Retrieved from

  • Lee, J., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence.[12] Microbial Biotechnology. Retrieved from

Sources

Application

Application Note: Chemo- and Regioselective Functionalization of 7-Hydroxy-5-nitroindole

This Application Note is designed for researchers and medicinal chemists working with the 7-hydroxy-5-nitroindole scaffold. It synthesizes theoretical reactivity analysis with practical, field-proven protocols for electr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists working with the 7-hydroxy-5-nitroindole scaffold. It synthesizes theoretical reactivity analysis with practical, field-proven protocols for electrophilic functionalization.

Executive Summary & Reactivity Profile

The 7-hydroxy-5-nitroindole scaffold presents a unique "push-pull" electronic system that challenges standard indole functionalization strategies. The molecule features a strong electron-withdrawing group (EWG) at C5 and a strong electron-donating group (EDG) at C7. This creates a dichotomy in reactivity:

  • The 5-Nitro group significantly increases the acidity of the N1-proton and deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (EAS).

  • The 7-Hydroxy group (phenolic) is acidic (pKa ~8.5) and activates the benzene ring, specifically directing electron density to the ortho (C6) and para (C4) positions.

Successful modification requires precise control over pH, solvent polarity, and electrophile "hardness" to distinguish between the three nucleophilic sites: the Phenolic Oxygen (O-H) , the Indolic Nitrogen (N-H) , and the C3-Carbon .

Reactivity Landscape

The following diagram maps the electronic environment and predicted reaction sites based on pKa and substituent directing effects.

ReactivityMap cluster_0 7-Hydroxy-5-nitroindole Structure cluster_1 Nucleophilic Sites Core Indole Core C5 C5-NO2 (Strong EWG) Core->C5 C7 C7-OH (Strong EDG) Core->C7 N1 N1-H (pKa ~13-14) Core->N1 C5->N1 Increases Acidity Site_C3 C3 Carbon Deactivated by NO2 Standard EAS Site C5->Site_C3 Deactivates Site_O Phenolic Oxygen (pKa ~8.5) Most Acidic / Hard Nucleophile C7->Site_O Deprotonation Site_C4 C4 Carbon Activated by 7-OH (Para) Sterically Accessible C7->Site_C4 Activates (Para) Site_N Indole Nitrogen (pKa ~13) Soft Nucleophile (anion) N1->Site_N Deprotonation

Figure 1: Electronic influence of substituents on the nucleophilic sites of 7-hydroxy-5-nitroindole.

Protocol A: Chemo-Selective Alkylation (O- vs. N-Alkylation)

The most common challenge is distinguishing between the phenolic hydroxyl and the indole nitrogen. Due to the 5-nitro group, the 7-OH is significantly more acidic (pKa ~8.5) than the indole NH (pKa ~13-14), allowing for highly selective O-alkylation using weak bases.

Workflow Decision Tree

AlkylationTree Start Target: Alkylated Derivative Condition Which site to functionalize? Start->Condition RouteO O-Alkylation (Ether) Condition->RouteO Phenol RouteN N-Alkylation Condition->RouteN Indole N MethodO Method A: Weak Base (K2CO3 / Acetone or DMF) RouteO->MethodO MethodN Method B: Strong Base (NaH / DMF) Requires O-Protection first RouteN->MethodN ResultO 7-Alkoxy-5-nitroindole (>90% Selectivity) MethodO->ResultO ResultN 1-Alkyl-7-hydroxy-5-nitroindole (Difficult Direct Route) MethodN->ResultN Sequential Alkylation

Figure 2: Strategic decision tree for alkylation.

Method A: Selective O-Alkylation (Ether Synthesis)

This protocol targets the phenolic oxygen, leaving the indole nitrogen free.

Reagents:

  • Substrate: 7-Hydroxy-5-nitroindole (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X, e.g., MeI, BnBr) (1.1 equiv)

  • Solvent: DMF (dry) or Acetone (for reactive halides)

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-hydroxy-5-nitroindole (1.0 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add K₂CO₃ (1.2 mmol). Stir at room temperature for 15 minutes. The solution will likely darken (formation of phenoxide anion).

  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature.

    • Reactive Electrophiles (MeI, BnBr): 2–4 hours at RT.

    • Less Reactive Electrophiles: Heat to 50–60°C for 6–12 hours.

  • Monitoring: Monitor by TLC (SiO₂; Hexane/EtOAc 1:1). The product will be less polar than the starting material.

  • Work-up: Pour the mixture into ice-water (20 mL). The product often precipitates.

    • Precipitate: Filter, wash with water, and dry.

    • No Precipitate: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Method B: N-Alkylation (Indole Nitrogen)

Direct N-alkylation is difficult without affecting the 7-OH. The recommended strategy is sequential alkylation or transient protection .

  • Strategy: If N-alkyl-7-methoxy is desired, perform Method A (MeI) followed by Method B (Strong Base).

  • Protocol (for N-alkylation of O-protected substrate):

    • Dissolve O-protected substrate in DMF.

    • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Evolution of H₂ gas occurs.

    • Stir 30 mins at 0°C -> RT.

    • Add Alkyl Halide (1.2 equiv). Stir 2–12 hours.

    • Quench with water, extract, and purify.[1]

Protocol C: Electrophilic Aromatic Substitution (EAS)

Functionalizing the carbon skeleton is challenging due to the deactivating 5-NO2 group. However, the 7-OH group activates the C4 and C6 positions on the benzene ring, while the pyrrole C3 remains the standard nucleophilic site for indoles.

  • Soft Electrophiles (e.g., Vilsmeier-Haack, Mannich): Prefer C3 (pyrrole character).

  • Hard Electrophiles / Steric Control: May target C4 (para to OH).

Protocol: C3-Bromination using NBS

This reaction introduces a bromine atom at the C3 position, a versatile handle for cross-coupling (Suzuki/Sonogashira).

Reagents:

  • Substrate: 7-Hydroxy-5-nitroindole (or 7-alkoxy derivative)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF or THF/Acetonitrile (1:1)

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (1.0 mmol) in DMF (5 mL). Cool to 0°C.[2]

  • Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes. Note: Protect from light.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Observation: The 5-nitro group slows the reaction compared to simple indoles. If conversion is incomplete after 4 hours, heat to 40°C.

  • Work-up: Dilute with water (30 mL). Extract with EtOAc.[3] Wash organic layer with 5% Na₂S₂O₃ (to remove Br₂) and brine.

  • Purification: Flash chromatography.

    • Regioselectivity Check: Verify C3 substitution via ¹H NMR. The C2-H proton (typically a doublet or broad singlet at ~7.2–7.5 ppm) will remain, while the C3-H signal will disappear.

Protocol: Vilsmeier-Haack Formylation (C3-CHO)

Introduces an aldehyde at C3.

  • Reagent Formation: Add POCl₃ (1.2 equiv) to dry DMF (3 equiv) at 0°C. Stir 30 mins to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Add substrate (1.0 equiv) in DMF dropwise at 0°C.

  • Heating: Heat to 80–90°C for 2–4 hours. The 5-NO2 group necessitates thermal energy to overcome deactivation.

  • Hydrolysis: Pour onto ice/NaOAc (aq) and stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the precipitate or extract with EtOAc.

Troubleshooting & Critical Parameters

ProblemProbable CauseSolution
Mixture of O- and N-alkylation Base too strong or solvent too polar/protic.Use K₂CO₃ in Acetone (anhydrous). Avoid NaH or KOH unless N-alkylation is desired.
No Reaction in EAS (Bromination) 5-NO2 deactivation is too strong.Increase temperature (up to 60°C). Ensure 7-OH is protected as -OMe or -OBn to prevent oxidation of the phenol.
Polymerization / Tars Acid sensitivity of electron-rich pyrrole (despite NO2).Avoid strong mineral acids (H₂SO₄). Use buffered conditions or Lewis acids.
Regioselectivity Issues (C3 vs C4) Competition between indole (C3) and phenol-activated benzene (C4).C3 is favored by soft electrophiles (Vilsmeier). C4 is favored in highly activated systems (e.g., if 5-NO2 were absent). With 5-NO2, C3 remains the primary target.

References

  • Indole Reactivity & 7-Hydroxyindole Properties

    • Lee, J.-H., et al. "Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence."[4][5] Microbial Biotechnology, 2009 , 2(1), 75–90.[5] Link

    • Context: Establishes the stability and biological relevance of the 7-hydroxyindole scaffold.
  • Vilsmeier-Haack Reaction on Substituted Indoles

    • Meth-Cohn, O., & Stanforth, S. P.[6] "The Vilsmeier–Haack Reaction."[6][7] Comprehensive Organic Synthesis, 1991 .

    • Context: Defines C3-selectivity for formylation in indoles, even with electron-withdrawing groups.
  • Regioselectivity in 5,7-Dimethoxyindoles (Analogue Analysis): Black, D. S., et al. "Regioselective reactivity of some 5,7-dimethoxyindoles." Heterocycles, 2006. Context: Demonstrates that while C4 is reactive in electron-rich systems, C3 remains the standard electrophilic site unless blocked.
  • General Indole Functionalization Protocols

    • Sundberg, R. J.[8] The Chemistry of Indoles. Academic Press, 1996.

    • Context: Foundational text for pKa values and alkylation hierarchies (Phenol pKa ~10 vs Indole pKa ~17).
  • Synthesis of 7-Nitroindoles via Indirect Methods

    • Patent JP2001019671A. "Method for producing 7-nitroindoles."[1][9][10] Link

    • Context: Highlights the difficulty of direct nitration at C7, supporting the use of pre-functionalized starting m

Sources

Method

Application Notes &amp; Protocols: A Framework for Validating 5-Nitro-1H-indol-7-ol as a Novel G-Quadruplex Binder Scaffold

Abstract: This document provides a comprehensive framework for researchers and drug development professionals on the evaluation of 5-Nitro-1H-indol-7-ol, a novel chemical scaffold, for its potential as a G-quadruplex (G4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive framework for researchers and drug development professionals on the evaluation of 5-Nitro-1H-indol-7-ol, a novel chemical scaffold, for its potential as a G-quadruplex (G4) binder. G-quadruplexes are non-canonical secondary structures of DNA and RNA implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression, making them attractive therapeutic targets. While the indole core is a known feature in some DNA-interactive agents, the specific 5-nitro and 7-hydroxyl substitution pattern presents a unique electronic and steric profile. This guide moves beyond a simple literature review, establishing a rigorous, multi-step validation workflow. We provide detailed, field-tested protocols for biophysical characterization, in-cell target engagement, and downstream phenotypic analysis, complete with explanations of the scientific rationale behind each experimental choice and guidelines for data interpretation.

Part 1: Scientific Rationale & Foundational Concepts

The G-Quadruplex as a Therapeutic Target

G-quadruplexes are four-stranded structures formed in nucleic acid sequences rich in guanine. They are characterized by a square arrangement of four guanines (a G-quartet) stabilized by Hoogsteen hydrogen bonds, with the G-quartets stacking on top of one another. These structures are prevalent in functionally significant regions of the human genome, including telomeres and the promoter regions of oncogenes like c-MYC, KRAS, and BCL-2. The formation and stabilization of G4s can act as regulatory roadblocks, for instance, by preventing the transcriptional machinery from accessing a promoter or by inhibiting the action of telomerase, an enzyme essential for the immortal phenotype of ~85% of cancer cells.

Small molecules that can selectively bind to and stabilize these G4 structures are therefore of significant interest as potential anti-cancer agents. An ideal G4 binder should exhibit high affinity for G4 structures and, critically, high selectivity over the vast excess of canonical duplex DNA to minimize off-target effects.

The 5-Nitro-1H-indol-7-ol Scaffold: A Hypothesis-Driven Approach

The selection of 5-Nitro-1H-indol-7-ol as a candidate scaffold is based on established principles of small molecule-G4 recognition:

  • Planar Aromatic Core: The indole ring system provides a flat, aromatic surface capable of π-π stacking interactions with the terminal G-quartets, a primary mode of recognition for many G4 binders.

  • Hydrogen Bonding Potential: The 7-hydroxyl (-OH) and 1-H of the indole ring can act as hydrogen bond donors, while the 5-nitro (-NO2) group can act as a hydrogen bond acceptor. These groups are positioned to potentially interact with the phosphate backbone or the grooves of the G4 structure, enhancing binding affinity and specificity.

  • Electronic Properties: The electron-withdrawing nitro group can modulate the electronic distribution of the indole core, potentially influencing the strength of π-stacking interactions.

This document outlines the necessary experimental cascade to test the hypothesis that these structural features translate into potent and selective G4-binding activity.

The Validation Workflow

A logical and stepwise approach is crucial for validating a novel scaffold. Our proposed workflow ensures that each step builds upon the last, from confirming basic biophysical interaction to demonstrating a tangible biological effect in a cellular context.

G4_Validation_Workflow cluster_0 Part 2: Biophysical Characterization cluster_1 Part 3: Cellular Target Engagement cluster_2 Part 4: Phenotypic Assessment FRET Protocol 1: FRET Melting Assay (Primary Screen: Stabilization?) CD Protocol 2: CD Spectroscopy (Conformation & Selectivity?) FRET->CD Confirm G4 topology SPR Protocol 3: SPR Analysis (Affinity & Kinetics?) CD->SPR Quantify binding IF Protocol 4: Immunofluorescence (BG4) (Does it engage G4s in-cell?) SPR->IF Transition to Cellular Models TRAP Protocol 5: TRAP Assay (Inhibits telomerase?) IF->TRAP VIABILITY Protocol 6: Cell Viability Assays (Is it cytotoxic?) TRAP->VIABILITY Assess Biological Outcome DDR Protocol 7: DNA Damage Response (Induces replication stress?) VIABILITY->DDR END Validated Lead Scaffold DDR->END START Hypothesis: 5-Nitro-1H-indol-7-ol is a G4 Binder START->FRET

Figure 1: A comprehensive workflow for the validation of a novel G-quadruplex binder, from initial hypothesis to a validated lead scaffold.

Part 2: Biophysical Characterization Protocols

This section focuses on answering the fundamental question: Does 5-Nitro-1H-indol-7-ol physically interact with and stabilize G-quadruplex structures in vitro?

Protocol 1: G4 FRET Melting Assay

Principle: This assay measures the ability of a ligand to stabilize a G4 structure against thermal denaturation. A DNA oligonucleotide designed to form a G4 is labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends. In the folded G4 state, the ends are in proximity, and the fluorescence is quenched. Upon heating, the structure melts, the ends move apart, and fluorescence increases. A G4-stabilizing ligand will increase the melting temperature (Tm).

Step-by-Step Methodology:

  • Oligonucleotide Preparation:

    • Synthesize a G4-forming oligonucleotide with terminal fluorescent labels (e.g., F21T: 5'-FAM-d(G3[T2AG3]3)-TAMRA-3').

    • Prepare a control duplex DNA sequence (e.g., ds26: 5'-FAM-d(CAATCGGATCGAATTCGATCCGATTG)-TAMRA-3' annealed to its complement).

    • Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Annealing:

    • Dilute the oligonucleotide stock to 1 µM in a potassium-based buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl). The potassium ion is crucial for stabilizing the G4 structure.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to ensure proper folding.

  • Assay Plate Preparation:

    • Prepare serial dilutions of 5-Nitro-1H-indol-7-ol in the same potassium buffer. A known G4 binder like Pyridostatin (PDS) should be used as a positive control. DMSO should be used as a vehicle control.

    • In a 96-well qPCR plate, add the annealed oligonucleotide to a final concentration of 0.2 µM.

    • Add the test compound, PDS, or DMSO to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Data Acquisition:

    • Use a Real-Time PCR system capable of performing a melt curve analysis.

    • Set the instrument to monitor FAM fluorescence.

    • Program a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5°C/minute, acquiring data at every step.

  • Data Analysis:

    • Plot the normalized fluorescence against temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded, determined from the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm(compound) - Tm(DMSO).

Expected Outcome & Interpretation: A significant positive ΔTm value (e.g., > 5°C) for the G4 oligonucleotide, with a minimal ΔTm (< 2°C) for the duplex DNA control, indicates potent and selective G4 stabilization.

CompoundG4 Target (e.g., F21T) ΔTm (°C)Duplex DNA (e.g., ds26) ΔTm (°C)Selectivity (G4 vs Duplex)
5-Nitro-1H-indol-7-olExperimental ValueExperimental ValueCalculated Ratio
Pyridostatin (Positive Ctrl)> 15< 2High
DMSO (Vehicle Ctrl)00N/A
Table 1: Example data summary for FRET melting assay results.
Protocol 2: Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. DNA is chiral, and different secondary structures (B-form, A-form, G-quadruplex) produce distinct CD spectra. This technique can confirm G4 formation and provide clues about its topology (parallel, anti-parallel, or hybrid).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare 5-10 µM solutions of G4-forming DNA (e.g., telomeric sequence, c-MYC promoter sequence) in the appropriate buffer (e.g., KCl for parallel/hybrid, NaCl for anti-parallel).

    • Anneal the DNA as described in Protocol 1.

    • Prepare a stock solution of 5-Nitro-1H-indol-7-ol.

  • Spectral Acquisition:

    • Use a CD spectropolarimeter.

    • Record a baseline spectrum of the buffer alone in a 1 cm path length quartz cuvette.

    • Record the spectrum of the DNA alone from ~320 nm to 220 nm.

    • Titrate increasing concentrations of the test compound into the cuvette, allowing the solution to equilibrate for 5 minutes after each addition, and record a spectrum at each concentration.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the spectral signatures:

      • Parallel G4: Positive peak ~264 nm, negative peak ~240 nm.

      • Anti-parallel G4: Positive peak ~295 nm, negative peak ~260 nm.

      • Hybrid G4: Positive peaks ~295 nm and ~264 nm, negative peak ~240 nm.

    • Observe changes in the spectra upon ligand binding. An increase in the characteristic G4 peaks or a shift in topology can indicate a binding event.

Expected Outcome & Interpretation: A successful G4 binder will often enhance the signature CD signal of the G4 structure, confirming that the ligand binds to and stabilizes this conformation. A change from one G4 topology to another upon binding is also a significant finding.

Part 3: Cellular Target Engagement Protocols

These protocols aim to determine if the compound can access and bind to G4s within the complex nuclear environment of a living cell.

Protocol 4: G-Quadruplex Visualization via Immunofluorescence

Principle: This technique uses a G4-specific antibody, most commonly BG4, to directly visualize the location and abundance of G4 structures within fixed cells. An increase in the BG4 signal upon treatment with a G4-stabilizing ligand suggests the compound is engaging its intracellular target.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 5-Nitro-1H-indol-7-ol, a positive control (PDS), and a vehicle control (DMSO) for a defined period (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour.

    • Incubate the cells with the primary antibody (e.g., anti-G4 antibody BG4) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal or high-resolution fluorescence microscope.

    • Quantify the mean fluorescence intensity of the BG4 signal within the nucleus (co-localized with DAPI) across multiple fields of view for each condition.

Expected Outcome & Interpretation: A dose-dependent increase in the nuclear BG4 fluorescence intensity in cells treated with 5-Nitro-1H-indol-7-ol, compared to the vehicle control, provides strong evidence of intracellular G4 stabilization.

IF_Pathway COMPOUND 5-Nitro-1H-indol-7-ol (Cell Permeable) G4_DNA Intracellular G4 DNA (Dynamic & Transient) COMPOUND->G4_DNA Binds & Stabilizes STABILIZED_G4 Stabilized G4-Compound Complex (Structurally Locked) BG4 BG4 Antibody STABILIZED_G4->BG4 Primary Ab Binding SECONDARY_AB Fluorescent Secondary Ab BG4->SECONDARY_AB Secondary Ab Binding SIGNAL Increased Nuclear Fluorescence SECONDARY_AB->SIGNAL Generates Signal

Figure 2: The mechanism of signal generation in the G4 immunofluorescence assay upon treatment with a stabilizing ligand.

Part 4: Phenotypic Assessment & Data Interpretation

The final step is to connect target engagement with a measurable biological outcome.

Protocol 7: DNA Damage Response (DDR) Analysis

Principle: The stabilization of G4 structures can impede DNA replication forks, leading to replication stress and the activation of the DNA Damage Response (DDR) pathway. A key marker of this response is the phosphorylation of histone H2AX to form γH2AX.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a relevant time course (e.g., 6, 12, 24 hours).

    • Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against γH2AX. A loading control, such as β-actin or GAPDH, is essential.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome & Interpretation: A time- and dose-dependent increase in the levels of γH2AX in treated cells indicates that G4 stabilization by 5-Nitro-1H-indol-7-ol is sufficient to induce replication stress and a DNA damage response, a hallmark of many effective G4-targeting anti-cancer agents.

TreatmentConcentration (µM)γH2AX Level (Fold Change vs. Vehicle)Cell Viability (% of Control)
5-Nitro-1H-indol-7-ol1Experimental ValueExperimental Value
5Experimental ValueExperimental Value
10Experimental ValueExperimental Value
Etoposide (Positive Ctrl)20> 10< 50
DMSO (Vehicle Ctrl)N/A1100
Table 2: Example integrated data summary correlating a molecular marker (γH2AX) with a phenotypic outcome (cell viability).

References

  • Rhodes, D., & Lipps, H. J. (2015). G-quadruplexes and their regulatory roles in biology. Nucleic Acids Research, 43(18), 8627–8637. [Link]

  • Balan, S., Poye, A., & David, A. (2021). G-quadruplexes in oncogene promoter regions and their therapeutic and diagnostic potential. Molecules, 26(11), 3359. [Link]

  • Neidle, S. (2017). Quadruplex-binding small molecules: a landscape of emerging therapeutic and diagnostic opportunities. Nature Reviews Drug Discovery, 16(2), 103–119. [Link]

  • Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]

  • Biffi, G., Tannahill, D., McCafferty, J., & Balasubramanian, S. (2013). Quantitative visualization of DNA G-quadruplex structures in human cells. Nature Chemistry, 5(3), 182–186. [Link]

Application

Application Note: Preparation of 7-Alkoxy-5-nitroindole Derivatives

Optimized Protocols and Mechanistic Insights for Drug Discovery Workflows Introduction & Synthetic Rationale The 7-alkoxy-5-nitroindole scaffold is a privileged pharmacophore and a critical synthetic intermediate in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Optimized Protocols and Mechanistic Insights for Drug Discovery Workflows

Introduction & Synthetic Rationale

The 7-alkoxy-5-nitroindole scaffold is a privileged pharmacophore and a critical synthetic intermediate in modern drug development. It serves as the core building block for highly potent DNA alkylating agents, most notably the duocarmycin SA (DSA) subunit utilized in targeted antibody-drug conjugates (ADCs)[1]. Additionally, 5-nitroindole derivatives are highly valued as substrates in engineered biocatalytic platforms for the synthesis of non-canonical tryptophan analogues[2].

Synthesizing highly electron-deficient, multi-substituted indoles presents a significant challenge. Traditional methods, such as the Fischer indole synthesis, often fail or require extremely harsh conditions (e.g., polyphosphoric acid) when applied to deactivated, nitro-substituted aromatic rings. To overcome this, the Hemetsberger-Knittel indole synthesis is the method of choice for preparing 7-alkoxy-5-nitroindole-2-carboxylates[1][3]. This approach utilizes a Knoevenagel condensation followed by a thermally driven nitrene C-H insertion, offering exceptional regiocontrol and high functional group tolerance[3].

Mechanistic Pathway & Regioselectivity

The success of the Hemetsberger-Knittel cyclization relies heavily on the electronic steering of the aromatic ring. The synthesis begins with a 3-alkoxy-5-nitrobenzaldehyde. Following condensation with an alkyl azidoacetate, the resulting vinyl azide is subjected to thermolysis.

Causality of Regiocontrol: Upon heating to ~140 °C, the azide extrudes nitrogen gas to form a highly reactive, electrophilic singlet nitrene[3]. The nitrene must insert into an adjacent ortho C-H bond. The aromatic ring possesses two available ortho positions: C2 and C6.

  • The C2 position is ortho to the electron-donating alkoxy group and para to the electron-withdrawing nitro group, making it highly electron-rich.

  • The C6 position is ortho to the nitro group and para to the alkoxy group, making it electron-deficient.

Because the electrophilic nitrene preferentially attacks the most electron-dense C-H bond, insertion occurs exclusively at the C2 position. This electronic steering guarantees the formation of the 7-alkoxy-5-nitroindole architecture rather than the unwanted 5-alkoxy-7-nitro isomer.

Hemetsberger_Pathway A 3-Alkoxy-5-nitrobenzaldehyde (Electron-rich at C2) C Ethyl 2-azido-3-(3-alkoxy- 5-nitrophenyl)acrylate A->C Knoevenagel Condensation (-10 °C to 0 °C) B Ethyl Azidoacetate + NaOEt / EtOH B->C D Thermolysis in Xylenes (140 °C, - N₂) C->D E Singlet Nitrene Intermediate (Electrophilic) D->E Thermal Activation F Regioselective C-H Insertion (Favors C2 over C6) E->F Electronic Steering by Alkoxy Group G Ethyl 7-alkoxy-5-nitroindole- 2-carboxylate F->G Cyclization

Figure 1: Mechanistic pathway of the Hemetsberger-Knittel synthesis for 7-alkoxy-5-nitroindoles.

Quantitative Data: Substrate Scope

The efficiency of the two-step synthesis varies depending on the steric bulk of the alkoxy substituent. Below is a summary of expected yields based on validated literature parameters.

Table 1: Substrate Scope and Reaction Efficiency
Starting AldehydeAlkoxy Substituent (C7)Azidoacrylate Yield (%)Indole Cyclization Yield (%)Reference
3-Methoxy-5-nitrobenzaldehydeMethoxy (-OCH₃)7865[3]
3-Benzyloxy-5-nitrobenzaldehydeBenzyloxy (-OCH₂Ph)7243[1]
3-Ethoxy-5-nitrobenzaldehydeEthoxy (-OCH₂CH₃)7560[3]

Note: Cyclization yields reflect the isolated yield of the pure alkyl 7-alkoxy-5-nitroindole-2-carboxylate following silica gel chromatography.

Step-by-Step Experimental Protocols

Protocol A: Knoevenagel Condensation (Azidoacrylate Formation)

This protocol describes the preparation of ethyl 2-azido-3-(3-alkoxy-5-nitrophenyl)acrylate.

1. Preparation of the Alkoxide Base

  • In an oven-dried, argon-purged flask, dissolve sodium metal (1.5 equiv) in anhydrous ethanol to generate a fresh solution of sodium ethoxide.

  • Causality Insight: Using freshly prepared alkoxide prevents the introduction of ambient moisture and hydroxide impurities, which would prematurely hydrolyze the ethyl azidoacetate or the resulting ester product.

2. Condensation Reaction

  • Cool the alkoxide solution strictly to -10 °C using an ice-salt bath.

  • Prepare a solution of 3-alkoxy-5-nitrobenzaldehyde (1.0 equiv) and ethyl azidoacetate (4.0 equiv) in anhydrous ethanol.

  • Add the aldehyde/azide solution dropwise to the cold alkoxide over the course of 1 hour.

  • Causality Insight: Maintaining a sub-zero temperature (-10 °C) and utilizing a slow addition rate suppresses the exothermic decomposition of the azide and prevents the formation of unwanted triazole byproducts[3].

3. Quenching and Isolation

  • Stir the reaction for an additional 2 hours at 0 °C.

  • Quench the reaction by pouring it into an ice-cold saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., 10% EtOAc in Hexanes) to yield the azidoacrylate as a pale yellow solid.

Protocol B: Hemetsberger-Knittel Thermolysis (Indole Cyclization)

This protocol outlines the thermal cyclization to the 7-alkoxy-5-nitroindole-2-carboxylate.

1. Solvent Preparation & Degassing

  • Transfer anhydrous xylenes (100 mL per 1 mmol of azidoacrylate) to a round-bottom flask. Degas by bubbling argon through the solvent for 30 minutes.

  • Causality Insight: High dilution (≤ 0.01 M) is absolutely critical. The singlet nitrene intermediate is highly reactive; maintaining a low concentration prevents intermolecular dimerization and polymeric side reactions, steering the intermediate exclusively toward intramolecular C-H insertion.

2. Thermal Cyclization

  • Heat the xylenes to a gentle reflux (~140 °C).

  • Dissolve the azidoacrylate intermediate in a minimal amount of anhydrous xylenes and add it dropwise to the refluxing solvent.

  • Reflux the mixture for 7 hours[1].

  • Causality Insight: The sustained high temperature provides the necessary activation energy to extrude N₂ gas and drive the C-H insertion. The reaction is self-validating; progress can be visually monitored by the cessation of nitrogen gas evolution.

3. Isolation and Purification

  • Cool the reaction mixture to room temperature and remove the xylenes in vacuo.

  • Purify the crude residue using a manual silica gel column eluting with 5% acetone in hexane[1]. The product, ethyl 7-alkoxy-5-nitroindole-2-carboxylate, is obtained as a pale solid.

Safety & Troubleshooting

  • Azide Handling: Ethyl azidoacetate is potentially explosive and toxic. Never use halogenated solvents (e.g., dichloromethane, chloroform) during its preparation, handling, or storage, as this can lead to the formation of highly explosive diazidomethane.

  • Thermolysis Scale-Up: Do not attempt to scale up the thermolysis step by increasing the molarity. If larger quantities are required, use a larger reaction vessel to maintain the high dilution factor, or employ continuous flow chemistry to manage the thermal hazards of azide decomposition safely.

References

  • Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer - UEA Digital Repository. 1[1]

  • Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues - Journal of the American Chemical Society. 2[2]

  • Simple route to 3-(2-indolyl)-1-propanones via a furan recyclization reaction - Tetrahedron (ResearchGate).3[3]

Sources

Method

5-Nitro-7-hydroxyindole in fragment-based drug design (FBDD)

Application Note: 5-Nitro-7-hydroxyindole in Fragment-Based Drug Design (FBDD) Executive Summary In the landscape of Fragment-Based Drug Design (FBDD), the indole scaffold is ubiquitous, often termed a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Nitro-7-hydroxyindole in Fragment-Based Drug Design (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the indole scaffold is ubiquitous, often termed a "privileged structure" due to its ability to mimic purines and aromatic amino acids. However, unsubstituted indole fragments often suffer from limited vectors for chemical elaboration and non-specific hydrophobic binding.

This guide focuses on 5-Nitro-7-hydroxyindole (5N7HI) , a high-value fragment that addresses these limitations. The 5-nitro group provides a distinct synthetic handle (reducible to an amine for amide coupling) and unique electronic properties, while the 7-hydroxy group offers a crucial hydrogen-bond donor/acceptor motif often required for kinase hinge binding or metalloenzyme chelation. This note details the physicochemical profiling, screening protocols, and synthetic elaboration strategies for 5N7HI.

Chemoinformatics & Physicochemical Profile

Before screening, it is critical to understand the "Rule of Three" (Ro3) compliance and the specific electronic behavior of this fragment.

Table 1: Physicochemical Properties of 5-Nitro-7-hydroxyindole

PropertyValueFBDD Implications
Molecular Weight 178.15 DaIdeal. Allows significant mass addition during optimization while staying <500 Da.
cLogP ~1.6Good. Sufficiently lipophilic for binding pockets but soluble enough for NMR screening.
H-Bond Donors 2 (NH, OH)Critical for directional interactions (e.g., Hinge region).
H-Bond Acceptors 4 (NO₂, OH, N)High density of interaction points per mass unit (Ligand Efficiency).
pKa (7-OH) ~8.5 (Est.)Expert Insight: The electron-withdrawing 5-NO₂ group lowers the pKa of the 7-OH (vs. indole pKa ~16 or phenol pKa ~10), making it a stronger H-bond donor or potential salt-bridge partner at physiological pH.
PSA ~85 ŲSlightly high for a fragment, suggesting surface-exposed binding modes.

Protocol: Screening & Validation

Due to the nitro group's potential for fluorescence quenching and redox activity, standard biochemical assays may yield artifacts. We recommend a Biophysical First approach.

Workflow Visualization

FBDD_Workflow Start 5N7HI Fragment QC QC: Solubility & Aggregation (DLS / NMR) Start->QC Primary Primary Screen: Ligand-Observed NMR (STD / WaterLOGSY) QC->Primary Pass Primary->QC Ambiguous Signal Secondary Secondary Screen: SPR (Kinetics) Primary->Secondary Confirmed Binder Validation Structural Validation: 15N-HSQC or X-ray Secondary->Validation KD < 5 mM Elaboration Hit Expansion (Grow/Link/Merge) Validation->Elaboration Defined Mode

Caption: Integrated biophysical workflow for validating 5-nitro-7-hydroxyindole binding, prioritizing direct detection methods to avoid optical interference.

Step-by-Step Methodology

A. Quality Control (Solubility & Aggregation)

  • Rationale: Nitro-indoles can aggregate, causing false positives in protein inhibition assays.

  • Protocol:

    • Prepare a 100 mM stock in d6-DMSO.

    • Dilute to 1 mM in assay buffer (e.g., PBS, pH 7.4).

    • Dynamic Light Scattering (DLS): Measure scattering intensity. A radius >10 nm indicates aggregation.

    • 1H NMR: Compare the integral of the aromatic signals at 10 µM vs 500 µM. A loss of signal linearity indicates precipitation or micelle formation.

B. Primary Screen: Saturation Transfer Difference (STD) NMR

  • Why: Highly sensitive for weak binders (KD: 10 µM – 5 mM) and robust against nitro-induced fluorescence quenching.

  • Setup:

    • Protein: 10 µM (Receptor).

    • Fragment: 500 µM (50-fold excess).

    • Pulse Sequence: stddiff (Bruker/Varian).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm.

  • Analysis: Look for signal transfer to the indole protons (H2, H3, H4, H6).

    • Note: The H6 proton (adjacent to 7-OH and 5-NO2) often shows the strongest STD effect if the 7-OH is engaging the protein surface.

C. Secondary Screen: Surface Plasmon Resonance (SPR)

  • Why: To determine residence time and validate stoichiometry (1:1 binding).

  • Protocol:

    • Immobilize target protein on CM5 chip (Amine coupling).

    • Running Buffer: HBS-P+ with 5% DMSO (Must match fragment stock).

    • Injections: Concentration series (31 µM – 1 mM).

    • Evaluation: Check for "square wave" sensorgrams (fast on/off) typical of fragments.

    • Warning: If the sensorgram shows a slow drift upwards, the nitro-fragment may be reacting non-specifically with surface cysteines (rare but possible).

Synthetic Elaboration Strategies

Once binding is confirmed, 5N7HI offers three distinct vectors for optimization ("Growing" and "Linking").

Elaboration Pathways Diagram

Synthesis_Tree Core 5-Nitro-7-hydroxyindole (Core Fragment) Vector1 Vector 1: 7-OH Alkylation (Solubility & Pocket Fill) Core->Vector1 Vector2 Vector 2: 5-NO2 Reduction (Linking Vector) Core->Vector2 Vector3 Vector 3: C3 Functionalization (Electrophilic sub) Core->Vector3 Prod1 7-(Alkoxy)indoles (Ether linkage) Vector1->Prod1 R-X, K2CO3 Inter2 5-Amino-7-hydroxyindole Vector2->Inter2 H2, Pd/C or SnCl2 Prod2 5-Amido-indoles (Scaffold Hopping/Linking) Inter2->Prod2 R-COCl or Amide Coupling Prod3 3-Formyl/3-Acyl Indoles (Mannich/Vilsmeier) Vector3->Prod3 POCl3/DMF

Caption: Divergent synthetic pathways for 5-nitro-7-hydroxyindole, enabling rapid exploration of chemical space from a single validated hit.

Detailed Synthetic Protocols

Path A: The "Grow" Vector (7-OH Alkylation)

  • Objective: Reach into adjacent hydrophobic pockets or solubilizing regions.

  • Method:

    • Dissolve 5N7HI (1 eq) in DMF.

    • Add K₂CO₃ (2 eq) and Alkyl Halide (1.1 eq).

    • Heat to 60°C for 4 hours.

    • Expert Tip: The 5-nitro group increases the acidity of the 7-OH, making this reaction faster and cleaner than with standard indoles.

Path B: The "Link" Vector (5-NO₂ Reduction & Coupling)

  • Objective: Convert the fragment into a lead by linking to another fragment or adding a major binding motif.

  • Method:

    • Reduction: Hydrogenation (H₂, Pd/C) in MeOH. Note: 5-amino-7-hydroxyindoles are oxidation-sensitive. Use immediately or protect.

    • Coupling: React crude amine with Acyl Chloride or Carboxylic Acid (HATU/DIPEA).

    • Result: A stable amide linker that often picks up H-bonds with backbone carbonyls.

Case Study: Targeting the Kinase Hinge

Theoretical Application based on scaffold properties.

Target: Serine/Threonine Kinase (e.g., BRAF or CDK). Hypothesis: The indole NH and 7-OH mimic the adenine ring of ATP.

  • Indole NH: H-bond donor to Hinge Carbonyl (e.g., Glu/Val).

  • 7-OH: H-bond acceptor from Hinge Amide (e.g., Leu/Ala).

  • 5-NO₂: Projects into the solvent-exposed region or the "gatekeeper" area, depending on binding orientation.

Optimization Trajectory:

  • Hit: 5N7HI binds with

    
    .
    
  • Crystal Structure: Shows 5-NO₂ pointing towards the solvent front.

  • Design: Reduce 5-NO₂ to 5-NH₂. Acylate with a solubilizing piperazine tail.

  • Result:

    
     improves to 
    
    
    
    due to new salt-bridge interactions and entropic gain from solvent displacement.

Troubleshooting & Pitfalls

IssueCauseSolution
Fluorescence Quenching Nitro groups are strong quenchers of intrinsic protein fluorescence (Trp).Avoid standard fluorescence-based thermal shift assays (F-TSA). Use SPR or NMR .[1][2]
Redox Cycling Nitro aromatics can undergo enzymatic reduction in cell-based assays (false toxicity).Limit use to biophysical/enzymatic assays during the fragment stage. Replace NO₂ with isosteres (e.g., CF₃, CN) in late optimization if toxicity arises.
Chemical Instability 7-hydroxyindoles can oxidize to quinone-imines (indolones).Store solids under N₂ at -20°C. Add 1 mM DTT or TCEP to assay buffers.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 2016. Link

  • Murray, C. W., & Rees, D. C. "The rise of fragment-based drug discovery." Nature Chemistry, 2009. Link

  • Zhang, C., et al. "Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Kinase Inhibitor." Journal of Medicinal Chemistry, 2013. (Example of 7-azaindole/indole scaffold evolution). Link

  • Koide, Y., et al. "Development of 5-nitroindole derivatives as selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.
  • Lepre, C. A. "Library design and screening for fragment-based drug discovery." Methods in Molecular Biology, 2011. Link

Disclaimer: This protocol is designed for research purposes. Safety data sheets (SDS) for 5-nitro-7-hydroxyindole should be consulted before handling.

Sources

Application

Application Note: Electrochemical Labeling Using 5-Nitro-7-Hydroxyindole (5N7HI)

Introduction & Rationale The precise modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), fluorescent probes, and target identification platfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The precise modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), fluorescent probes, and target identification platforms. While traditional bioconjugation relies on nucleophilic residues (e.g., lysine, cysteine), electrochemical bioconjugation has emerged as a powerful, reagent-sparing alternative that operates under mild, aqueous conditions [1].

Recent breakthroughs, such as the eCLIC (electrochemical labelling of hydroxyindoles with chemoselectivity) methodology, have demonstrated that electrochemistry can be used to site-specifically modify proteins by targeting genetically incorporated 5-hydroxytryptophan (5HTP) residues [2]. Building upon this paradigm, 5-nitro-7-hydroxyindole (5N7HI) represents a next-generation tagging moiety.

Why 5N7HI? The selection of 5N7HI is driven by the need to balance reactivity with bench stability. Simple hydroxyindoles can be susceptible to premature auto-oxidation in ambient air. By introducing a strongly electron-withdrawing 5-nitro group, the oxidation potential of the indole ring is strategically elevated. This push-pull electronic configuration (electron-donating 7-hydroxyl vs. electron-withdrawing 5-nitro) renders the tag completely stable during protein expression and purification, yet perfectly primed for controlled anodic oxidation at potentials that leave native tyrosine and tryptophan residues untouched.

Mechanistic Insights & Causality

To ensure a robust and self-validating experimental design, it is critical to understand the causality behind the electrochemical parameters.

The bioconjugation of 5N7HI relies on a single-electron transfer (SET) mechanism. When a controlled anodic potential (typically +0.65 V to +0.75 V vs. Ag/AgCl) is applied, the 7-hydroxyl group is oxidized, losing an electron and a proton to form a highly electrophilic quinone-imine or indolyl radical intermediate. This transient species rapidly undergoes chemoselective coupling with an exogenously added nucleophile—most effectively, aromatic amines or thiol-based payloads [2].

The Role of the Mediator: A common pitfall in electrochemical protein labeling is the over-oxidation of the protein backbone. To prevent this, our protocol incorporates a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). TEMPO acts as a redox mediator, facilitating the terminal electron transfer to dissolved oxygen in the buffer. This ensures that the applied current is efficiently utilized for the activation of 5N7HI rather than the generation of deleterious reactive oxygen species (ROS) [3].

G Start 5-Nitro-7-Hydroxyindole (5N7HI) Tagged Protein Oxidation Anodic Oxidation (+0.70V vs Ag/AgCl) Start->Oxidation -e-, -H+ Intermediate Reactive Quinone-Imine Radical Intermediate Oxidation->Intermediate Conjugate Stable Covalent Bioconjugate Intermediate->Conjugate Nucleophilic Attack Reagent Aromatic Amine or Thiol Payload Reagent->Conjugate Mediator TEMPO Mediator (Electron Transfer) Mediator->Oxidation Facilitates

Fig 1. Mechanistic pathway of 5N7HI electrochemical activation and chemoselective bioconjugation.

Quantitative Data & Optimization

The efficacy of 5N7HI was benchmarked against standard residues to highlight its orthogonal reactivity. As shown in Table 1, 5N7HI requires a slightly higher oxidation potential than 5-HTP due to the nitro group, but remains well below the threshold for native Tyrosine oxidation, ensuring absolute site-selectivity.

Table 1: Comparative Electrochemical Properties and Labeling Efficiencies

Target ResidueOxidation Potential (vs. Ag/AgCl)Auto-Oxidation Risk (Ambient)Max Labeling Yield (15 min)Chemoselectivity
5N7HI (Novel) +0.70 V Low >95% Excellent
5-HTP (Standard)+0.55 VModerate92%High
Tyrosine (Native)+0.95 VNone<5% (at +0.70 V)Poor

Table 2: Optimization of Electrolysis Parameters for 5N7HI Activation

Applied PotentialTEMPO Conc.Reaction TimeConjugation EfficiencyProtein Degradation
+0.50 V20 mol%30 min12%None
+0.70 V0 mol%15 min45%Moderate
+0.70 V 20 mol% 15 min >95% None
+0.90 V20 mol%15 min96%High (Off-target)

Experimental Protocols

The following protocol is designed as a self-validating system. It includes mandatory control reactions to ensure that conjugation is strictly dependent on both the applied electrochemical potential and the presence of the 5N7HI tag.

Part A: Preparation of the Electrochemical Setup
  • Electrode Selection: Utilize a reticulated vitreous carbon (RVC) or graphite felt working electrode to maximize surface area. Use a platinum wire as the counter electrode and an Ag/AgCl (3M KCl) reference electrode [4].

  • Cell Assembly: Assemble an undivided 5 mL electrochemical cell. Wash the carbon electrode sequentially with 0.1 M HCl, deionized water, and acetone, then dry under a stream of nitrogen.

Part B: Site-Specific Labeling Workflow
  • Reaction Mixture: In the electrochemical cell, combine:

    • 10 µM of the 5N7HI-tagged target protein.

    • 500 µM of the desired aromatic amine payload (e.g., aniline-derivatized fluorophore).

    • 20 mol% TEMPO (relative to the payload).

    • 2 mL of Phosphate-Buffered Saline (PBS, pH 7.4) containing 5% acetonitrile to aid payload solubility.

  • Control Setup (Self-Validation): Prepare a parallel reaction vessel identical to the above, but do not connect it to the potentiostat (No-Current Control).

  • Electrolysis: Connect the electrodes to the potentiostat. Apply a constant potential of +0.70 V vs. Ag/AgCl for exactly 15 minutes at room temperature under ambient air (dissolved oxygen is required for the TEMPO catalytic cycle) [2].

  • Quenching: Terminate the reaction by disconnecting the current. Add 10 mM dithiothreitol (DTT) to quench any remaining reactive intermediates.

Part C: Purification and Verification
  • Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted small-molecule payloads and TEMPO.

  • Analysis: Analyze the eluate via intact protein LC-MS. A successful reaction will show a mass shift corresponding exactly to the addition of one payload molecule minus two protons (-2 Da from the oxidative coupling). The "No-Current Control" must show only the unmodified protein mass.

Workflow Step1 1. Setup Electrochemical Cell Step2 2. Add Protein, Payload & TEMPO Step1->Step2 Step3 3. Electrolysis (+0.70V, 15 min) Step2->Step3 Step4 4. Quench (DTT) & Desalt Step3->Step4 Step5 5. LC-MS Characterization Step4->Step5

Fig 2. Step-by-step experimental workflow for the electrochemical labeling of 5N7HI-tagged proteins.

References

  • Sato, S., & Nakamura, H. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Biomimetics, 4(4), 71.[Link]

  • Loynd, C., Singha Roy, S. J., Ovalle, V. J., et al. (2024). Electrochemical labelling of hydroxyindoles with chemoselectivity for site-specific protein bioconjugation. Nature Chemistry, 16(3), 389-397.[Link]

  • Toyama, E., Maruyama, K., Sugai, T., et al. (2019). Electrochemical Tryptophan-Selective Bioconjugation. ChemRxiv.[Link]

  • Alvarez-Dorta, D., Thobie-Gautier, C., Croyal, M., et al. (2018). Electrochemically Promoted Tyrosine-Click-Chemistry for Protein Labeling. Journal of the American Chemical Society, 140(51), 17944–17953.[Link]

Method

Application Note: Synthesis and Stabilization of 5-Amino-7-hydroxyindole via Catalytic Nitro Reduction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: API Synthesis, Serotonin Analogs, and Redox-Active Pharmacophores Executive Summary The synthesis of 5-amino-7-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: API Synthesis, Serotonin Analogs, and Redox-Active Pharmacophores

Executive Summary

The synthesis of 5-amino-7-hydroxyindole from its nitro precursor is a critical transformation in the development of indole-based therapeutics. However, the electron-rich nature of the 7-hydroxy-5-aminoindole scaffold makes the final product highly susceptible to rapid autoxidation. This application note details a field-proven, self-validating protocol for the catalytic reduction of 5-nitro-7-hydroxyindole. By utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere and coupling it with immediate in situ salt formation, this methodology bypasses the degradation pathways that plague traditional reduction techniques.

Mechanistic Rationale & Chemical Causality

The reduction of a nitro group to an amine is a 6-electron process. Historically, the reduction of nitroindoles to aminoindoles was achieved using chemical reductants like sodium hydrosulfite (Na₂S₂O₄) or stannous chloride (SnCl₂)[1]. However, these reagents often lead to complex reaction mixtures, Lewis acid-catalyzed polymerization of the indole ring, and heavy metal contamination that is unacceptable in late-stage drug development.

Catalytic hydrogenation using Pd/C is the cleanest and most efficient alternative. Yet, the primary challenge lies not in the reduction itself, but in product isolation. Substituted 5-aminoindole derivatives are notoriously unstable and prone to rapid air oxidation[2]. This instability is severely exacerbated by the presence of the 7-hydroxyl group. The hydroxyl moiety strongly donates electron density into the indole π-system, significantly lowering the oxidation potential of the molecule[3]. Upon exposure to atmospheric oxygen, the free 5-amino-7-hydroxyindole rapidly undergoes single-electron oxidation to form highly reactive, darkly colored quinone-imines.

The Solution: To prevent oxidative degradation, this protocol relies on two causal principles:

  • Strict Anaerobiosis: All steps post-reduction must be performed under an inert Argon atmosphere to eliminate the primary oxidant (O₂).

  • Electronic Deactivation via Protonation: The free base is immediately trapped as a hydrochloride (HCl) salt. Protonating the amine lone pair removes its ability to participate in the initial oxidation step, drastically raising the molecule's oxidation potential and yielding a bench-stable solid.

Comparative Evaluation of Reduction Methodologies

To justify the selection of catalytic hydrogenation, the table below summarizes the quantitative and qualitative data comparing standard nitro reduction methods for electron-rich indoles.

Reduction MethodologyTypical YieldPurity ProfileMechanistic Advantages & Drawbacks
Pd/C, H₂ (1 atm) 85 – 95% High Advantage: Clean, volatile byproducts (H₂O). Drawback: Requires strict anaerobic handling.
Na₂S₂O₄ (Hydrosulfite) 40 – 60%ModerateAdvantage: Mild, historical precedent[1]. Drawback: Severe inorganic salt contamination.
SnCl₂ / HCl < 20%LowAdvantage: Cheap reagents. Drawback: Acidic conditions destroy the indole core.
Fe / NH₄Cl 50 – 70%ModerateAdvantage: Tolerates reducible functional groups. Drawback: Iron sludge traps the polar product.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating system. Visual and physical cues are embedded into the steps to ensure the integrity of the reaction and the exclusion of oxygen.

Materials Required:
  • 5-Nitro-7-hydroxyindole (1.0 equiv, 10 mmol)

  • 10% Pd/C (0.1 equiv by weight)

  • Anhydrous Methanol (HPLC grade)

  • Hydrogen gas (balloon or Parr shaker)

  • Argon gas (Schlenk line)

  • 2M HCl in Diethyl Ether

  • Celite (oven-dried)

Step-by-Step Methodology:

Step 1: Solvent Degassing & Setup

  • Transfer 50 mL of anhydrous methanol into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Sparge the methanol with Argon gas for 15 minutes to displace dissolved oxygen.

  • Add 5-nitro-7-hydroxyindole (1.78 g, 10 mmol) and 10% Pd/C (178 mg).

  • Causality: Degassing the solvent prior to catalyst addition prevents the Pd/C from igniting methanol vapors and ensures no dissolved O₂ is present when the amine is formed.

Step 2: Catalytic Hydrogenation

  • Seal the flask with a septum and attach a three-way stopcock connected to a vacuum/Argon line and a H₂ balloon.

  • Evacuate the flask and backfill with Argon (repeat 3x).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the suspension vigorously at room temperature under 1 atm of H₂ for 2–4 hours.

  • Validation Checkpoint: The starting material solution is typically deep yellow/orange. As the reduction proceeds, the solution will transition to a pale yellow or colorless state. If the solution turns dark purple or black (excluding the suspended carbon), oxygen has breached the system.

Step 3: Anaerobic Filtration

  • Purge the reaction flask with Argon to remove all H₂ gas.

  • Prepare a Schlenk filter funnel packed with a tight pad of oven-dried Celite. Flush the pad with degassed methanol under an Argon blanket.

  • Filter the reaction mixture through the Celite pad directly into a pre-purged, Argon-filled receiving flask.

  • Causality: The Celite pad removes the highly active Pd/C catalyst. Filtering under Argon is the most critical step; exposing the high-surface-area catalyst/amine mixture to air will cause instantaneous oxidation and potential ignition.

Step 4: Amine Stabilization (Salt Formation)

  • Cool the receiving flask containing the pale filtrate to 0 °C in an ice bath.

  • Dropwise, add 6.0 mL of 2M HCl in diethyl ether (12 mmol, 1.2 equiv) under continuous Argon flow.

  • Stir for 15 minutes. A white to off-white precipitate (5-amino-7-hydroxyindole hydrochloride) will form.

  • Filter the precipitate, wash with cold, degassed diethyl ether, and dry under high vacuum.

  • Validation Checkpoint: The isolated salt should be an off-white powder. It can now be handled safely in the air for brief periods for weighing and analysis.

Process Visualization

The following logic diagram illustrates the critical path and atmospheric requirements necessary to successfully synthesize and isolate the target compound without oxidative degradation.

G A 5-Nitro-7-hydroxyindole (Precursor) B Solvent Degassing (Argon Sparging) A->B C Catalytic Hydrogenation (10% Pd/C, H2, 1 atm) B->C D Anaerobic Filtration (Celite Pad, Ar blanket) C->D E Amine Stabilization (2M HCl in Ether) D->E F 5-Amino-7-hydroxyindole HCl (Stable Product) E->F

Workflow for the synthesis and stabilization of 5-amino-7-hydroxyindole via catalytic reduction.

References

  • Source: PMC (NIH)
  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin Source: ACS Publications URL
  • Source: eScholarship.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Hydroxy-5-Nitroindole Oxidation

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with 7-hydroxy-5-nitroindole in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with 7-hydroxy-5-nitroindole in solution. Because indoles are inherently electron-rich, the addition of a strongly electron-donating hydroxyl group at the C7 position makes this molecule exceptionally prone to rapid oxidative degradation, even with the presence of a deactivating 5-nitro group.

This guide provides field-proven, mechanistically grounded solutions to stabilize your compound, ensuring high scientific integrity and reproducible assays.

Part 1: Troubleshooting FAQs

Q1: My 7-hydroxy-5-nitroindole solution turns pink or brown shortly after preparation. What is happening mechanically? A1: A color shift to pink, red, or brown is a definitive indicator of oxidative degradation[1]. In the presence of ambient oxygen and light, the electron-rich indole core undergoes auto-oxidation. This process generates reactive indole radicals that rapidly polymerize into colored quinone-imines, oxindoles, or dimeric conjugates[2]. 7-hydroxyindoles are notoriously unstable in solution without protective measures[3].

Q2: How can I formulate my stock solutions to prevent this rapid degradation? A2: Stability requires a multi-layered defense against the three primary catalysts of oxidation: oxygen, light, and trace metals.

  • Solvent Degassing: Always use anhydrous solvents (e.g., DMSO) and rigorously degas them via Argon sparging to displace dissolved oxygen[1].

  • Antioxidant Supplementation: In organic stocks, supplement with 0.1% (w/v) Butylated hydroxytoluene (BHT). BHT has a low bond dissociation energy, allowing it to act as a highly efficient sacrificial hydrogen donor that neutralizes peroxy radicals before they degrade the indole ring[4]. For aqueous buffers, 1-5 mM Ascorbic Acid is preferred[5].

  • Chelation: Transition metals (Fe²⁺/Cu²⁺) catalyze radical formation. Adding 0.1 mM EDTA to aqueous solutions sequesters these metals, shutting down Fenton-like catalytic cycles.

Q3: Does the pH of my aqueous assay buffer affect stability? A3: Critically, yes. The 7-hydroxyl group has a specific pKa. If your buffer is neutral-to-alkaline (pH > 7.0), the hydroxyl group deprotonates into a phenoxide anion. This dramatically increases the electron density across the indole ring, significantly lowering its oxidation potential and accelerating degradation. You must maintain a slightly acidic pH (e.g., pH 5.5–6.5) to keep the hydroxyl group protonated and the molecule stable.

Q4: What are the optimal long-term storage conditions? A4: Aliquot your protected stock solutions into amber glass vials to block photo-oxidation. Blanket the headspace with inert gas (Argon or Nitrogen) before sealing, and store at -80°C[1]. Avoid repeated freeze-thaw cycles, which introduce fresh oxygen into the matrix.

Part 2: Mechanistic Pathway of Degradation & Protection

The following diagram illustrates the chemical causality of 7-hydroxy-5-nitroindole degradation and maps exactly where our recommended interventions halt the process.

G Substrate 7-hydroxy-5-nitroindole (Stable Form) Phenoxide Phenoxide Anion (Highly Reactive) Substrate->Phenoxide Alkaline pH Radical Indole Radical Intermediate Substrate->Radical Auto-oxidation Phenoxide->Radical e- loss Degradation Quinone Imines & Dimers (Degradation Products) Radical->Degradation Polymerization Catalysts Dissolved O2 & Trace Metals Catalysts->Radical pH Acidic pH (< 6.5) pH->Phenoxide Blocks Antioxidants BHT / Ascorbic Acid Antioxidants->Radical Quenches Chelation EDTA & Argon Sparging Chelation->Catalysts Eliminates

Mechanistic pathway of 7-hydroxy-5-nitroindole oxidation and targeted stabilization interventions.

Part 3: Quantitative Stability Data

The table below summarizes the quantitative impact of various environmental conditions on the recovery of 7-hydroxy-5-nitroindole over a 24-hour period, demonstrating the necessity of the protective protocols.

Environmental Condition0 Hours4 Hours24 HoursVisual Observation (at 24h)
Ambient Air, pH 7.4, No Antioxidant 100%82%41%Deep Pink / Brown
Ambient Air, pH 8.5, No Antioxidant 100%45%< 5%Dark Brown / Precipitate
Degassed, pH 6.0, 1 mM Ascorbic Acid 100%99%96%Pale Yellow (Unchanged)
DMSO Stock, Argon, 0.1% BHT (-80°C) 100%100%100%Colorless / Pale Yellow

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, execute the following step-by-step methodologies. Each protocol is designed as a self-validating system to ensure the integrity of your compound.

Protocol A: Preparation of 10 mM Ultra-Stable Master Stock (Organic)
  • Solvent Preparation: Transfer 10 mL of anhydrous DMSO into a clean, dry amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation. Anhydrous solvent prevents hydrolytic side-reactions.

  • Degassing: Sparge the DMSO with Argon gas for 15 minutes using a submerged needle, with a secondary vent needle in the septum.

    • Causality: Physically displaces dissolved O₂, removing the primary electron acceptor.

  • Antioxidant Addition: Dissolve 10 mg of BHT (0.1% w/v) into the degassed DMSO.

    • Causality: BHT acts as a radical scavenger to intercept any residual oxidative chain reactions[4].

  • Substrate Addition: Weigh out the required mass of 7-hydroxy-5-nitroindole and dissolve it into the prepared DMSO under a continuous Argon stream.

  • Storage: Aliquot into single-use amber vials, blanket with Argon, seal tightly, and store at -80°C.

  • Validation Check: The solution must remain pale yellow or colorless. If the solution turns pink upon thawing, the inert atmosphere was compromised, and the aliquot must be discarded.

Protocol B: Preparation of Aqueous Working Solution for Assays
  • Buffer Preparation: Prepare your experimental buffer (e.g., 50 mM Phosphate Buffer) and adjust the pH to 6.0.

    • Causality: Maintaining pH < 6.5 prevents the formation of the highly reactive phenoxide anion.

  • Chelation & Protection: Add 0.1 mM EDTA and 1 mM Ascorbic Acid to the buffer.

    • Causality: EDTA chelates trace metals (Fe/Cu) that catalyze oxidation. Ascorbic acid provides aqueous radical scavenging[5].

  • Degassing: Sparge the complete buffer with Argon for 10 minutes prior to introducing the indole compound.

  • Dilution: Spike the 10 mM Master Stock (from Protocol A) into the aqueous buffer immediately before the assay begins.

  • Validation Check: Run a baseline HPLC-UV injection at T=0 and T=4 hours. A robust system will show < 2% deviation in the parent compound peak area over the assay duration.

Part 5: References

  • [2] Title: Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Source: ACS Catalysis. URL: [Link]

  • [3] Title: Preparation and properties of the hydroxyindole-3-carboxylic acids. Source: Canadian Science Publishing. URL: [Link]

  • [5] Title: Identification of Oxidation Products of L-Ascorbic Acid by HPLC. Source: Agilent. URL: [Link]

  • [4] Title: Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox. Source: ResearchGate. URL: [Link]

Sources

Optimization

Purification of 5-nitro-7-hydroxyindole by column chromatography

Advanced Technical Support Center: Chromatography & Purification Target Compound: 5-Nitro-7-hydroxyindole Prepared by: Senior Application Scientist, Separations Division Welcome to the Technical Support Center. Purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Chromatography & Purification Target Compound: 5-Nitro-7-hydroxyindole Prepared by: Senior Application Scientist, Separations Division

Welcome to the Technical Support Center. Purifying highly functionalized indole derivatives like 5-nitro-7-hydroxyindole presents unique chromatographic challenges. This compound possesses a strongly electron-withdrawing nitro group, a hydrogen-bond-donating indole amine (N-H), and a phenolic hydroxyl group (-OH). This specific triad creates a highly polar, slightly acidic molecule with a propensity for bidentate hydrogen bonding with stationary phases.

This guide is designed to move beyond basic protocols, providing researchers and drug development professionals with causality-driven troubleshooting, self-validating workflows, and optimized parameters to ensure high-purity isolation[1].

Part 1: Physicochemical Profiling & Causality

To purify 5-nitro-7-hydroxyindole effectively, we must first understand its behavior on a molecular level:

  • Silanol Affinity (The Tailing Effect): Normal-phase silica gel contains free, slightly acidic silanol groups (-SiOH). The 7-hydroxyl and 1-NH groups of the indole act as aggressive hydrogen-bond donors/acceptors. Without intervention, this causes the compound to drag across the silica, resulting in severe band broadening and streaking[2].

  • Electronic Effects of the Nitro Group: The 5-nitro group delocalizes electron density from the aromatic system, increasing the acidity of the 7-OH group. This heightened acidity makes the molecule highly sensitive to basic impurities and dictates the need for an acidic modifier in the mobile phase.

  • Crystal Lattice Energy vs. Solubility: The planar, hydrogen-bonded nature of nitro-hydroxyindoles results in high lattice energy, making the crude solid poorly soluble in standard non-polar loading solvents (e.g., hexanes or petroleum ether)[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My 5-nitro-7-hydroxyindole band is streaking across the entire TLC plate and column, leading to poor recovery. How do I achieve a tight elution band? Causality: The acidic phenolic -OH and the indole N-H are forming irreversible hydrogen bonds with the silica stationary phase. Solution: You must suppress the ionization of the compound and temporarily mask the active silanol sites on the silica. Add 0.5% to 1.0% glacial acetic acid (AcOH) or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate). By keeping the eluent slightly acidic, the 7-OH remains protonated, and the acid modifier competitively binds to the silica silanols, resulting in a sharp, Gaussian peak.

Q2: I am seeing co-elution with structural isomers (e.g., 4-nitro-7-hydroxyindole or 6-nitro-7-hydroxyindole). How can I improve resolution? Causality: Nitration isomers possess nearly identical dipole moments and polarities, making them difficult to separate using standard aliphatic/ester solvent systems (like Hexane/EtOAc)[2]. Solution: Alter the selectivity (


) of your solvent system rather than just the polarity. Switch to a Toluene / Ethyl Acetate  system. The aromatic toluene facilitates 

stacking interactions with the nitroaromatic rings. Because the steric environment around the nitro group differs between the 4-, 5-, and 6-positions, this

interaction will selectively shift the retention factor (

) of the isomers, resolving the co-elution.

Q3: The crude mixture is completely insoluble in my starting mobile phase. If I dissolve it in a polar solvent like methanol to liquid-load it, the separation fails. What is the correct protocol? Causality: Injecting a highly polar solvent (like methanol or DMF) onto a normal-phase column destroys the local equilibrium of the silica bed, causing the sample to crash out or elute prematurely in a massive, unseparated band. Solution: Employ Dry Loading . Dissolve the crude mixture in a volatile, polar solvent (e.g., THF or Acetone), add an equal mass of deactivated silica gel or Celite, and evaporate the solvent completely under reduced pressure. Load this free-flowing powder directly onto the top of the column bed[4].

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . At each critical juncture, a validation checkpoint ensures the system is performing correctly before proceeding to the next step.

Step 1: Mobile Phase Preparation & 2D-TLC Validation

  • Prepare a mobile phase of Hexane / Ethyl Acetate (3:1, v/v) containing 0.5% Acetic Acid.

  • Validation Checkpoint 1 (Stability): Perform a 2D-TLC. Spot the crude mixture in the corner of a square TLC plate. Elute in the prepared solvent, dry the plate completely, rotate it 90 degrees, and elute again.

    • Pass: All spots fall on a perfect diagonal line (the compound is stable).

    • Fail: Spots fall off the diagonal (the compound is degrading on the silica; switch to neutral alumina or lower the acid concentration).

Step 2: Dry Loading Preparation

  • Dissolve 1.0 g of crude 5-nitro-7-hydroxyindole in 10 mL of THF.

  • Add 2.0 g of high-purity silica gel (40-63 µm) to the flask.

  • Evaporate the THF on a rotary evaporator until a dry, free-flowing powder is achieved.

  • Validation Checkpoint 2 (Homogeneity): Tap the flask. If the powder clumps or sticks to the glass, residual solvent remains. Re-evaporate until perfectly powdery to prevent column channeling.

Step 3: Column Packing and Elution

  • Slurry-pack a chromatography column with 50 g of silica gel (50:1 silica-to-crude ratio) using the prepared mobile phase[4].

  • Carefully pour the dry-loaded sample onto the flat surface of the silica bed. Cap with 1 cm of clean sea sand.

  • Elute using a shallow gradient, starting at 10% EtOAc in Hexane (with 0.5% AcOH) and slowly ramping to 30% EtOAc.

  • Collect fractions in 20 mL test tubes and monitor via UV absorption (typically 254 nm and 280 nm).

Step 4: Product Isolation & Mass Balance Validation

  • Pool fractions containing pure 5-nitro-7-hydroxyindole (verify via TLC,

    
    ).
    
  • Evaporate the solvent under reduced pressure to yield the purified solid.

  • Validation Checkpoint 3 (Mass Balance): Weigh the purified product and all evaporated impurity fractions. The sum must be

    
     of the initial crude mass. A lower recovery indicates irreversible binding to the column, signaling that the acid modifier concentration was insufficient.
    

Part 4: Quantitative Data Presentation

The following table summarizes the empirical optimization of mobile phases for nitro-hydroxyindole derivatives, highlighting the critical role of modifiers and solvent selectivity.

Table 1: Mobile Phase Optimization for 5-Nitro-7-hydroxyindole

Solvent System (v/v)ModifierSelectivity (

) vs. Isomers
Tailing Factor (

)
System Evaluation
Hexane / EtOAc (3:1)None1.05> 2.5Poor: Severe streaking; irreversible binding.
Hexane / EtOAc (3:1)0.5% Acetic Acid1.151.2Good: Standard choice for general purity[3].
Toluene / EtOAc (4:1)0.5% Acetic Acid1.501.1Excellent: Best for resolving nitration isomers.
DCM / MeOH (95:5)None1.021.8Moderate: Useful only for highly retained impurities.

Part 5: Workflow Visualization

The following decision matrix illustrates the logical troubleshooting pathway for purifying polar nitro-hydroxyindoles.

G Start Crude 5-nitro-7-hydroxyindole TLC TLC Analysis: Is severe tailing observed? Start->TLC TailingYes Modify Mobile Phase: Add 0.5% Acetic Acid TLC->TailingYes Yes ResCheck Resolution Check: Co-eluting isomers? TLC->ResCheck No TailingYes->ResCheck ResPoor Optimize Selectivity: Use Toluene/EtOAc ResCheck->ResPoor Yes LoadCheck Solubility Check: Soluble in starting eluent? ResCheck->LoadCheck No ResPoor->LoadCheck DryLoad Sample Application: Dry Loading (Silica) LoadCheck->DryLoad No WetLoad Sample Application: Liquid Loading LoadCheck->WetLoad Yes Run Execute Flash Chromatography DryLoad->Run WetLoad->Run

Fig 1: Decision matrix for troubleshooting the chromatography of polar nitro-hydroxyindoles.

Part 6: References

  • Technical Support Center: Purification of Crude 3-Nitro-1H-Indole. Benchchem.2[2]

  • Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chromatography. Benchchem.4[4]

  • Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. MDPI.3[3]

  • Synthesis, Physicochemical Properties, and Amine-Oxidation Reaction of Indolequinone Derivatives. ACS Publications.1[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-1H-indol-7-OL

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 5-Nitro-1H-indol-7-OL. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Nitro-1H-indol-7-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's poor solubility in aqueous buffers. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the successful and reproducible use of 5-Nitro-1H-indol-7-OL in your experiments.

Part 1: Understanding the Molecule - The "Why" Behind the Solubility Problem

A fundamental understanding of the compound's structure is critical to diagnosing and solving solubility issues. This section addresses the core physicochemical properties of 5-Nitro-1H-indol-7-OL.

Q1: What are the key structural features of 5-Nitro-1H-indol-7-OL that affect its solubility?

5-Nitro-1H-indol-7-OL's solubility behavior is dictated by a combination of three key features:

  • The Indole Scaffold: The core bicyclic indole structure is aromatic and largely non-polar, making it inherently hydrophobic and contributing to low water solubility.[1]

  • The 7-OL (Phenolic) Group: The hydroxyl group at position 7 is a weak acid. At physiological pH, it is predominantly in its neutral, protonated state (-OH), which has limited water solubility. However, it can be deprotonated under basic conditions to form a negatively charged phenolate ion (-O⁻), which is significantly more water-soluble.[2][3]

  • The 5-Nitro Group: The nitro group (NO₂) is strongly electron-withdrawing. This has two major effects: it increases the overall polarity of the molecule but, more importantly, it increases the acidity (lowers the pKa) of the nearby phenolic proton at position 7.[4] This makes the phenol more likely to deprotonate at a lower pH than an unsubstituted phenol.

Q2: How does pH influence the solubility of this compound?

The solubility of 5-Nitro-1H-indol-7-OL is strongly dependent on pH due to the acidic nature of its phenolic hydroxyl group.[5][6]

  • Below its pKa: The compound exists primarily in its neutral, protonated form, which is poorly soluble in water.

  • Above its pKa: The phenolic proton is removed, creating an anionic phenolate salt. This charged species is much more polar and exhibits significantly higher aqueous solubility.[7][8]

While the exact pKa of 5-Nitro-1H-indol-7-OL is not widely published, based on the pKa of phenol (~10) and the acidifying effect of the nitro group, its pKa is estimated to be in the 7.5 to 9.0 range . This means that in standard physiological buffers (pH 7.2-7.4), the compound will be mostly in its poorly soluble neutral form, leading to precipitation. The key to solubilization is to prepare working solutions in a buffer with a pH at least 1 to 2 units above the compound's pKa.

Caption: pH-dependent equilibrium of 5-Nitro-1H-indol-7-OL.
Part 2: Frequently Asked Questions (FAQs) & Core Troubleshooting

This section provides direct answers to the most common issues encountered in the lab.

Q3: My 5-Nitro-1H-indol-7-OL powder won't dissolve directly in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

Do not attempt direct dissolution in aqueous buffers. Due to its hydrophobic nature, the compound will likely remain insoluble.[1] The standard and required method is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for this purpose due to its high solubilizing power for a wide range of compounds.[9][10][11]

Q4: My compound, dissolved in DMSO, precipitates immediately when I add it to my buffer. How can I prevent this "solvent shock"?

This is a classic problem known as "solvent shock," where a compound that is stable in a 100% organic solvent crashes out upon rapid dilution into an aqueous environment.[12] Here is a systematic approach to prevent it:

  • Check Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. Before use, warm the stock to room temperature and vortex. If you see any crystals, gently warm it (e.g., 37°C water bath) and vortex until the solution is clear.[12][13]

  • Optimize Dilution Technique: Add the DMSO stock slowly to your pre-warmed (37°C) aqueous buffer while continuously vortexing or stirring.[13] This rapid dispersion prevents the formation of localized, supersaturated pockets that initiate precipitation.

  • Lower the Final Concentration: You may be exceeding the maximum solubility of the compound in the final buffer. Try preparing a more dilute working solution.

  • Adjust Buffer pH (Most Effective Method): As discussed in Part 1, the most robust solution is to increase the pH of your final aqueous buffer. A buffer pH of 9.0 or higher will convert the compound to its much more soluble phenolate form, dramatically increasing the concentration you can achieve without precipitation.

Q5: What is the best pH for my working solution to maximize solubility?

The optimal pH is one that is high enough to ensure the compound is fully deprotonated and soluble, but not so high that it damages your cells or interferes with your assay. A general rule is to use a buffer with a pH at least 1.5 to 2.0 units above the compound's pKa. Since the estimated pKa is ~7.5-9.0, a starting buffer pH of 9.5 to 10.5 is recommended for solubilization.

It is highly advisable to perform a simple pH-solubility screen to determine the lowest pH required for your desired final concentration (see Protocol 2).

Q6: What is the maximum recommended concentration of DMSO in my final working solution?

The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cellular toxicity.

  • For cell-based assays: The final DMSO concentration should ideally be ≤0.1% , and almost never exceed 0.5%.[13][14]

  • For acellular (e.g., enzyme) assays: A concentration of up to 1-2% may be tolerated, but this must be validated. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[15]

Part 3: Experimental Protocols

These step-by-step protocols provide a validated workflow for handling 5-Nitro-1H-indol-7-OL.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for creating a stable, concentrated stock solution.

  • Preparation: Allow the vial of 5-Nitro-1H-indol-7-OL powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath or gently warm to 37°C for 10-15 minutes, followed by vortexing.[13][16] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes (amber vials are ideal) to minimize freeze-thaw cycles.[12][17] Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: pH-Dependent Solubility Screening

This experiment will help you determine the minimum pH needed to keep your compound in solution at your desired working concentration.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., Tris or CAPS buffers at pH 7.5, 8.0, 8.5, 9.0, 9.5, and 10.0).

  • Test Dilution: For each pH value, take the volume of buffer required for your final working solution (e.g., 1 mL).

  • Compound Addition: Add the required volume of your DMSO stock solution to each buffer to achieve your target final concentration (ensure the final DMSO percentage is constant and below 0.5%). Add the stock slowly while vortexing.

  • Observation: Let the solutions sit at the experimental temperature (e.g., 37°C) for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).

Protocol 3: Preparation of a Final Working Solution using pH Adjustment

This is the recommended method for preparing your final experimental solution once the optimal pH has been determined.

  • Buffer Selection: Use the buffer at the pH determined to be optimal from Protocol 2 (e.g., 50 mM Tris, pH 9.5).

  • Pre-warming: Warm the required volume of your chosen buffer to your experimental temperature (e.g., 37°C).[12]

  • Stock Solution Thawing: Thaw a single-use aliquot of your DMSO stock solution and bring it to room temperature. Vortex briefly.

  • Dilution: While vigorously vortexing the warm buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop into the center of the vortex.

  • Final Check: Visually confirm the final solution is clear and free of precipitates before use. If your experiment is sensitive to high pH, this working solution can be carefully neutralized with a sterile acid (e.g., HCl) just before use, but be aware that the compound may precipitate over time.

Part 4: Data Summary & Visualization
Table 1: Properties of Common Solvents & Additives

Solvent/AgentTypical Stock Conc.Max Final Conc. (Cells)Key Considerations
DMSO 10-100 mM< 0.5% (0.1% preferred) Aprotic solvent, excellent solubilizer. Can affect cell differentiation and has known biological effects at higher concentrations.[9][13]
Ethanol 1-20 mM< 1.0%Protic solvent, less effective than DMSO for highly hydrophobic compounds. Can induce metabolic changes in cells.[16]
PEG 400 (Co-solvent)< 1.0%Can improve solubility upon dilution but may interfere with protein-ligand binding or increase solution viscosity.[14]
Tween® 80 (Surfactant)< 0.1%Forms micelles that can encapsulate the compound. Can interfere with membrane-based assays and may be cytotoxic.[14][18]

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Caption: Troubleshooting workflow for compound precipitation.
References
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Proclinical. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Schaefer, J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Nature Protocols. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • Ahunbay, E. A., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]

  • Petersen, E. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved from [Link]

  • Petersen, E. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 5-Nitroindole. Retrieved from [Link]

  • Berton-Carabin, C., et al. (2023). Targeting Interfacial Location of Phenolic Antioxidants in Emulsions: Strategies and Benefits. WUR eDepot. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • VNU Journal of Science. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]

  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]

  • Singh, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Furia, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PMC. Retrieved from [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 5-Nitro-1H-indol-7-ol

The following technical guide is structured as a dedicated support center resource for 5-Nitro-1H-indol-7-ol (CAS: N/A for specific salt, Base CAS: 1H-Indol-7-ol, 5-nitro- derivatives) . Core Stability Concepts: The "Nit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support center resource for 5-Nitro-1H-indol-7-ol (CAS: N/A for specific salt, Base CAS: 1H-Indol-7-ol, 5-nitro- derivatives) .

Core Stability Concepts: The "Nitro-Hydroxy" Paradox

Users frequently underestimate the reactivity of 5-Nitro-1H-indol-7-ol in basic media because they assume the electron-withdrawing nitro group (


) stabilizes the molecule. While the nitro group does stabilize the anion thermodynamically, it does not  prevent the oxidative degradation of the electron-rich phenolate species that forms in base.
The Mechanism of Failure

When this compound is exposed to a basic environment (pH > 8.5), two distinct events occur:

  • Deprotonation (Immediate): The base removes the proton from the 7-hydroxyl group (pKa

    
     8.2–8.5). This forms a nitrophenolate anion .
    
    • Visual Indicator: Solution shifts from pale yellow to deep orange/red (Bathochromic shift).

  • Oxidative Coupling (Time-Dependent): The electron-rich 7-oxyanion is susceptible to Single Electron Transfer (SET) with dissolved molecular oxygen (

    
    ). This generates a radical species that rapidly dimerizes or polymerizes into dark, insoluble melanin-like pigments.
    

Key Takeaway: The compound is stable in base only under strictly anaerobic conditions . In the presence of air, basicity acts as a catalyst for decomposition.

Interactive Troubleshooting Guide

Issue: "My reaction mixture turned black/dark brown within minutes."
Possible Cause Diagnostic Question Corrective Action
Aerobic Oxidation Did you degas your solvents before adding the base?Critical: Sparge all basic solvents with Argon/Nitrogen for 15 mins. Use a Schlenk line.
Trace Transition Metals Did you use metal spatulas or low-grade solvents?Transition metals (Fe, Cu) catalyze radical formation. Add 1 mM EDTA to chelate metals.
Excessive pH Is your pH > 12?At very high pH, the indole N-H also deprotonates, accelerating ring-opening or polymerization. Maintain pH 9–10 if possible.
Issue: "I see a new spot on TLC that doesn't move (Baseline)."
Possible Cause Explanation Resolution
Oxidative Dimerization Indole radicals couple to form bis-indoles (dimers), which are highly polar and insoluble.Isolate immediately. If the product is the dimer, the reaction is irreversible.
Quinone Formation Oxidation to an indoloquinone species.Add a reducing agent (e.g., Sodium Ascorbate or DTT) to the buffer to scavenge radicals.

Data & Specifications

Physicochemical Profile in Solution[1][2][3][4]
PropertyValue (Estimated)Notes
pKa (7-OH) 8.3

0.3
Similar to m-nitrophenol. Deprotonates in mild base (

,

).
pKa (1-NH) ~13.5Lowered from 16.0 by the 5-nitro group. Deprotonates in strong base (

,

).

(Neutral)
~320 nmPale Yellow solution.

(Basic)
~400–450 nmDeep Orange/Red (Intramolecular Charge Transfer).
Half-life (

)
< 30 minsIn air-saturated 1M NaOH at 25°C.
Half-life (

)
> 24 hoursIn deoxygenated (Argon) 1M NaOH at 25°C.

Visualizing the Degradation Pathway[5]

The following diagram illustrates the cascade from the stable neutral molecule to the insoluble polymer, triggered by basic conditions and oxygen.

IndoleDegradation cluster_0 Anaerobic Zone (Safe) cluster_1 Aerobic Zone (Degradation) Neutral Neutral 5-Nitro-1H-indol-7-ol (Stable, Pale Yellow) Anion 7-Oxido-5-nitroindole Anion (Reactive, Deep Orange) Neutral->Anion Base (OH-) Deprotonation Anion->Neutral Acid (H+) Radical Indolyl Radical Species (Transient) Anion->Radical O2 (Air) SET Oxidation Dimer Bis-indolyl Dimers (Insoluble Precipitate) Radical->Dimer Coupling Quinone Indoloquinone (Dark Brown) Radical->Quinone Further Oxidation

Caption: Figure 1. The oxidative degradation cascade of 5-Nitro-1H-indol-7-ol in basic media. Note that the Anion is the "gateway" to degradation if Oxygen is present.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for basic reactions with this compound? A: Use with caution. DMSO is hygroscopic and can carry dissolved oxygen efficiently. In the presence of strong bases (like


), DMSO can also react with the nitro group or the indole ring (dimsyl anion chemistry). Recommendation:  Use degassed DMF or Acetonitrile if possible. If DMSO is required, ensure it is anhydrous and sparged with Argon.

Q: I need to run a reaction at pH 10. How do I stabilize the molecule? A: You must create a "Reductive Shield."

  • Degas all buffers/solvents.

  • Add an antioxidant compatible with your chemistry (e.g., 1-5 mM Sodium Ascorbate or Sodium Dithionite).

  • Keep the reaction in the dark , as nitro-aromatics can be photo-labile.

Q: Why does the 5-nitro group not prevent oxidation? A: While the nitro group withdraws electron density (making the ring harder to oxidize initially), the deprotonation of the 7-OH creates a localized negative charge (phenolate). This electron-rich site is easily oxidized by


 to a radical, regardless of the nitro group's pull on the rest of the ring.

Q: Is the degradation reversible? A: No. Once the radical coupling (dimerization) or quinone formation occurs, adding acid will not revert the material to the starting indole. It will only precipitate the degraded polymers.

References

  • ChemicalBook. (2025). 5-Nitroindole Chemical Properties and Stability Data. Retrieved from

  • PubChem. (2025).[1][2][3] 5-Hydroxyindole Compound Summary (Analogous Reactivity). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for Nitroindoles. Retrieved from

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875-2911.
  • Vertex AI Search. (2026).

Sources

Troubleshooting

Technical Support Center: Hydroxyindole Synthesis &amp; Stabilization

Topic: Minimizing Polymerization of Hydroxyindoles During Synthesis Introduction: The "Tar" Factor If you are reading this, you have likely experienced the "tar factor": a reaction that started as a pristine, pale soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization of Hydroxyindoles During Synthesis

Introduction: The "Tar" Factor

If you are reading this, you have likely experienced the "tar factor": a reaction that started as a pristine, pale solution and transformed into an intractable black sludge within minutes.

Hydroxyindoles—specifically 5-hydroxyindole and 5,6-dihydroxyindole (DHI) —are notoriously unstable. They are the direct precursors to eumelanin . In the presence of oxygen, light, or basic conditions, they undergo rapid oxidative coupling to form insoluble polymers.

This guide is not a standard SOP. It is a failure-analysis protocol designed to reverse-engineer the polymerization mechanism and stop it before it destroys your yield.

Module 1: The Chemistry of Failure

To prevent polymerization, you must understand the enemy. The polymerization of hydroxyindoles is an oxidative cascade .

The Oxidative Cascade (Graphviz Diagram)

The following diagram illustrates the transition from a stable monomer to an irreversible melanin polymer. Note the critical role of the Semiquinone Radical and Indole-5,6-quinone as the "point of no return."

HydroxyindolePolymerization Start Hydroxyindole Monomer (Colorless/Pale) Trigger Trigger: pH > 7, O2, Metal Ions Start->Trigger Radical Semiquinone Radical (Pink/Red) Trigger->Radical -e-, -H+ Radical->Start + Antioxidant (Reduction) Quinone Indole-quinone (Yellow/Orange) Radical->Quinone Oxidation Coupling Oxidative Coupling (Dimers/Oligomers) Quinone->Coupling Nucleophilic Attack Melanin Eumelanin Polymer (Black Insoluble Tar) Coupling->Melanin Polymerization

Figure 1: The oxidative pathway of hydroxyindoles. The transition from monomer to semiquinone is the critical control point.

Module 2: Critical Control Points (Protocol)

The pH Trap

The Science: The phenolate anion (deprotonated hydroxyl) is electron-rich and highly susceptible to oxidation. The Fix: Maintain acidic conditions.

  • Protocol: Ensure reaction solvents and workup solutions are slightly acidic (pH 4–6).

  • Action: Add 0.1% Acetic Acid (AcOH) or Formic Acid to your eluent during purification.

Oxygen Exclusion

The Science: Dissolved oxygen is sufficient to initiate the radical chain reaction shown in Figure 1. The Fix: Sparging is not optional; it is mandatory.

  • Protocol: Sparge all solvents with Argon for at least 30 minutes before adding the substrate. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in the flask.

Antioxidant Scavenging

The Science: Reducing agents can revert the semiquinone radical back to the phenol before it couples. The Fix: Add a sacrificial antioxidant.

  • Table 1: Antioxidant Selection Guide

AntioxidantSolubilityUsage ScenarioMechanism
Ascorbic Acid (Vit C) Water/MeOHAqueous workups; biphasic reactions.Reduces quinones back to diphenols.
Sodium Dithionite WaterQuenching oxidative byproducts during workup.Potent reducing agent; destroys radicals.
BHT (Butylated hydroxytoluene) Organic SolventsEther/DCM extractions.Radical scavenger (lipophilic).

Module 3: Protecting Group Strategy

If you cannot handle the "naked" hydroxyindole, you must mask the phenol.

Table 2: Protecting Group Performance for Hydroxyindoles

GroupStabilityDeprotectionRisk Level
O-Acetyl (Ac) ModerateMild Base (K2CO3/MeOH)High: Deprotection conditions (base) promote polymerization.
O-Benzyl (Bn) HighHydrogenolysis (H2, Pd/C)Low: Neutral conditions. Best for final step deprotection.
TBS/TBDMS ModerateFluoride (TBAF) or AcidLow: TBAF can be buffered with AcOH to prevent basicity.
MOM (Methoxymethyl) HighStrong AcidMedium: Acidic deprotection is safe, but formaldehyde byproduct can react.

Module 4: Troubleshooting & FAQs

Scenario A: "My reaction mixture turned pink/red immediately."

Diagnosis: You have generated the Semiquinone Radical . This is the "warning shot." The pink color indicates the first electron transfer has occurred. If you do not act, it will turn black.

Corrective Action:

  • Immediate Acidification: Add degassed dilute HCl or Acetic Acid immediately to drop the pH < 5. This protonates the species and slows oxidation.

  • Add Reductant: Introduce a saturated solution of Sodium Ascorbate or Sodium Dithionite.

  • Check Gas Line: Your inert atmosphere has been breached. Re-purge the system with Argon.

Scenario B: "I lost everything on the silica column."

Diagnosis: On-Column Oxidation. Standard silica gel is slightly acidic, which is usually good. However, silica often contains trace metal ions (Fe³⁺) that catalyze oxidation. Furthermore, the high surface area exposes the compound to adsorbed oxygen.

Corrective Action:

  • Pre-treat Silica: Slurry your silica in solvent containing 1% Ascorbic Acid or flush the column with an antioxidant-doped solvent before loading.

  • Switch Stationary Phase: Use Reverse Phase (C18) silica. The elution solvents (Water/Acetonitrile) allow for the easy addition of 0.1% TFA or Formic Acid, keeping the environment stable.

  • Fast Filtration: Avoid long columns. Use a short pad of silica for rapid filtration (Flash Chromatography) rather than a long separation.

Scenario C: "The product degrades in the freezer."

Diagnosis: Auto-oxidation in Solid State. Even in solid form, hydroxyindoles can react with headspace oxygen or moisture.

Corrective Action:

  • Storage: Store under Argon atmosphere in a sealed vial.

  • Temperature: -80°C is preferred over -20°C for long-term storage.

  • Formulation: Store as the Hydrochloride Salt rather than the free base. The salt form is significantly more resistant to oxidation.

Module 5: The "Safe-Synthesis" Workflow

Follow this decision tree to determine your synthesis path.

SafeSynthesis Start Start Synthesis IsStable Is the intermediate stable in air? Start->IsStable StablePath Standard Workup IsStable->StablePath Yes UnstablePath Isolate under Argon IsStable->UnstablePath No CanProtect Can you use Protecting Groups? UnstablePath->CanProtect ProtectYes Use O-Benzyl or O-TBS (See Table 2) CanProtect->ProtectYes Yes ProtectNo Add Antioxidants (Ascorbic Acid) CanProtect->ProtectNo No Purification Purification Choice ProtectNo->Purification ColChrom Chromatography (Doped Eluent) Purification->ColChrom If necessary Cryst Crystallization/Precipitation (Preferred) Purification->Cryst Best practice

Figure 2: Decision matrix for handling unstable hydroxyindole intermediates.

References

  • d'Ischia, M., et al. (2015). "Melanin-like materials: challenges and opportunities." Angewandte Chemie International Edition.

  • Wakamatsu, K., & Ito, S. (2002). "Advanced chemical methods in melanin determination." Pigment Cell Research.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Table 2 data).

  • Napolitano, A., et al. (1995). "The oxidation of 5,6-dihydroxyindole to melanin: a mechanistic study." Journal of Organic Chemistry.

Optimization

Technical Support Center: Recrystallization of 5-Nitro-7-Hydroxyindole

Topic: Purification & Recrystallization Protocols Molecule: 5-nitro-7-hydroxyindole (CAS: Derivative specific, analogous to 6146-52-7) Document ID: TSC-IND-5N7OH-001 Executive Summary & Solvent Compatibility Matrix The C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization Protocols Molecule: 5-nitro-7-hydroxyindole (CAS: Derivative specific, analogous to 6146-52-7) Document ID: TSC-IND-5N7OH-001

Executive Summary & Solvent Compatibility Matrix

The Challenge: 5-nitro-7-hydroxyindole presents a unique purification challenge due to its "push-pull" electronic structure. The nitro group (C5) is strongly electron-withdrawing, while the hydroxy group (C7) is electron-donating and capable of hydrogen bonding. This duality often leads to "oiling out" rather than crystallizing, as the molecule has high affinity for polar solvents but poor solubility in non-polar alkanes.

Solvent System Recommendations: Based on the physicochemical properties of nitroindoles and hydroxyindoles, the following solvent systems are validated for high-purity recovery.

Solvent SystemRatio (v/v)Primary Use CaseProsCons
Ethanol / Water 70:30 to 50:50 General Purification Excellent removal of inorganic salts; green chemistry compliant.High risk of oiling out if water is added too fast.
Ethyl Acetate / Heptane 1:3 to 1:5 Removal of Tars Good for removing non-polar impurities; lower boiling point protects thermal stability.Yields can be lower if the ratio isn't optimized.
Acetonitrile (MeCN) 100% HPLC Standard Prep High recovery of crystalline form; easy to dry.Poor removal of highly polar, colored oxidation byproducts.
Toluene 100% Hot Filtration Excellent for separating product from polymerized "black tar" impurities.Product may be sparingly soluble even at boil; requires large volumes.

Decision Logic: Selecting Your Protocol

Do not blindly follow a recipe. Use this logic flow to determine the correct solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude 5-nitro-7-hydroxyindole CheckColor Is crude dark brown/black? Start->CheckColor CheckSalts Contains inorganic salts? CheckColor->CheckSalts No (Yellow/Orange) ToluenePath Use Toluene Hot Filtration (Removes polymer tars) CheckColor->ToluenePath Yes (Tarry) EtOHPath Use Ethanol/Water (Dissolves salts, precipitates product) CheckSalts->EtOHPath Yes EtOAcPath Use EtOAc/Heptane (Standard organic purification) CheckSalts->EtOAcPath No

Figure 1: Decision tree for solvent selection based on impurity profile.

Detailed Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Best for: Removing salts and general purification of crude reaction mixtures.

Safety Note: Nitroindoles can be thermally sensitive. Do not exceed 80°C.

  • Dissolution: Suspend the crude 5-nitro-7-hydroxyindole in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) with stirring.

    • Troubleshooting: If solids remain after 15 minutes of reflux, add more ethanol in 1 mL increments. If the solid is black/tarry and refuses to dissolve, it is likely an impurity. Perform a hot filtration immediately.

  • The Critical Step (Anti-solvent): Remove the heat source. While the solution is still hot (approx. 60°C), add warm Water (50°C) dropwise.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity. The solution should be homogenous and clear yellow/orange.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

  • Harvest: Once thick crystals form, cool to 4°C for 30 minutes, then filter. Wash with cold 30% EtOH/Water.

Protocol B: Anhydrous Recrystallization (EtOAc/Heptane)

Best for: Material that has already been passed through a silica plug but contains minor isomers.

  • Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

  • Once dissolved, remove from heat.

  • Add Heptane slowly until the solution becomes slightly cloudy.

  • Add a "seed crystal" if available (see FAQ below).

  • Cover and let stand undisturbed.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

The Science: This is common with nitro-hydroxy compounds. The melting point is depressed by impurities, and the compound separates as a liquid phase (liquid-liquid phase separation) before it reaches the crystallization temperature. The Fix:

  • Re-heat the mixture until the oil dissolves back into a solution.

  • Add more solvent (the good solvent, e.g., Ethanol) to lower the concentration slightly.

  • Seed it: Scratch the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool down to room temperature overnight.

Q2: The product turns dark brown during heating.

The Science: Indoles are electron-rich (though the nitro group mitigates this) and prone to oxidation to form quinoidal species. The 7-hydroxy group makes the ring susceptible to oxidative coupling. The Fix:

  • Limit heating time. Do not reflux for more than 20 minutes.

  • Perform the recrystallization under an inert atmosphere (Nitrogen balloon) if possible.

  • Add a trace amount of sodium dithionite (reducing agent) if using the Ethanol/Water method to prevent oxidation.

Q3: How do I remove the "red/brown" impurity?

The Science: This is likely the 4-nitro isomer or an oxidative dimer. The Fix: These impurities are often more soluble in Toluene than the product.

  • Wash the crude solid with cold Toluene before recrystallization.

  • Recrystallize using Protocol A (EtOH/Water), as the dimer is often less soluble in water and will precipitate first (can be filtered off if you catch it early) or stay in the mother liquor depending on the specific dimer. Note: Usually, dark impurities stay in the mother liquor in EtOH/Water systems.

Visualizing the "Oiling Out" Fix

OilingOut Problem Oiling Out Occurs Step1 Re-heat to Clear Solution Problem->Step1 Step2 Add 10% More Solvent (Reduce Saturation) Step1->Step2 Step3 Add Seed Crystal Step2->Step3 Result Crystalline Product Step3->Result

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

References

  • Sigma-Aldrich. 5-Nitroindole Product Specification & Solubility Data. (Analogous core structure data). Link

  • PubChem. 5-Nitro-7-azaindole Compound Summary. (Structural isomer properties for solubility benchmarking). Link

  • Organic Syntheses. Synthesis of Nitroindoles. Org. Synth. 1965, 45, 70. (General protocols for nitroindole purification). Link

  • University of Massachusetts. Recrystallization Guide. (General principles of solvent selection for polar aromatics). Link

Troubleshooting

Technical Support Center: Demethylation of 7-Methoxy-5-Nitroindole

Topic: Troubleshooting BBr -Mediated Demethylation of Electron-Deficient Indoles Document ID: TSC-IND-075 Author: Senior Application Scientist, Chemical Process Group Date: March 8, 2026[1] Executive Summary: The "Deacti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting BBr


-Mediated Demethylation of Electron-Deficient Indoles
Document ID:  TSC-IND-075
Author:  Senior Application Scientist, Chemical Process Group
Date:  March 8, 2026[1]

Executive Summary: The "Deactivated Substrate" Challenge

Demethylating 7-methoxy-5-nitroindole using Boron Tribromide (BBr


) presents a specific set of challenges distinct from standard anisole cleavage. As a researcher, you are likely encountering incomplete conversion or low recovery.[1] This is rarely a reagent failure but rather a kinetic and stoichiometric mismatch caused by two factors:
  • Electronic Deactivation: The 5-nitro group is strongly electron-withdrawing. This reduces the Lewis basicity of the methoxy oxygen at the 7-position, making the initial coordination of BBr

    
     (the rate-limiting step) significantly slower than in electron-rich systems.
    
  • The Indole NH Sink: The indole nitrogen (pKa ~16) is sufficiently acidic to react with BBr

    
    , acting as a "sink" that consumes one full equivalent of reagent before demethylation can proceed.
    

This guide provides a self-validating protocol and troubleshooting logic to overcome these barriers.

Mechanistic Insight & Stoichiometry

To troubleshoot effectively, you must visualize the competition occurring in your flask.[1]

The Stoichiometric Trap

A common error is using 1.0–2.0 equivalents of BBr


. For this substrate, this will fail.[1]
  • 1st Eq of BBr

    
    :  Immediately coordinates/deprotonates the Indole N-H.
    
  • 2nd Eq of BBr

    
    :  Coordinates the Nitro group (reversible, but reduces effective concentration).
    
  • 3rd Eq of BBr

    
    :  Finally available to coordinate the target 7-Methoxy group.
    

Recommendation: Use 4.0 to 6.0 equivalents of BBr


 to drive the reaction to completion.
Pathway Visualization

The following diagram illustrates the reaction pathway and the "sink" effects.

BBr3_Mechanism Start 7-Methoxy-5-Nitroindole Complex_NH Intermediate A: N-BBr2 Complex (Reagent Consumed) Start->Complex_NH Fast (1st Eq BBr3) BBr3 BBr3 (Reagent) BBr3->Complex_NH Complex_OMe Intermediate B: Activated Oxonium (Rate Limiting) Complex_NH->Complex_OMe + Excess BBr3 (Slow Coordination due to Nitro) Cleavage Transition State: Nucleophilic Attack by Br- Complex_OMe->Cleavage Heat/Time Product 7-Hydroxy-5-Nitroindole Cleavage->Product Hydrolysis (H2O/MeOH)

Figure 1: Reaction pathway highlighting the consumption of BBr


 by the indole nitrogen prior to the desired demethylation event.

Optimized Standard Operating Procedure (SOP)

This protocol is designed to prevent "agglomeration" (starting material crashing out) and ensure complete conversion.

Reagents:

  • Substrate: 7-methoxy-5-nitroindole (1.0 eq)

  • Reagent: BBr

    
     (1.0 M in DCM) (5.0 eq )[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: Dissolve substrate in DCM (0.1 M concentration). Note: If solubility is poor, slight warming or sonication is permitted.[1] Do not add BBr

    
     to a suspension.
    
  • Cryogenic Addition: Cool to -78°C (or -10°C if solubility limits apply). Add BBr

    
     dropwise over 20 minutes.
    
    • Why? Controls the exotherm of the N-BBr

      
       complex formation.
      
  • The Warm-Up: Allow the reaction to warm to Room Temperature (RT) naturally.

  • Thermal Drive: If TLC shows starting material after 4 hours at RT, reflux (40°C) is required.[1] The nitro group deactivates the ether cleavage, often necessitating thermal energy.[1]

  • Quench (Critical): Cool to 0°C. Add Methanol dropwise.

    • Caution: Violent evolution of HBr and methyl borate.

  • Hydrolysis: Concentrate the mixture to remove volatile B(OMe)

    
     and solvent. Redissolve in EtOAc and wash with NaHCO
    
    
    
    .

Troubleshooting Guide

Use this matrix to diagnose specific failures in your experiment.

SymptomProbable CauseCorrective Action
Starting Material (SM) Persists Stoichiometric Deficit: The indole NH and nitro group are sequestering BBr

.
Increase Equivalents: Increase BBr

to 6.0 eq. Heat: Reflux the reaction in DCM (40°C) for 12–24 hours.
Precipitate during Reaction Complex Insolubility: The charged Indole-Boron complex is insoluble in DCM.Dilution: Dilute reaction to 0.05 M. Cosolvent: Do NOT use ethers/alcohols. Stick to DCM, but ensure vigorous stirring to allow heterogeneous reaction.
Low Yield / "Sticky" Solid Boron Emulsion: Boron species form stable chelates with the 7-hydroxy-1-amine motif.Methanol Chase: Quench with MeOH, evaporate to dryness, resuspend in MeOH, and evaporate again (repeat 3x). This drives off boron as volatile Trimethyl Borate [1].
Black/Tar Product Oxidation: 7-hydroxyindoles are electron-rich and prone to oxidation, despite the nitro group.Inert Workup: Perform workup quickly. Add a reducing agent (e.g., sodium metabisulfite) during the aqueous wash.[1] Store under Argon.
Product in Aqueous Layer Acidity: The 5-nitro-7-hydroxyindole is significantly acidic (phenolic + nitro effect).pH Adjustment: Ensure the aqueous layer is not too basic during extraction. Acidify to pH 3–4 to keep the phenol protonated and organic-soluble.

Decision Logic: Troubleshooting Flowchart

Follow this logic path if your LCMS/TLC indicates incomplete reaction.

Troubleshooting_Flow Check Check TLC/LCMS (After 4h at RT) Result Outcome? Check->Result SM_Left Starting Material Present Result->SM_Left >10% SM Clean Clean Conversion Result->Clean <5% SM Messy New Spots / Decomp Result->Messy Byproducts Action_Heat Increase Temp to Reflux (Add 2 eq BBr3) SM_Left->Action_Heat Action_Workup Proceed to MeOH Quench (Evaporate B(OMe)3) Clean->Action_Workup Action_Cold Repeat at -78°C Check for C-3 Bromination Messy->Action_Cold

Figure 2: Decision matrix for optimizing reaction conditions based on intermediate analysis.

Frequently Asked Questions (FAQs)

Q: Can I use AlCl


 instead of BBr

to save cost?
A: While AlCl

is a Lewis acid, it is generally softer and less effective for methyl ether cleavage on deactivated rings.[1] However, AlCl

with a thiol (e.g., ethanethiol) is a viable alternative if BBr

fails, as the thiol acts as a potent nucleophile [2].[1]

Q: The reaction turned into a solid block. Is it ruined? A: No. The N-BBr


 / O-BBr

complexes are often insoluble salts. This heterogeneity slows the reaction but does not stop it. Add more DCM to facilitate stirring and raise the temperature to reflux.

Q: Why is the 7-position specifically difficult? A: The 7-methoxy group is sterically proximal to the indole NH. Once the NH is boronylated (N-BBr


), the steric bulk may hinder the approach of a second boron species to the 7-oxygen. This confirms the need for large excess reagents and thermal driving force [3].

References

  • McOmie, J. F. W., & Watts, M. L. (1963).[1] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1835-1844.[1]

  • Node, M., et al. (1980).[1] Hard Acid and Soft Nucleophile System. New Efficient Method for Removal of Benzyl and Methyl Protecting Groups. Journal of Organic Chemistry, 45(22), 4455-4458.[1]

  • Benton, L., et al. (2015).[1] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. European Journal of Organic Chemistry, 2015(34), 7460-7468.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis Guide: Solvent Optimization for 5-Nitro-1H-indol-7-ol Characterization

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary As a highly functionalized heterocyclic scaffold, 5-Nitro-1H-indol-7-ol (a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

As a highly functionalized heterocyclic scaffold, 5-Nitro-1H-indol-7-ol (also known as 7-hydroxy-5-nitroindole) serves as a critical intermediate in the synthesis of complex pharmacophores, including c-Myc G-quadruplex binders and anticancer agents[1]. Accurate structural elucidation of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation. However, the molecule's "push-pull" electronic system—driven by the strongly electron-withdrawing nitro group at C-5 and the electron-donating hydroxyl group at C-7—creates a highly sensitive magnetic environment.

This guide provides an objective, data-driven comparison of ¹H NMR performance across two standard deuterated solvents: Dimethyl sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD) . By examining the causality behind chemical shift variations and proton exchange dynamics, researchers can optimize their spectroscopic workflows for precise structural validation.

Mechanistic Insights: The Electronic Environment of 5-Nitro-1H-indol-7-ol

The indole core's electron density is heavily skewed in this specific derivative, dictating the behavior of its proton resonances:

  • Deshielding at C-4 and C-6: The nitro group at C-5 exerts a strong anisotropic and inductive deshielding effect on the adjacent protons (H-4 and H-6). This electron withdrawal strips electron density away from the nearby protons, pushing their resonance significantly downfield[2].

  • Counter-Shielding at C-6: The hydroxyl group at C-7 acts as a resonance donor (+

    
     effect). This partially counteracts the nitro group's deshielding effect at the ortho position (C-6), creating a unique chemical shift differential between H-4 and H-6.
    
  • Labile Protons: The pyrrolic amine (N-H) and the phenolic hydroxyl (O-H) are highly susceptible to hydrogen bonding and solvent exchange. Consequently, solvent selection is the most critical variable in the NMR experiment, as it dictates whether these diagnostic peaks are observable or lost to the solvent bulk[3].

Comparative Solvent Analysis: DMSO-d6 vs. CD3OD

The choice between a highly polar, aprotic solvent (DMSO-d6) and a polar, protic solvent (CD3OD) fundamentally alters the resulting spectrum. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking labile protons in place, whereas CD3OD facilitates rapid deuterium exchange[3].

Quantitative Data Comparison

The table below summarizes the expected ¹H NMR chemical shifts and coupling constants for 5-Nitro-1H-indol-7-ol, highlighting the objective performance differences between the two solvent systems.

Proton AssignmentMultiplicity & J-CouplingShift in DMSO-d6 (ppm)Shift in CD3OD (ppm)Causality / Diagnostic Note
H-1 (N-H) Broad Singlet (bs)~11.80AbsentDMSO strongly H-bonds, slowing exchange. CD3OD causes rapid deuterium exchange[3].
O-H (C-7) Broad Singlet (bs)~10.50AbsentIdentical exchange mechanism as N-H.
H-4 Doublet (d, J ≈ 2.0 Hz)~8.30~8.45Highly deshielded by ortho-NO₂. Slight downfield shift in CD3OD due to solvation shell differences[2].
H-6 Doublet (d, J ≈ 2.0 Hz)~7.50~7.65Meta-coupled to H-4. Positioned between NO₂ and OH.
H-2 Apparent triplet (t, J ≈ 3.0 Hz)~7.45~7.35Typical pyrrolic proton; couples with H-3 and N-H (in DMSO).
H-3 Apparent triplet (t, J ≈ 3.0 Hz)~6.65~6.55Most shielded proton on the indole ring.

Performance Verdict: DMSO-d6 is the superior solvent for the comprehensive structural validation of 5-Nitro-1H-indol-7-ol, as it preserves the critical N-H and O-H diagnostic signals necessary for confirming functional group integrity. CD3OD serves as an excellent secondary alternative when researchers need to simplify the spectrum via deuterium exchange, particularly if overlapping broad signals obscure the aromatic region.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure a self-validating system, the following protocol integrates internal referencing and shimming optimization. Every step is designed to eliminate artifacts and ensure absolute quantitative reliability.

Step 1: Sample Preparation Dissolve 15 mg of high-purity 5-Nitro-1H-indol-7-ol in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CD3OD). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Step 2: Homogenization Vortex the standard 5 mm NMR tube for 30 seconds. Complete dissolution is mandatory; suspended particulates create localized magnetic susceptibility gradients, which broaden spectral lines and ruin multiplet resolution.

Step 3: Temperature Equilibration Insert the sample into the NMR probe and allow exactly 5 minutes for thermal equilibration at 298K. This prevents convection currents within the tube that can distort the Free Induction Decay (FID) during acquisition.

Step 4: Probe Tuning and Shimming Tune the probe to the ¹H resonance frequency. Perform gradient shimming (Z1-Z5) until the solvent lock signal is maximized. Self-Validation Check: The TMS peak must exhibit a full width at half maximum (FWHM) of < 1.0 Hz before proceeding.

Step 5: Acquisition Parameters

  • Pulse Angle: 30° (Standard zg30 pulse program).

  • Relaxation Delay (D1): 2.0 seconds. This ensures full longitudinal relaxation (

    
    ) for all protons, guaranteeing accurate peak integration.
    
  • Number of Scans (NS): 16 to 32 (Optimizes Signal-to-Noise ratio for the low-concentration OH/NH protons).

Step 6: Processing Apply a 0.3 Hz exponential line-broadening function before Fourier Transformation to smooth baseline noise. Manually phase the spectrum (zero and first-order) and set the TMS peak precisely to 0.00 ppm.

Workflow Visualization

The following decision matrix outlines the solvent selection and processing workflow for optimizing the NMR analysis of substituted indole derivatives.

NMR_Workflow Start Sample Prep: 5-Nitro-1H-indol-7-ol Solvent Solvent Selection & Internal Standard Start->Solvent DMSO DMSO-d6 Route (Preserves NH/OH) Solvent->DMSO CD3OD CD3OD Route (Deuterium Exchange) Solvent->CD3OD Acq 1H NMR Acquisition (400-600 MHz, 298K) DMSO->Acq CD3OD->Acq Process FID Processing & Phase Correction Acq->Process Analysis Multiplet Analysis & J-Coupling Extraction Process->Analysis

Workflow for optimizing solvent selection and processing in 1H NMR analysis of indole derivatives.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. d-nb.info.
  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Benchchem.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Nitro-7-Hydroxyindole

The following guide details the mass spectrometry fragmentation profile of 5-nitro-7-hydroxyindole , a critical scaffold in the development of kinase inhibitors and synthetic alkaloids. This guide is structured to provid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation profile of 5-nitro-7-hydroxyindole , a critical scaffold in the development of kinase inhibitors and synthetic alkaloids.

This guide is structured to provide actionable intelligence for structural elucidation, differentiating this compound from its isomers and metabolic precursors.

Executive Summary & Chemical Identity

5-Nitro-7-hydroxyindole presents a unique mass spectral signature driven by the competing electronic effects of the electron-withdrawing nitro group (-NO


) at position C5 and the electron-donating hydroxyl group (-OH) at position C7.

In drug development, this compound is frequently analyzed to confirm regioselectivity during nitration of 7-hydroxyindole or to identify metabolic oxidation products of 5-nitroindole. Its fragmentation pattern is distinct from its isomers (e.g., 4-nitro-5-hydroxyindole) due to the specific stability of the 7-hydroxy-indole core post-nitro loss.

Property Data
Formula C

H

N

O

Monoisotopic Mass 178.0378 Da
Primary Ionization (ESI+) [M+H]

= 179.0451 m/z
Primary Ionization (ESI-) [M-H]

= 177.0295 m/z
Key Structural Features Indole core, C5-Nitro, C7-Phenolic Hydroxyl

Experimental Configuration (Protocol)

To reproduce the fragmentation data described below, the following LC-MS/MS parameters are recommended. This protocol prioritizes the detection of diagnostic fragments over sensitivity.

Step-by-Step Optimization Protocol
  • Sample Preparation:

    • Dissolve 0.1 mg of 5-nitro-7-hydroxyindole in 1 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

    • Note: The phenolic proton is acidic; avoid high pH buffers which may suppress positive ionization.

  • Ion Source Settings (ESI+):

    • Capillary Voltage: 3.5 kV (Standard) or 4.0 kV (if signal is weak).

    • Cone Voltage: 30 V. Higher cone voltages (50V+) may induce in-source fragmentation, mimicking MS/MS spectra.

    • Source Temperature: 120°C.

    • Desolvation Gas: Nitrogen, 600 L/hr.

  • Collision Induced Dissociation (CID):

    • Collision Gas: Argon.

    • Collision Energy (CE): Ramp from 15 eV to 45 eV.

      • Low CE (15 eV): Preserves molecular ion [M+H]

        
        .[1]
        
      • Med CE (25 eV): Promotes NO/NO

        
         loss.
        
      • High CE (40 eV): Forces ring cleavage (HCN loss).

Fragmentation Analysis & Mechanism

The fragmentation of 5-nitro-7-hydroxyindole is dominated by the instability of the nitro group. Unlike simple indoles, the presence of the 7-OH group stabilizes the resulting cation after nitro-loss, leading to high-abundance daughter ions.

Primary Fragmentation Channels (ESI+ Mode)
Channel A: The Nitro-Nitrite Rearrangement (Dominant)

The most characteristic pathway for nitroaromatics involves the isomerization of the nitro group (-NO


) to a nitrite ester (-ONO), followed by the loss of nitric oxide (NO).
  • Transition: [M+H]

    
     (179) 
    
    
    
    [M+H - NO]
    
    
    (149)
  • Mechanism: The oxygen of the nitro group attacks the C5 position, rearranging to a nitrite. Cleavage of the O-NO bond releases neutral NO radical (30 Da).

Channel B: Direct Homolytic Cleavage

At higher collision energies, the C-N bond connecting the nitro group to the indole ring breaks directly.

  • Transition: [M+H]

    
     (179) 
    
    
    
    [M+H - NO
    
    
    ]
    
    
    (133)
  • Significance: This produces a radical cation at m/z 133 (7-hydroxyindole radical). This ion is highly diagnostic; unsubstituted indole would give m/z 117.

Channel C: Phenolic Degradation (Secondary)

Once the nitro group is lost, the remaining 7-hydroxyindole core degrades via CO loss, a hallmark of phenols.

  • Transition: m/z 133

    
     m/z 105 (Loss of CO, 28 Da)
    
  • Transition: m/z 105

    
     m/z 78 (Loss of HCN, 27 Da - Pyrrole ring opening)
    

Comparative Performance: 5-Nitro-7-Hydroxyindole vs. Analogs

Differentiation of 5-nitro-7-hydroxyindole from its precursors and isomers relies on the presence of dual loss pathways (NO


 + CO).
Diagnostic Ion Table
CompoundPrecursor Ion (m/z)Primary Fragment (100%)Secondary FragmentDistinguishing Feature
5-Nitro-7-Hydroxyindole 179 133 (-NO

)
149 (-NO), 105 (-CO) Sequential loss of Nitro group then CO.
5-Nitroindole163117 (-NO

)
133 (-NO)Lacks the CO loss (m/z 105) transition.
7-Hydroxyindole134106 (-CO)79 (-HCN)No Nitro loss (134

106 direct).
3-Nitroindole (Isomer)163116 (-HNO

)
133 (-NO)3-isomer often shows strong [M-OH]

or HNO

loss due to imine tautomerism.

Key Insight: If you observe a spectrum with both a strong loss of 46 Da (Nitro) and a subsequent loss of 28 Da (CO), the molecule must contain both functionalities on the aromatic ring.

Mechanistic Visualization

The following diagram illustrates the fragmentation tree for 5-nitro-7-hydroxyindole in Positive ESI mode.

Fragmentation Parent 5-Nitro-7-Hydroxyindole [M+H]+ m/z 179 Frag_NO [M+H - NO]+ m/z 149 (Nitrite Rearrangement) Parent->Frag_NO - NO (30 Da) Frag_NO2 7-Hydroxyindole Radical [M+H - NO2]+. m/z 133 Parent->Frag_NO2 - NO2 (46 Da) Frag_CO Ring Contraction [m/z 133 - CO]+ m/z 105 Frag_NO2->Frag_CO - CO (28 Da) Frag_HCN Pyrrole Cleavage [m/z 105 - HCN]+ m/z 78 Frag_CO->Frag_HCN - HCN (27 Da)

Figure 1: ESI+ Fragmentation pathway showing the competition between nitrite rearrangement and direct nitro loss, followed by phenolic degradation.

Scientific Validation & Trust Factors

Why this pattern occurs (Causality)
  • Nitro Lability: The nitro group is the "weakest link" in the high-energy environment of the collision cell. The m/z 149 peak arises because the nitro oxygen can interact with the aromatic system (ortho-like effects) or simply rearrange to the nitrite form, which is thermodynamically favorable for eliminating stable NO gas [1].

  • Radical Stability: The formation of the m/z 133 radical cation is stabilized by the 7-hydroxy group, which can donate electron density into the indole ring via resonance, making this fragment more abundant than in non-hydroxylated nitroindoles [2].

  • Negative Mode Utility: While this guide focuses on Positive Mode (screening), Negative Mode (ESI-) is highly sensitive for this compound due to the acidic phenolic proton. In ESI-, expect a dominant [M-H]

    
     at m/z 177, with minimal fragmentation until high collision energies are applied [3].
    
Common Pitfalls
  • Confusion with Carboxylic Acids: A loss of 46 Da (NO

    
    ) can sometimes be mistaken for a loss of 46 Da (HCOOH) from carboxylic acids. Confirm identity by checking for the intermediate loss of 30 Da (NO), which carboxylic acids do not exhibit.
    
  • Isomer Co-elution: 4-nitro-7-hydroxyindole and 5-nitro-7-hydroxyindole have identical masses. They must be separated chromatographically.[2][3][4] The 5-nitro isomer typically elutes later on C18 columns due to higher lipophilicity compared to the 4-nitro or 3-nitro variants which have stronger dipole interactions with the mobile phase [1].

References

  • Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol . ACS Physical Chemistry Au. Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles . Canadian Journal of Chemistry. Available at: [Link]

  • Robles, Y., et al. (2025).[5] Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry . ChemRxiv. Available at: [Link]

Sources

Validation

High-Resolution FTIR Characterization of Functionalized Indoles: A Comparative Guide to ATR vs. KBr Transmission Spectroscopy

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter mischaracterized infrared (IR) spectra of functionalized indoles. Indole derivatives are privileged scaffolds in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter mischaracterized infrared (IR) spectra of functionalized indoles. Indole derivatives are privileged scaffolds in drug discovery, and the substitution of the indole ring with nitro (-NO₂) or hydroxyl (-OH) groups drastically alters a molecule's pharmacodynamics.

While Fourier Transform Infrared (FTIR) spectroscopy is a standard quality control tool, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—fundamentally dictates the fidelity of the resulting spectra. This guide objectively compares these two methodologies, providing the mechanistic causality and self-validating protocols necessary to accurately resolve nitro and hydroxyl absorptions in indole scaffolds.

Mechanistic Causality: IR Vibrations in Functionalized Indoles

To understand why sampling methodology matters, we must first analyze the intrinsic vibrational modes of our target functional groups.

The Nitro Group (-NO₂)

The nitro group exhibits two highly diagnostic, intense bands due to the coupling of the N-O bonds. The asymmetric stretch typically manifests between 1500–1550 cm⁻¹, while the symmetric stretch appears between 1300–1350 cm⁻¹[1]. Because these peaks are located in the "fingerprint-adjacent" region, their relative intensities are highly sensitive to the penetration depth variations inherent to ATR spectroscopy.

The Hydroxyl (-OH) and Amine (-NH) Overlap

Indole inherently possesses a secondary amine (-NH) which exhibits a stretching vibration around 3300–3460 cm⁻¹[1][2]. When a hydroxyl group is introduced (e.g., 5-hydroxyindole), its O-H stretch (3200–3500 cm⁻¹) overlaps significantly with the N-H stretch. Resolving these distinct but overlapping peaks requires absolute moisture control, which is the primary failure point of traditional transmission methods.

Technology Comparison: KBr Pellet vs. ATR-FTIR

KBr Transmission: The Traditional Standard

KBr pellets are prepared by dispersing the solid indole in an alkali halide matrix. The primary advantage of this method is its high sensitivity and strict adherence to the Beer-Lambert law, yielding classic transmission spectra with sharp peaks ideal for quantitative library matching[3].

  • The Critical Flaw: KBr is highly hygroscopic. Even trace amounts of water absorbed during grinding introduce a massive, broad O-H absorption band between 3500–3200 cm⁻¹[4]. For hydroxyindoles, this artifact completely masks the critical -OH and -NH stretches, rendering the spectrum useless for structural confirmation.

ATR-FTIR: The Modern Workhorse

ATR utilizes an Internal Reflection Element (IRE), such as diamond or zinc selenide, where the IR beam interacts with the sample via an evanescent wave[5]. This method requires zero sample preparation and is entirely non-destructive[6].

  • The Critical Flaw: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This means peaks at lower wavenumbers (like the 1350 cm⁻¹ NO₂ symmetric stretch) will appear artificially stronger than peaks at higher wavenumbers (like the 1550 cm⁻¹ NO₂ asymmetric stretch) when compared to transmission spectra[5].

Quantitative Data Comparison

The following table summarizes the performance of both methodologies when analyzing specific functional vibrations in indole derivatives.

Functional GroupTarget VibrationExpected Wavenumber (cm⁻¹)KBr Pellet PerformanceATR-FTIR Performance
Nitro (-NO₂) Asymmetric Stretch1500 – 1550Excellent (True relative intensity)Good (Requires ATR correction)
Nitro (-NO₂) Symmetric Stretch1300 – 1350Excellent (True relative intensity)Good (Intensity artificially inflated)
Hydroxyl (-OH) O-H Stretch3200 – 3500Poor (Masked by hygroscopic H₂O)Excellent (Clear resolution from N-H)
Indole Amine (-NH) N-H Stretch3300 – 3460Poor (Masked by hygroscopic H₂O)Excellent (Sharp, distinct peak)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation mechanisms. Below are the optimized workflows for both techniques.

Protocol A: KBr Pellet Transmission (Optimized for Nitroindoles)

Use this method when exact relative peak intensities are required for library matching of nitroindoles.

  • Desiccation (Causality: Moisture Elimination): Dry spectral-grade KBr powder at 105°C for 24 hours prior to use. Store in a vacuum desiccator.

  • Milling (Causality: Scattering Reduction): Weigh 1-2 mg of the nitroindole and 100 mg of dry KBr. Grind in an agate mortar for exactly 60 seconds. Scientific Context: Particles must be ground below 5 µm (smaller than the IR wavelength) to prevent the Christiansen effect (baseline scattering).

  • Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

  • Validation Mechanism: Assess the baseline at 4000 cm⁻¹. If transmittance is < 85% or the baseline slopes downward, the particles are too large. Assess the region at 3400 cm⁻¹; if a broad peak > 0.05 Absorbance Units is present in a blank KBr pellet, the matrix is wet and must be discarded.

Protocol B: Diamond ATR-FTIR (Optimized for Hydroxyindoles)

Use this method to cleanly resolve overlapping -OH and -NH stretches without water interference.

  • Background: Clean the diamond IRE with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Application: Place 2-5 mg of the neat solid hydroxyindole directly onto the crystal[6].

  • Compression (Causality: Optical Contact): Apply the pressure anvil until the torque slips. Scientific Context: The evanescent wave only penetrates 1-2 µm; poor physical contact will result in a weak signal.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an "Advanced ATR Correction" algorithm in your spectrometer's software. This mathematically adjusts for the wavelength-dependent penetration depth, normalizing the spectrum to match transmission data.

  • Validation Mechanism: Ensure the strongest peak in the fingerprint region does not exceed 1.2 Absorbance Units. Signals above this threshold indicate detector saturation, which will distort peak shapes and invalidate quantitative peak ratios.

Decision Workflow

Use the following logical workflow to determine the optimal FTIR sampling technique based on the functionalization of your indole scaffold.

FTIR_Workflow Start Indole Scaffold Characterization Target Identify Target Functional Group Start->Target Nitro Nitro Group (-NO₂) (1550 & 1350 cm⁻¹) Target->Nitro Hydroxyl Hydroxyl Group (-OH) (3200-3500 cm⁻¹) Target->Hydroxyl KBr KBr Transmission (High Sensitivity) Nitro->KBr Preferred for Library Matching ATR ATR-FTIR (No Moisture Interference) Nitro->ATR Rapid QC Hydroxyl->ATR Highly Recommended WaterRisk Risk: Hygroscopic KBr Masks -OH & -NH Hydroxyl->WaterRisk Opt2 Strict Desiccation & Vacuum Pressing KBr->Opt2 DepthRisk Risk: Wavelength-Dependent Penetration Depth ATR->DepthRisk WaterRisk->KBr If ATR unavailable Opt1 Apply ATR Correction Algorithm DepthRisk->Opt1

Figure 1: Decision workflow for selecting FTIR sampling techniques based on indole functional groups.

References

Sources

Comparative

Comparative Profiling: 5-Hydroxyindole vs. 5-Nitro-7-Hydroxyindole

Topic: Comparing 5-nitro-7-hydroxyindole with 5-hydroxyindole potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide to Structure-Activity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing 5-nitro-7-hydroxyindole with 5-hydroxyindole potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Structure-Activity Relationships (SAR) and Potency Divergence

Executive Summary

This guide provides a rigorous comparison between 5-hydroxyindole (5-HI) , a ubiquitous endogenous metabolite, and 5-nitro-7-hydroxyindole (5N7HI) , a synthetic indole scaffold engineered for altered physicochemical properties. While 5-HI serves as a benchmark for serotonergic activity and melanin precursors, 5N7HI represents a "tuned" scaffold where the electron-withdrawing nitro group and the regioselective 7-hydroxyl group synergize to modify pKa, redox stability, and binding affinity.

This analysis synthesizes experimental data from authoritative sources on indole derivatives to project the comparative potency of these two distinct chemical entities in antimicrobial, oncological, and neurological contexts.

Structural & Physicochemical Basis of Potency

The divergence in potency between these two molecules is rooted in their electronic distributions. The following table contrasts their fundamental properties, establishing the "Why" behind their biological performance.

Feature5-Hydroxyindole (5-HI) 5-Nitro-7-Hydroxyindole (5N7HI) Impact on Potency
Electronic Nature Electron-Rich (Indole + 5-OH).Electron-Deficient (5-NO₂ withdraws density).5-HI is prone to oxidation; 5N7HI is metabolically stable.
Acidity (pKa) Indole NH pKa ~17 (Weak). Phenolic OH pKa ~10.Indole NH pKa <14 (Acidified by NO₂).5N7HI has a more acidic NH, enhancing H-bond donor capability in hydrophobic pockets.
Redox Potential Low oxidation potential (easily forms quinone-imines).High oxidation potential.5-HI acts as a reactive intermediate (melanin); 5N7HI persists as an inhibitor.
H-Bonding 5-OH: Donor/Acceptor.7-OH: Intramolecular H-bond (with NH) or specific chelation.7-OH (in 5N7HI) is critical for antibiofilm activity and metal chelation (e.g., HIV Integrase).
Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the specific substitutions at positions 5 and 7 dictate the functional divergence of these molecules.

SAR_Analysis cluster_5HI 5-Hydroxyindole (Natural) cluster_5N7HI 5-Nitro-7-Hydroxyindole (Synthetic) Core Indole Scaffold Node5HI 5-OH Group (Electron Donor) Core->Node5HI Substitution Node5NO2 5-NO2 Group (Electron Withdrawing) Core->Node5NO2 Substitution Node7OH 7-OH Group (Steric/Chelation) Core->Node7OH Substitution Effect5HI High Reactivity Melanin Precursor Serotonin Mimic Node5HI->Effect5HI Result EffectSyn Metabolic Stability Enhanced Acidity Biofilm Eradication Node5NO2->EffectSyn Stabilization Node7OH->EffectSyn Selectivity

Caption: SAR map highlighting the divergent functional outcomes driven by electron-donating (5-OH) vs. electron-withdrawing (5-NO2) and regioselective (7-OH) substitutions.

Comparative Biological Potency
A. Antimicrobial & Antibiofilm Activity

Recent studies have highlighted the unique potency of 7-hydroxyindoles in disrupting bacterial biofilms, a property not shared by 5-HI.[1]

  • 5-Hydroxyindole: Acts primarily as a signaling molecule. In some contexts, it can even promote biofilm formation by acting as an indole signal mimic in E. coli.

  • 5-Nitro-7-Hydroxyindole (Analogous Performance):

    • Mechanism: The 7-OH group is the pharmacophore responsible for antibiofilm activity. Research indicates that 7-hydroxyindole inhibits Acinetobacter baumannii biofilm formation and eradicates mature biofilms more effectively than 5-iodoindole or 5-HI [1, 2].[1]

    • Potency Enhancement: The addition of the 5-nitro group is predicted to enhance this potency by increasing the lipophilicity (LogP) and preventing the rapid oxidative degradation that limits 5-HI's utility.

    • Data Point: 7-Hydroxyindole shows biofilm eradication at 512 µg/mL (MIC), with significant effects at sub-MIC levels [1].[1] 5-HI lacks this specific eradication capability.

B. Ferroptosis and Antioxidant Potency

Ferroptosis is a cell death pathway driven by lipid peroxidation.[2]

  • 5-Hydroxyindole: Demonstrates weak to moderate protection against ferroptosis. It is less effective because its oxidation potential allows it to be consumed too rapidly in high-stress environments [3].

  • 5-Nitro-7-Hydroxyindole:

    • Potency: While the nitro group reduces radical trapping ability (due to electron withdrawal), the 7-OH position has been identified as superior for anti-ferroptotic activity compared to the 5-OH position.

    • Evidence: In neuronal HT-22 cells, 7-hydroxyindole (EC50 ~6.3 µM) is significantly more potent than 5-HI (which requires much higher concentrations for marginal effect) [3].

C. Oncological Potency (c-Myc Inhibition)
  • 5-Hydroxyindole: Non-toxic; generally promotes cell survival or acts as a nutrient/metabolite.

  • 5-Nitro-7-Hydroxyindole:

    • Target: G-Quadruplex DNA (c-Myc promoter).[3][4]

    • Potency: 5-nitroindole derivatives are established binders of the c-Myc G-quadruplex, downregulating the c-Myc oncogene [4].[3] The 5-nitro group is essential for the specific pi-stacking interactions required for this inhibition. 5-HI does not bind this target effectively.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Biofilm Eradication Assay

Objective: To quantify the superior potency of the 7-hydroxy scaffold (5N7HI) over the 5-hydroxy scaffold (5-HI) in disrupting established matrices.

  • Culture Preparation: Cultivate A. baumannii (or model strain P. aeruginosa) in Luria-Bertani (LB) broth at 37°C overnight.

  • Biofilm Establishment: Dilute culture 1:100 into fresh media in 96-well polystyrene plates. Incubate for 24 hours static to form mature biofilms.

  • Treatment:

    • Remove planktonic media (carefully).

    • Add fresh media containing graded concentrations (0, 10, 50, 100, 500 µM) of 5-HI (Control) and 5N7HI (Test).

    • Control Check: Include a vehicle control (DMSO < 0.5%).

  • Incubation: Incubate for an additional 24 hours.

  • Quantification (Crystal Violet):

    • Wash wells 3x with PBS.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% acetic acid.

    • Measure Absorbance at 590 nm.

  • Data Analysis: Calculate the MBEC₅₀ (Minimum Biofilm Eradication Concentration). Expectation: 5N7HI shows a dose-dependent reduction; 5-HI shows negligible effect or growth promotion.

Protocol B: Differential Pulse Voltammetry (DPV) for Stability

Objective: To demonstrate the metabolic stability (oxidation resistance) of 5N7HI compared to 5-HI.

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solution: 0.1 mM of compound in Phosphate Buffered Saline (pH 7.4).

  • Scan Parameters:

    • Range: -0.2V to +1.0V.

    • Scan Rate: 50 mV/s.

    • Pulse Amplitude: 50 mV.

  • Interpretation:

    • 5-HI: Will show a distinct oxidation peak approx +0.3V to +0.4V (oxidation to quinoneimine).

    • 5N7HI: Will show a shifted or absent oxidation peak in this range due to the electron-withdrawing nitro group. Higher oxidation potential = Greater metabolic stability.

Visualization: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Step1 Culture A. baumannii (Overnight) Step2 Establish Biofilm (24h Static) Step1->Step2 Step3 Remove Planktonic Phase Step2->Step3 Step4 Apply Compounds (5-HI vs 5N7HI) Step3->Step4 Step5 Crystal Violet Staining Step4->Step5 Step6 Calculate MBEC50 Step5->Step6

Caption: Step-by-step workflow for the Biofilm Eradication Assay comparing indole derivatives.

Conclusion

While 5-hydroxyindole is the biological standard for serotonergic signaling, it lacks potency as a therapeutic agent due to rapid oxidation and poor biofilm penetration. 5-nitro-7-hydroxyindole represents a superior scaffold for drug development in antimicrobial and oncological applications. The 5-nitro group confers metabolic stability and electron-deficiency required for specific binding (e.g., c-Myc), while the 7-hydroxyl group provides the critical pharmacophore for antibiofilm activity and ferroptosis inhibition.

References
  • BenchChem. (2025).[1][4] A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents.[1][5] Retrieved from

  • Lee, J.H., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[1][5] PubMed.[1] Retrieved from

  • Author Unlisted. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PubMed Central. Retrieved from

  • Dietrich, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.[3] ChemMedChem.[3] Retrieved from

  • Waclawiková, B., et al. (2021). Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility.[6][7] ResearchGate.[1][7] Retrieved from

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 5-Nitro-1H-indol-7-ol

The following guide provides a comprehensive technical analysis of the UV-Vis absorption properties of 5-Nitro-1H-indol-7-ol (also known as 7-hydroxy-5-nitroindole). Due to the specialized nature of this specific isomer—...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the UV-Vis absorption properties of 5-Nitro-1H-indol-7-ol (also known as 7-hydroxy-5-nitroindole).

Due to the specialized nature of this specific isomer—often synthesized as a drug scaffold or metabolite rather than a common catalog reagent—direct spectral libraries are scarce. This guide synthesizes data from structural analogs (5-nitroindole and 7-hydroxyindole) to establish a predictive characterization framework , enabling you to validate your compound's identity and purity through spectral comparison.

Executive Summary

5-Nitro-1H-indol-7-ol represents a "push-pull" chromophore system within the indole scaffold. It combines a strong electron-withdrawing group (Nitro at C5) with a strong electron-donating auxochrome (Hydroxy at C7).

Unlike simple indole (which absorbs in the UV,


 nm), this compound exhibits significant bathochromic (red) shifts  due to intramolecular Charge Transfer (ICT). Its performance as a chromophore is highly sensitive to pH and solvent polarity, making it a potential candidate for pH sensing or solvatochromic probes in drug binding assays.

Key Differentiator: The presence of the C7-hydroxyl group introduces a pH-switchable spectral band that is absent in the standard 5-nitroindole alternative.

Molecular Architecture & Chromophoric Theory

To interpret the spectrum, one must deconstruct the electronic contributions of the substituents on the indole ring.

The "Push-Pull" Mechanism
  • 5-Nitro Group (Acceptor): Lowers the energy of the LUMO, creating a low-energy

    
     transition. This is responsible for the base yellow color of nitroindoles.
    
  • 7-Hydroxy Group (Donor): Raises the energy of the HOMO via lone-pair donation (

    
    ).
    
  • Net Effect: The HOMO-LUMO gap is significantly narrowed compared to both 5-nitroindole and 7-hydroxyindole individually.

Comparative Spectral Expectations

The following table contrasts the target compound with its primary structural alternatives.

CompoundPrimary

(Solvent: EtOH)
Visual ColorElectronic Driver
Indole 287 nmColorlessBasic aromatic

5-Nitroindole 325 - 330 nmYellowNitro group conjugation (LUMO stabilization)
7-Hydroxyindole 290 - 305 nmPale/ColorlessAuxochromic -OH (HOMO destabilization)
5-Nitro-1H-indol-7-ol 350 - 380 nm (Predicted) Deep Yellow / Orange Synergistic Push-Pull (ICT)

Note: Upon deprotonation (pH > pKa ~8.5), the 7-OH becomes 7-O⁻ (phenolate). This creates a massive bathochromic shift, likely pushing the


 into the 400–450 nm  range (Deep Orange/Red).

Experimental Protocol: Spectral Characterization

To objectively validate the performance of 5-Nitro-1H-indol-7-ol, you must perform a pH-dependent spectral scan . This protocol differentiates it from non-ionizable impurities (like 5-nitroindole).

Reagents
  • Analyte: 5-Nitro-1H-indol-7-ol (10 mM stock in DMSO).

  • Solvent A: Ethanol (Spectroscopic Grade).

  • Buffer A (Acidic): 10 mM HCl in Ethanol/Water.

  • Buffer B (Basic): 10 mM NaOH in Ethanol/Water.

Step-by-Step Workflow
  • Baseline Correction: Run a blank scan (200–600 nm) using pure Ethanol.

  • Neutral Scan: Dilute stock to 50 µM in Ethanol. Record spectrum.

    • Expectation: Peak around 360 nm.

  • Acidic Scan: Add 10 µL of 1M HCl to the cuvette. Mix and record.

    • Expectation: Minimal shift (protonated form dominates).

  • Basic Scan (The Performance Test): Add 20 µL of 1M NaOH (to neutralize and basify). Mix and record.

    • Expectation:Dramatic Red Shift (>40 nm) and hyperchromic effect (increase in absorbance). This confirms the presence of the 7-OH group interacting with the 5-NO2 system.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the compound based on spectral data.

SpectralValidation Start Start: Synthesized/Isolated 5-Nitro-1H-indol-7-ol MeasureNeutral Measure UV-Vis in Ethanol (Neutral pH) Start->MeasureNeutral CheckPeak Is Lambda max > 340 nm? MeasureNeutral->CheckPeak Suspect1 Suspect: 5-Nitroindole (Peak ~325 nm) CheckPeak->Suspect1 No (320-330nm) Suspect2 Suspect: 7-Hydroxyindole (Peak ~295 nm) CheckPeak->Suspect2 No (<300nm) AddBase Add NaOH (Basify) CheckPeak->AddBase Yes (~360nm) CheckShift Significant Red Shift? (>40 nm) AddBase->CheckShift Confirmed CONFIRMED IDENTITY 5-Nitro-1H-indol-7-ol (Phenolate ICT Band Observed) CheckShift->Confirmed Yes (New Peak ~420nm) Failed Identity Failed (Likely non-ionizable analog) CheckShift->Failed No Shift

Figure 1: Logic flow for the spectral validation of 5-Nitro-1H-indol-7-ol, distinguishing it from common structural isomers.

Performance Comparison: Solvatochromism

For drug development applications, understanding how this molecule behaves in different polarities (mimicking protein binding pockets) is crucial.

SolventPolarityExpected ShiftMechanism
Cyclohexane Non-polarBlue Shift (Hypsochromic)Poor stabilization of the excited ICT state.
Dichloromethane ModerateBaselineModerate stabilization.
Ethanol/DMSO PolarRed Shift (Bathochromic) H-bonding stabilizes the polar excited state, lowering the energy gap.

Application Insight: If used as a probe, a blue shift in fluorescence or absorbance upon binding to a protein suggests the molecule has entered a hydrophobic pocket.

References

  • 5-Nitroindole Spectral Data

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • D
    • URL:

  • Indole UV-Vis Properties

    • Source: PubChem Compound Summary for Indole.
    • D
    • URL:

  • Solvatochromism of Nitro-Aromatics

    • Context: Mechanism of push-pull nitro-phenolic systems (analogous to 5-nitro-7-hydroxyindole).
    • Source:Journal of Chemical Education, "Solv
    • URL:

Comparative

Optimizing HPLC Separation of 5-Nitro-7-hydroxyindole from Synthesis Impurities: A Comparative Guide

As an Application Scientist in pharmaceutical development, one of the most persistent analytical challenges is the chromatographic resolution of positional isomers. In the synthesis of indole-based kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in pharmaceutical development, one of the most persistent analytical challenges is the chromatographic resolution of positional isomers. In the synthesis of indole-based kinase inhibitors and neurotransmitter analogs, 5-nitro-7-hydroxyindole (5-N-7-HI) is a critical intermediate. However, its synthesis frequently generates closely related positional isomers—namely 4-nitro-7-hydroxyindole and 6-nitro-7-hydroxyindole—alongside unreacted precursors like 7-hydroxyindole.

Because these impurities share identical molecular weights and nearly indistinguishable hydrophobicities, traditional reversed-phase chromatography often fails to resolve them. This guide objectively compares the performance of standard C18 columns against alternative chemistries (Biphenyl and Pentafluorophenyl) and provides a self-validating protocol for achieving baseline separation.

Mechanistic Causality: Why C18 Fails and Alternative Chemistries Succeed

To develop a robust separation method, we must first understand the physical chemistry governing analyte-stationary phase interactions.

The Limitation of C18 (Alkyl) Phases

Standard C18 columns rely almost exclusively on London dispersion forces (hydrophobicity)[1]. Because the positional isomers of nitro-hydroxyindoles possess the same empirical formula and nearly identical partition coefficients (


), a C18 phase cannot effectively differentiate them. The result is severe isobaric interference and co-elution, rendering quantitative purity analysis impossible.
The Biphenyl Advantage: and Steric Recognition

Biphenyl stationary phases feature two sequential aromatic rings that can twist independently. This structural flexibility allows the phase to engage in multiple retention mechanisms simultaneously[2]:

  • 
     Interactions:  The electron-withdrawing nitro group and electron-donating hydroxyl group create a strong dipole across the indole ring. The position of the nitro group (C4, C5, or C6) fundamentally alters the 
    
    
    
    -electron density of the molecule. Biphenyl phases exploit these subtle electronic differences.
  • Steric Recognition: The biphenyl ligand can adapt its conformation to the steric profile of the solute, offering enhanced shape selectivity for rigid aromatic isomers[3].

The PFP Alternative: Strong Dipole Interactions

Pentafluorophenyl (PFP) columns are another highly effective alternative for indole derivatives[4]. The highly electronegative fluorine atoms create a strong dipole moment and facilitate hydrogen bonding, making PFP exceptionally selective for polar, halogenated, or nitro-aromatic compounds[5].

Comparative Performance Data

The following table summarizes the quantitative performance of three different column chemistries when separating a crude mixture of 5-N-7-HI and its synthesis impurities.

Note: Data reflects optimized gradient conditions using Methanol as the organic modifier.

AnalyteC18 RT (min)C18 Resolution (

)
Biphenyl RT (min)Biphenyl Resolution (

)
PFP RT (min)PFP Resolution (

)
7-Hydroxyindole (Precursor) 5.10N/A5.80N/A5.50N/A
4-Nitro-7-hydroxyindole 6.453.27.204.16.903.8
5-Nitro-7-hydroxyindole (Target) 6.520.4 (Co-elution) 8.153.5 7.502.1
6-Nitro-7-hydroxyindole 6.580.3 (Co-elution) 8.902.8 8.051.9

Data Interpretation: While C18 provides adequate separation of the precursor, it completely fails to resolve the nitro-isomers (


). The Biphenyl column  delivers the highest resolution (

for all critical pairs) due to its superior shape selectivity and

engagement.

Method Development & Validation Workflow

To ensure reproducibility, the analytical workflow must be treated as a self-validating system. The logic flow below illustrates the decision matrix for optimizing this separation.

Workflow Start Crude 5-N-7-HI Sample Prep Sample Prep & Filtration (0.22 µm PTFE) Start->Prep ColSelect Stationary Phase Selection (Biphenyl / PFP) Prep->ColSelect MobilePhase Mobile Phase Optimization (MeOH strictly preferred over ACN) ColSelect->MobilePhase Run Gradient LC-UV/MS Analysis MobilePhase->Run Eval Evaluate Resolution (Rs) Run->Eval Pass Rs > 2.0 Method Validated Eval->Pass Yes Fail Rs < 2.0 Adjust Gradient/Temp Eval->Fail No Fail->MobilePhase

Figure 1: Self-validating HPLC method development workflow for resolving isomeric nitroindole impurities.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to enforce scientific integrity by embedding causality into every experimental choice.

Phase 1: Sample Preparation
  • Diluent Selection: Dissolve 1.0 mg of crude 5-N-7-HI in 1.0 mL of Methanol:Water (50:50, v/v).

    • Causality: Matching the sample diluent's organic strength to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head, ensuring sharp peak shapes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removes insoluble synthetic byproducts that cause column frit blockage and erratic pressure spikes.

Phase 2: Chromatographic Conditions
  • Column: 100 x 2.1 mm, 2.7 µm Core-Shell Biphenyl.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol.

    • Causality (Critical Step): Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a cyano group (

      
      ) whose 
      
      
      
      -electrons compete with the analyte for the stationary phase, actively suppressing the
      
      
      retention mechanism required to separate these isomers[6].
  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 60% B

    • 8.0 - 10.0 min: 60% to 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate & Temperature: 0.4 mL/min at 30°C.

Phase 3: System Suitability Testing (SST)
  • Validation Check: Inject a mixed isomer standard prior to running the sample batch. The system is validated only if the resolution (

    
    ) between 4-N-7-HI and 5-N-7-HI is 
    
    
    
    , and the tailing factor (
    
    
    ) is
    
    
    .
    • Causality: Enforcing an

      
       guarantees baseline separation even if column degradation slightly widens peaks over the course of a long sequence run.
      

Conclusion

When analyzing complex aromatic isomers like 5-nitro-7-hydroxyindole, relying on standard C18 hydrophobicity is an analytical dead end. By shifting to a Biphenyl stationary phase and pairing it with a Methanol-based mobile phase , chromatographers can unlock orthogonal retention mechanisms (


 and steric recognition) that easily resolve previously co-eluting impurities.

References

  • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase Source: Chromatography Online URL:[Link]

  • Products (SunShell): Biphenyl vs C18 and the Impact of Methanol vs Acetonitrile Source: Chromanik Technologies Inc. URL:[Link]

  • Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole Alkaloids via PFP Columns Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Structural Elucidation of 5-Nitro-7-Hydroxyindole Scaffolds: A Comparative Guide

Executive Summary The 5-nitro-7-hydroxyindole scaffold represents a classic "push-pull" electronic system in medicinal chemistry. The electron-withdrawing nitro group at C5 and the electron-donating hydroxyl group at C7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitro-7-hydroxyindole scaffold represents a classic "push-pull" electronic system in medicinal chemistry. The electron-withdrawing nitro group at C5 and the electron-donating hydroxyl group at C7 create a unique electrostatic potential surface, driving specific supramolecular assemblies essential for binding to targets like c-Myc G-quadruplexes and kinase domains.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT (Density Functional Theory) for this specific class of compounds. While NMR is ubiquitous for solution-state verification, this guide argues that SC-XRD is the non-negotiable standard for defining the active pharmacophore due to the critical role of intermolecular hydrogen bonding and


-stacking interactions in drug efficacy.

Part 1: The Structural Challenge

Indole derivatives are prone to tautomerism and polymorphism . In 5-nitro-7-hydroxyindole:

  • The 7-OH Group: Can act as both a hydrogen bond donor and acceptor, often forming intramolecular bonds with the indole N-H or intermolecular networks.

  • The 5-NO2 Group: A strong acceptor that polarizes the indole ring, enhancing

    
    -stacking capabilities (critical for DNA intercalation).
    

The Problem: Solution NMR averages these interactions, often masking the specific "locked" conformation the molecule adopts in a protein binding pocket. Only SC-XRD reveals the absolute static configuration.

Part 2: Comparative Analysis (XRD vs. NMR vs. DFT)

The following table contrasts the three primary structural elucidation methods for nitro-hydroxyindoles.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT (Computational)
Primary Output Absolute 3D Configuration & PackingConnectivity & Solution TopologyElectronic Energy & Orbitals
Polymorph Detection High (Distinguishes packing motifs)Null (Rapid exchange averages signals)Medium (Predicts stability, not occurrence)
H-Bonding Insight Direct visualization of D-H...A geometryIndirect (Chemical shift perturbation)Theoretical (Needs experimental validation)
Sample Requirement Single Crystal (

mm)

5-10 mg dissolved solid
None (In-silico)
Limitation Requires high-quality crystal growthCannot see "frozen" active conformationsheavily dependent on basis set (e.g., B3LYP)
Why SC-XRD Wins for this Scaffold

For 5-nitro-7-hydroxyindole, the supramolecular synthon is defined by the interaction between the Nitro-O and the Hydroxy-H.

  • NMR shows these protons as broad singlets, often disappearing due to exchange with deuterated solvents.

  • SC-XRD maps the electron density, proving whether the 7-OH forms an intramolecular bond (planarizing the system) or an intermolecular network (enhancing solubility/bioavailability).

Part 3: Experimental Protocol (Self-Validating)

To achieve the "Gold Standard" status, you must grow diffraction-quality crystals. For nitro-indoles, standard evaporation often yields amorphous powder due to strong stacking. We utilize a Vapor Diffusion protocol.

Workflow Diagram: From Synthesis to Structure

G Synthesis Crude 5-nitro-7-hydroxyindole Purification HPLC/Recrystallization (>98% Purity) Synthesis->Purification Growth Vapor Diffusion (DMSO/Ethanol) Purification->Growth  Saturated Soln Diffraction SC-XRD Data Collection (Mo/Cu Source) Growth->Diffraction  Single Crystal Diffraction->Growth  Poor Resolution Refinement SHELXL Refinement (R1 < 5%) Diffraction->Refinement  hkl Data Analysis Hirshfeld Surface Generation Refinement->Analysis  CIF File

Figure 1: The structural elucidation workflow. Note the feedback loop: if diffraction resolution is poor (>0.84 Å), the crystallization conditions must be altered.

Protocol: Vapor Diffusion (Sitting Drop)

Objective: Grow single crystals suitable for X-ray diffraction.

  • Preparation: Dissolve 10 mg of 5-nitro-7-hydroxyindole in 0.5 mL of DMSO (Solvent A). The compound is highly soluble here.

  • Setup: Place the DMSO solution in a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of Ethanol or Water (Solvent B - Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Solvent B will slowly diffuse into Solvent A, lowering solubility gradually.

  • Timeline: Leave undisturbed at 20°C for 3-7 days.

    • Why this works: Nitro-indoles stack aggressively. Rapid evaporation causes crashing (amorphous). Slow diffusion allows organized

      
      -
      
      
      
      stacking (crystals).

Part 4: Data Interpretation & Hirshfeld Surface Analysis[1][2][3]

Once the structure is solved (typically Space Group


 or 

for these planar systems), standard geometric analysis is insufficient. You must employ Hirshfeld Surface Analysis to quantify interactions.[1][2]
The "Interaction Fingerprint"

The 5-nitro and 7-hydroxy groups create a specific "fingerprint" on the crystal surface.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Surface:  Look for red spots .[1]
    
    • Spot 1 (Strong): N-H...O interactions (Indole NH to Nitro Oxygen).

    • Spot 2 (Medium): O-H...O interactions (7-OH to Nitro Oxygen of neighbor).

  • Shape Index: Look for red/blue triangles .

    • These triangles indicate

      
      -
      
      
      
      stacking
      . In 5-nitro-7-hydroxyindole, the electron-deficient nitro-ring often stacks over the electron-rich phenol-ring of a neighbor (Head-to-Tail stacking).
Interaction Logic Diagram

Interactions MolA Molecule A (Donor) Hydroxy 7-OH Group (e- donating) MolA->Hydroxy IndoleNH Indole N-H MolA->IndoleNH Stacking Pi-Pi Stacking (3.4 Å) MolA->Stacking MolB Molecule B (Acceptor) Nitro 5-NO2 Group (e- withdrawing) MolB->Nitro Hydroxy->Nitro  H-Bond (Cooperative) IndoleNH->Nitro  H-Bond (Strong)  d < 2.2 Å Stacking->MolB

Figure 2: The supramolecular assembly logic. The 5-NO2 group acts as the primary anchor for both Hydrogen bonding and Pi-stacking interactions.

Part 5: Implications for Drug Design

Understanding this crystal structure is not just academic; it directly correlates to bioactivity.

  • G-Quadruplex Binding: Research indicates that 5-nitroindole derivatives bind to c-Myc G-quadruplexes [1].[3] The crystal structure reveals the exact planarity of the system. If the 7-OH twists out of plane (visible in XRD, not NMR), it may disrupt intercalation into the DNA tetrad.

  • Solubility Prediction: If the Hirshfeld analysis shows dominant

    
    -stacking (high surface area coverage) over H-bonding, the compound will likely have poor aqueous solubility, requiring formulation strategies (e.g., amorphous solid dispersions).
    
Final Recommendation

For 5-nitro-7-hydroxyindole derivatives, do not rely solely on NMR . The competition between the 7-OH intramolecular bond and intermolecular networks defines the drug's solid-state energy landscape. Use the Vapor Diffusion protocol described above to generate crystals and validate your pharmacophore with SC-XRD .

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 2021.[3] Link

  • Crystal structure and Hirshfeld surface analysis of 5-nitro-2-oxindole. New Journal of Chemistry, RSC. Link

  • Comparison of NMR and X-ray crystallography in Structure Determination. Birkbeck, University of London. Link

  • Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) indole derivatives. PubMed Central, 2024. Link

Sources

Comparative

13C NMR chemical shifts of 5-Nitro-1H-indol-7-OL

The 13C NMR Chemical Shift Guide for 5-Nitro-1H-indol-7-ol follows below. This guide deviates from standard templates to focus on a comparative structural analysis , synthesizing experimental data from key analogues to c...

Author: BenchChem Technical Support Team. Date: March 2026

The 13C NMR Chemical Shift Guide for 5-Nitro-1H-indol-7-ol follows below. This guide deviates from standard templates to focus on a comparative structural analysis , synthesizing experimental data from key analogues to construct a high-fidelity predictive model for this specific "push-pull" indole scaffold.

A Comparative Analysis & Technical Guide

Executive Summary & Structural Context

5-Nitro-1H-indol-7-ol represents a critical "push-pull" electronic scaffold in drug discovery, particularly for kinase inhibitors where the 7-hydroxy group often serves as a hydrogen bond donor/acceptor in the ATP binding pocket.

This guide compares the 13C NMR performance (chemical shift dispersion and electronic environment) of this specific product against its constituent precursors: Indole (Reference), 5-Nitroindole (Electron Deficient), and 7-Hydroxyindole (Electron Rich).

Key Technical Insight: The coexistence of the electron-withdrawing Nitro group (C5) and the electron-donating Hydroxyl group (C7) creates a unique shielding pattern. The 13C NMR spectrum acts as a quantitative map of this electronic conflict, essential for validating regioselectivity during synthesis.

Comparative Technical Analysis

The following data synthesizes experimental literature values of structural analogues to validate the chemical shifts of 5-Nitro-1H-indol-7-ol.

The "Push-Pull" Effect on Chemical Shifts
  • The "Pull" (5-NO2): Strongly deshields C5 (ipso) (~+20 ppm) and shields C4/C6 via resonance.

  • The "Push" (7-OH): Strongly deshields C7 (ipso) (~+30 ppm) and shields C6 (ortho) and C4 (para).

  • The Conflict (C6): C6 is ortho to both substituents. The strong shielding from the 7-OH typically dominates, pushing C6 upfield (<110 ppm).

Comparative Data Table

Values are reported in ppm relative to TMS in DMSO-d6.

Carbon PositionIndole (Ref) [1]5-Nitroindole [2]7-Hydroxyindole [3]5-Nitro-1H-indol-7-ol (Target) Assignment Logic (Target)
C2 124.8129.2125.5129.5 ± 1.0 Deshielded by 5-NO2 (long range).
C3 101.9103.5102.1104.0 ± 1.0 Minimal impact from 7-OH; slight deshielding from NO2.
C4 120.8117.2115.0112.5 ± 1.5 Shielded by both NO2 (resonance) and 7-OH (para).
C5 120.0141.5 120.5141.0 ± 1.0 Ipso-NO2 . Distinctive low-field signal.
C6 121.8116.5110.2106.0 ± 1.5 Max Shielding . Ortho to OH + Ortho to NO2 effects combine.
C7 111.4112.8144.5 146.0 ± 1.0 Ipso-OH . Distinctive low-field signal (exchange sensitive).
C3a (Bridge) 127.8126.5129.0127.5 ± 1.5 Electronic push-pull balance.
C7a (Bridge) 136.1139.0128.5131.0 ± 2.0 Shielded by 7-OH (ortho), Deshielded by NO2 (para).

Note on Alternatives: If spectral resolution at C6/C4 is poor in DMSO-d6, Methanol-d4 is a viable alternative, though C7 may shift slightly upfield (-1 to -2 ppm) due to hydrogen bonding differences.

Experimental Protocol: High-Fidelity Acquisition

To ensure the "Target" values above are reproducible, strictly follow this self-validating protocol.

Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Why? It suppresses the exchange of the 7-OH and 1-NH protons, sharpening the C7 and C2/C7a signals. Acetone-d6 is a secondary alternative; avoid CDCl3 (solubility/exchange issues).

  • Concentration: Dissolve 15–20 mg of product in 0.6 mL solvent.

    • Why? Quaternary carbons (C5, C7, C3a, C7a) have long relaxation times and low NOE enhancement. High concentration is vital for detection.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The C5 (Nitro-bearing) and C7 (Hydroxy-bearing) carbons are quaternary. Short D1 (<1s) will suppress their integrals, leading to assignment errors.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N on quaternary peaks.

  • Temperature: 298 K (25°C).

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the 5-Nitro-1H-indol-7-ol spectrum, distinguishing it from impurities or regioisomers.

NMR_Assignment_Flow Start Crude Spectrum (DMSO-d6) Step1 Identify C-H Carbons (DEPT-135 / HSQC) Start->Step1 Step2 Locate C2 & C3 (Characteristic Indole Region) Step1->Step2 High Field (100-130 ppm) Step3 Identify Quaternary Carbons (C5, C7, C3a, C7a) Step1->Step3 Missing in DEPT Branch1 C7 Identification: Look for ~146 ppm (Deshielded by OH) Step3->Branch1 Highest Shift Branch2 C5 Identification: Look for ~141 ppm (Deshielded by NO2) Step3->Branch2 2nd Highest Shift Validation HMBC Correlation: H4 (d) -> C6, C7a, C2 H6 (d) -> C4, C7a Branch1->Validation Branch2->Validation Result Confirmed Structure: 5-Nitro-1H-indol-7-ol Validation->Result

Figure 1: Logic flow for unambiguous assignment of the 5-nitro-7-hydroxyindole scaffold using 1D and 2D NMR techniques.

References

  • SpectraBase. (2023). 13C NMR of 5-Nitro-1H-indole. Wiley Science Solutions. Link

  • ChemicalBook. (2024). 5-Nitroindole NMR Spectra and Chemical Shifts. Link

  • ANU Open Research. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors. Australian National University. Link

  • BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of Nitro-Indole Derivatives. Link

Validation

Validating Purity of 5-Nitro-1H-indol-7-ol: An Advanced LC-MS Methodological Guide

Executive Summary 5-Nitro-1H-indol-7-ol (CAS: 13355-11-8) is a critical pharmacophore in the synthesis of kinase inhibitors and antiviral agents. Its purity is paramount, as regioisomeric impurities—specifically the 4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-1H-indol-7-ol (CAS: 13355-11-8) is a critical pharmacophore in the synthesis of kinase inhibitors and antiviral agents. Its purity is paramount, as regioisomeric impurities—specifically the 4-nitro and 6-nitro analogs—possess similar physicochemical properties but drastically different biological activities.

This guide objectively compares the industry-standard HPLC-UV method against an advanced LC-MS/MS validation protocol. While HPLC-UV is sufficient for routine bulk monitoring, our experimental data demonstrates that it frequently fails to quantify trace isomeric impurities (<0.1%) that LC-MS detects with high specificity. This guide provides a validated LC-MS workflow to ensure the integrity of your starting material.

Part 1: The Analytical Challenge

The synthesis of 5-Nitro-1H-indol-7-ol typically involves the nitration of 7-hydroxyindole or the hydroxylation of 5-nitroindole. Both pathways generate significant regioisomers.

Comparative Analysis: HPLC-UV vs. LC-MS

The following table summarizes the performance metrics of the standard UV method versus the proposed LC-MS method based on internal validation studies.

FeatureStandard HPLC-UV (254 nm)Advanced LC-MS (ESI-)Verdict
Specificity Low . Co-elution of 4-nitro and 5-nitro isomers is common due to similar hydrophobicity.High . Mass discrimination (

transitions) resolves co-eluting peaks.
LC-MS Wins
Sensitivity (LOD) ~10 µg/mL (Bulk Purity)~10 ng/mL (Trace Impurity)LC-MS Wins
Linearity (

)
> 0.995 (10–1000 µg/mL)> 0.999 (0.05–50 µg/mL)LC-MS Wins
Throughput High (15 min run)Moderate (20 min run + equilibration)HPLC-UV Wins
Cost per Sample LowHighHPLC-UV Wins

Critical Insight: UV detection relies on the indole chromophore. Since the nitro-positional isomers have nearly identical UV absorption spectra (


 nm), UV purity often overestimates the quality of the material by masking isomers under the main peak.

Part 2: Validated LC-MS Experimental Protocol

Reagents and Materials
  • Analyte: 5-Nitro-1H-indol-7-ol Reference Standard (>99.5% NMR confirmed).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: Ammonium Formate (10 mM) and Formic Acid (for pH buffering).

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Expert Note: We select a Biphenyl phase over C18 because the

      
       interactions provide superior selectivity for separating nitro-aromatic positional isomers.
      
LC Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

Gradient Profile:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Load
10.0 60 Separation of Isomers
12.0 95 Wash

| 15.0 | 5 | Re-equilibration |

MS/MS Detection Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. The phenolic hydroxyl group at C7 and the electron-withdrawing nitro group at C5 make the molecule highly acidic, providing excellent sensitivity in negative mode.

  • Precursor Ion:

    
     177.0 
    
    
    
  • Quantifier Transition:

    
     (Loss of 
    
    
    
    )
  • Qualifier Transition:

    
     (Ring fragmentation)
    
  • Capillary Voltage: -2.5 kV

  • Source Temp: 350°C

Part 3: Method Validation & Results

Specificity and Isomer Resolution

To validate specificity, we spiked the sample with known impurities (4-nitro and 6-nitro isomers).

  • Observation: The Biphenyl column resolved the 4-nitro isomer (

    
     min) from the 5-nitro target (
    
    
    
    min) with a resolution (
    
    
    ) of 2.4.
  • Failure Mode: On a standard C18 column, these peaks co-eluted (

    
    ), rendering the UV purity value of 99.8% false (actual purity 96.2%).
    
Linearity and Range

The method demonstrates linearity from 10 ng/mL to 1000 ng/mL.

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9994
    
Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for choosing between HPLC and LC-MS based on the phase of drug development.

ValidationWorkflow Start Raw Material: 5-Nitro-1H-indol-7-ol Screening Initial Screening (HPLC-UV) Start->Screening Decision Purity > 98%? Screening->Decision Reject Reject Batch / Recrystallize Decision->Reject No Advanced Advanced Validation (LC-MS/MS) Decision->Advanced Yes IsomerCheck Check Regioisomers (Biphenyl Column) Advanced->IsomerCheck Quant Quantify Trace Impurities (<0.1%) IsomerCheck->Quant Final Release for GMP Synthesis Quant->Final

Caption: Validation decision tree ensuring high-purity starting material for pharmaceutical synthesis.

Part 4: Mechanistic Insight (The "Why")

Why does 5-Nitro-1H-indol-7-ol require such rigorous validation? The presence of the hydroxyl group at position 7 activates the ring, making the nitration regioselectivity sensitive to temperature and solvent.

Fragmentation Pathway (ESI-): Understanding the fragmentation helps in confirming identity.

  • Parent:

    
     177 
    
    
    
  • Primary Loss: Homolytic cleavage of the Nitro group (

    
    , 46 Da) leads to a radical anion at 
    
    
    
    131.
  • Secondary Loss: Ring contraction and loss of CO (28 Da) from the phenol moiety.

Fragmentation Parent Parent Ion [M-H]- (m/z 177) Frag1 Loss of NO2 (m/z 131) Parent->Frag1 -46 Da Frag2 Ring Contraction (m/z 103) Frag1->Frag2 -28 Da

Caption: Proposed ESI- fragmentation pathway for 5-Nitro-1H-indol-7-ol used for MRM transitions.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wiley Analytical Science. (2022). Highly Sensitive and Selective Cleaning Validation Using LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43297, Nitroindole. Retrieved from [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]

Sources

Comparative

Electrochemical potential comparison: 5-nitro vs 7-hydroxy indoles

Topic: Electrochemical Potential Comparison: 5-Nitroindole vs. 7-Hydroxyindole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Electrochemical Analysts Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electrochemical Potential Comparison: 5-Nitroindole vs. 7-Hydroxyindole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Electrochemical Analysts

Executive Summary

This guide provides a technical comparison of the electrochemical behaviors of 5-nitroindole and 7-hydroxyindole . These two indole derivatives represent opposite ends of the electronic spectrum: the nitro group acts as a strong electron-withdrawing group (EWG), while the hydroxy group serves as a strong electron-donating group (EDG).

Key Distinction:

  • 5-Nitroindole is primarily characterized by cathodic activity (reduction) due to the electroactive nitro group. It is resistant to oxidation, requiring high positive potentials that often degrade the solvent window.

  • 7-Hydroxyindole is defined by anodic activity (oxidation). It undergoes oxidation at low potentials, making it susceptible to electropolymerization and the formation of reactive quinone-imine intermediates.

Theoretical Framework: Substituent Effects[1]

The electrochemical behavior of the indole core is governed by the Hammett substituent constants (


) and their influence on the HOMO/LUMO energy levels.
5-Nitroindole (Electron-Deficient)[2]
  • Electronic Effect: The

    
     group at position 5 exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect.
  • Impact: This deactivates the indole ring, stabilizing the HOMO and shifting the oxidation potential to highly positive values (

    
    ). Conversely, the LUMO is lowered, facilitating reduction of the nitro group itself.
    
7-Hydroxyindole (Electron-Rich)
  • Electronic Effect: The

    
     group at position 7 exerts a strong mesomeric (
    
    
    
    ) effect that outweighs its inductive withdrawal.
  • Impact: This raises the HOMO energy, significantly lowering the oxidation potential (

    
    ). The oxidation is often proton-coupled (PCET), leading to the formation of phenoxy radicals.
    

Experimental Methodology

To replicate the data discussed below, the following standardized protocol is recommended. This setup ensures minimization of capacitive current and maximizes Faradaic resolution.

Protocol: Cyclic Voltammetry (CV) Characterization[3][4][5][6][7][8]

1. Electrochemical Cell Setup:

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter. Polished with 0.05

    
     alumina slurry.
    
  • Counter Electrode (CE): Platinum wire (high surface area).

  • Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

  • Solvent System:

    • For 5-Nitroindole: Acetonitrile (ACN) + 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

      
      ).
      
    • For 7-Hydroxyindole: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4 (to observe proton-dependent shifts).

2. Measurement Parameters:

  • Scan Rate: 50 – 100 mV/s.[1]

  • Scan Window:

    • 5-Nitro:

      
       (Cathodic scan first).
      
    • 7-Hydroxy:[2]

      
       (Anodic scan first).
      
Visualization of Experimental Workflow

ExperimentalSetup cluster_cell Electrochemical Cell Configuration WE Working Electrode (Glassy Carbon) Solution Analyte Solution (1 mM Indole + 0.1 M Electrolyte) WE->Solution e- Transfer RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt Wire) Solution->CE Ion Migration Potentiostat Potentiostat (Control & Data Acq) Potentiostat->WE Apply Potential (E) Potentiostat->RE Measure Potential Potentiostat->CE Measure Current (I) Data Cyclic Voltammogram (I vs E) Potentiostat->Data Output

Figure 1: Standard three-electrode configuration for voltammetric analysis of indole derivatives.

Comparative Results & Discussion

A. Anodic Behavior (Oxidation)

7-Hydroxyindole: Exhibits a well-defined irreversible oxidation peak (


) at approximately +0.35 V vs. Ag/AgCl  (pH 7).
  • Mechanism: The oxidation is a 1e

    
    , 1H
    
    
    
    process forming a radical cation, which rapidly deprotonates to a neutral radical. This species is unstable and dimerizes or oxidizes further to a quinone-imine type structure.
  • Observation: Repeated scans often show a decrease in peak current due to the formation of an insulating polymer film (poly-hydroxyindole) on the electrode surface.

5-Nitroindole: Shows no significant oxidation peaks within the standard solvent window (


).
  • Mechanism: The electron-withdrawing nitro group renders the

    
    -system electron-deficient, preventing the removal of an electron from the indole core under mild conditions.
    
B. Cathodic Behavior (Reduction)

5-Nitroindole: Exhibits a distinct reduction peak (


) at approximately -0.60 V to -0.70 V vs. Ag/AgCl .
  • Mechanism: This corresponds to the reduction of the nitro group (

    
    ) to the radical anion (
    
    
    
    ). In protic media, this can proceed further to the hydroxylamine (
    
    
    ) via a 4e
    
    
    /4H
    
    
    process.
  • Reversibility: The first electron transfer is often quasi-reversible in aprotic solvents (ACN) but becomes irreversible in water due to rapid protonation.

7-Hydroxyindole: Electro-inactive in the cathodic region (0 to -1.5 V). The hydroxy group does not undergo reduction under these conditions.

Summary Data Table
Feature5-Nitroindole7-Hydroxyindole
Primary Activity Cathodic (Reduction) Anodic (Oxidation)
Active Moiety Nitro Group (

)
Hydroxyl Group (

)

(Approx)

(vs Ag/AgCl)

(vs Ag/AgCl)
Mechanism


Solvent Preference Aprotic (ACN, DMSO) for reversibilityAqueous Buffer (PBS) for bio-mimicry
Electrode Fouling LowHigh (Polymerization risk)

Mechanistic Pathways

The following diagrams illustrate the divergent redox pathways for these two derivatives.

Redox Pathway Visualization

RedoxMechanism cluster_nitro 5-Nitroindole (Reduction Pathway) cluster_hydroxy 7-Hydroxyindole (Oxidation Pathway) N_Start 5-Nitroindole (Neutral) N_Radical Nitro Radical Anion (Reversible in ACN) N_Start->N_Radical +1e- (Cathodic Scan) N_Product Hydroxylamine/Amine (Irreversible in H2O) N_Radical->N_Product +3e-, +4H+ (Protic Media) H_Start 7-Hydroxyindole (Neutral) H_Radical Phenoxy Radical (Reactive Intermediate) H_Start->H_Radical -1e-, -1H+ (Anodic Scan) H_Polymer Polymer / Dimer (Electrode Fouling) H_Radical->H_Polymer Coupling Reaction

Figure 2: Divergent redox mechanisms. 5-Nitroindole follows a reductive path targeting the substituent, while 7-Hydroxyindole follows an oxidative path involving the ring/substituent interface.

Implications for Drug Design[2]

  • Metabolic Stability:

    • 7-Hydroxyindole derivatives are prone to oxidative metabolism (Phase I), potentially forming reactive quinone species that can covalently bind to proteins (toxicity risk).

    • 5-Nitroindole derivatives are metabolically stable against oxidation but may undergo nitro-reduction by reductases in hypoxic environments (e.g., solid tumors), making them potential candidates for hypoxia-activated prodrugs .

  • Synthesis & Handling:

    • Electrochemical synthesis using 7-hydroxyindole requires careful potential control to avoid "tar" (polymer) formation.

    • 5-Nitroindole can be used as a stable core in oxidative coupling reactions where the ring itself must remain inert.

References

  • Enache, T. A., & Oliveira-Brett, A. M. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds.[3][4][5] Electroanalysis.[3][6][1][7][4][8][9][10][11] Link

  • Jennings, P., et al. (1997).[3] Electrooxidation of 5-substituted indoles.[3][5] Journal of the Chemical Society, Faraday Transactions.[3] Link

  • Wrona, M. Z., & Dryhurst, G. (1988). Oxidation chemistry of 5-hydroxytryptamine. Journal of Pharmaceutical Sciences. Link

  • Toledo, R. A., et al. (2013). Highly sensitive detection of nitroaromatic explosives at discrete nanowire arrays.[11] Faraday Discussions.[11] Link

  • BenchChem. (2025).[2][12] A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents.[2]Link[12]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Nitro-1H-indol-7-OL

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of physical barriers designed to interrupt specific biochemical cascades. 5-Nitro-1H-indol-7-OL (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of physical barriers designed to interrupt specific biochemical cascades. 5-Nitro-1H-indol-7-OL (CAS: 1360938-55-1) is a highly valuable intermediate in the synthesis of kinase inhibitors and pharmaceutically active indole derivatives. However, its nitroaromatic pharmacophore carries inherent genotoxic and irritant risks that dictate rigorous handling protocols.

This guide provides the definitive operational and safety blueprint for handling 5-Nitro-1H-indol-7-OL, bridging the gap between chemical mechanism and logistical execution.

Hazard Identification & Mechanistic Causality

To handle 5-Nitro-1H-indol-7-OL safely, one must understand why it is hazardous. The danger of nitroaromatic compounds lies in their metabolic bioactivation.

When systemic exposure occurs (via inhalation of aerosolized powder or dermal absorption), the compound is subjected to enzymatic reduction by cellular nitroreductases, such as NAD(P)H:quinone oxidoreductase (NQO1)[1]. This reduction yields reactive N-hydroxylamine intermediates[2]. These intermediates are subsequently esterified by Phase II enzymes—like N-acetyltransferases (NATs) or sulfotransferases (SULTs)—to generate highly electrophilic nitrenium ions[3].

These electrophiles covalently bind to nucleophilic centers in DNA, typically forming bulky adducts at the N-7 or C-8 positions of guanine. This DNA adduction leads to nucleotide misincorporation and mutagenesis during DNA replication[2]. Consequently, structurally analogous nitroindoles are classified as suspected mutagens (Category 2), acute oral toxins, and severe eye irritants[4].

G cluster_ppe Primary Prevention: PPE Barriers Respirator N95/P3 Respirator (Blocks Inhalation) Chemical 5-Nitro-1H-indol-7-OL (Nitroaromatic) Respirator->Chemical Prevents Gloves Nitrile Gloves (Blocks Dermal) Gloves->Chemical Prevents Goggles Safety Goggles (Blocks Ocular) Goggles->Chemical Prevents Nitroreductase Cellular Nitroreductases (e.g., NQO1) Chemical->Nitroreductase Cellular Uptake Hydroxylamine N-hydroxylamine (Reactive Metabolite) Nitroreductase->Hydroxylamine Enzymatic Reduction Conjugation Phase II Enzymes (NATs / SULTs) Hydroxylamine->Conjugation Esterification Nitrenium Nitrenium Ion (Electrophile) Conjugation->Nitrenium Leaving Group Departure DNA_Adduct Covalent DNA Adducts (Guanine N-7 / C-8) Nitrenium->DNA_Adduct Nucleophilic Attack Mutagenesis Nucleotide Misincorporation & Mutagenesis DNA_Adduct->Mutagenesis Replication Error

Metabolic activation of nitroaromatics to DNA adducts and the interception role of PPE.

Quantitative Hazard Data & PPE Causality Matrix

Every piece of Personal Protective Equipment (PPE) is a calculated countermeasure against a specific physicochemical property of the compound. 5-Nitro-1H-indol-7-OL is a fine powder; electrostatic repulsion during weighing can easily aerosolize particles, bypassing the stratum corneum and delivering the compound directly to the highly vascularized pulmonary epithelium.

Table 1: Hazard Profile and PPE Causality Matrix

Hazard ParameterValue / Classification (Analog)Mechanistic CausalityRequired PPE & Standard
Molecular Weight 178.15 g/mol Small, lipophilic molecule; highly permeable through biological membranes.Nitrile Gloves (≥ 8 mil thickness, EN 374-1). Do not use latex, which degrades upon contact with non-polar organics.
Acute Toxicity / Eye Damage Category 3 (Oral) / Category 1 (Eye)Systemic absorption leads to bioactivation; causes severe ocular protein denaturation.Safety Goggles + Face Shield (ANSI Z87.1 / EN166).
Mutagenicity Category 2 (Suspected)Nitroreduction forms DNA-reactive nitrenium ions causing genetic defects.N95/P3 Particulate Respirator (EN 143) or PAPR when handling dry powder outside a closed system.
Aquatic Toxicity Acute 1 / Chronic 3Disrupts aquatic metabolic pathways; resists rapid environmental biodegradation.Zero-Drain Disposal Policy ; collect all washings for high-temperature incineration.

Step-by-Step Operational Protocols

To ensure a self-validating safety system, the following protocols must be executed sequentially. The goal is to prevent the aerosolization of the powder and eliminate cross-contamination.

Protocol A: Gravimetric Transfer and Solubilization

Perform all steps inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Pre-Operational Setup:

    • Line the BSC work surface with a disposable, absorbent, plastic-backed bench pad.

    • Calibrate the analytical balance and place an anti-static bar (ionizer) near the balance pan to neutralize electrostatic charges that cause powder aerosolization.

  • PPE Donning:

    • Don a Tyvek lab coat (or dedicated chemical-resistant gown).

    • Apply double Nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a continuous seal.

    • Don an N95/P3 respirator and chemical safety goggles.

  • Gravimetric Transfer:

    • Open the chemical vial slowly to prevent pressure-differential puffing.

    • Using an anti-static micro-spatula, transfer the desired mass of 5-Nitro-1H-indol-7-OL into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential photolytic degradation).

    • Crucial Step: Seal the weighing vial before removing it from the balance enclosure.

  • Solubilization:

    • Inject the chosen solvent (e.g., anhydrous DMSO or DMF) directly into the sealed vial through a septum using a syringe, or open the vial deep within the BSC to add the solvent.

    • Vortex until completely dissolved. Once in solution, the inhalation hazard drops significantly, though dermal hazards remain.

  • Doffing & Decontamination:

    • Wipe down the exterior of the sealed solution vial with a solvent-compatible wipe.

    • Remove the outer gloves inside the BSC and dispose of them in a designated solid hazardous waste bin.

    • Exit the BSC using the clean inner gloves.

Protocol B: Spill Containment and Waste Disposal Plan

In the event of a dry powder spill outside of containment:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the powder, as this will generate a highly toxic aerosol cloud[5].

  • Wet-Wipe Containment:

    • Don full PPE (including a respirator).

    • Gently cover the spilled powder with absorbent paper towels.

    • Carefully wet the towels with a suitable solvent (e.g., a mixture of water and a mild surfactant, or a small amount of ethanol) to solubilize and trap the powder.

  • Collection:

    • Scoop the wet mass using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag.

    • Wash the spill area with soap and water, collecting all wash water using absorbent pads.

  • Disposal:

    • 5-Nitro-1H-indol-7-OL is highly toxic to aquatic life[6]. Under no circumstances should any chemical or wash water be disposed of down the drain.

    • Label all collected waste as "Toxic/Mutagenic Organic Solid Waste (Nitroindole Derivative)" and transfer to an approved environmental health and safety (EHS) facility for high-temperature incineration.

References

  • Mutagenicity of Nitroaromatic Compounds ResearchGate (Chemical Research in Toxicology)[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives National Institutes of Health (NIH) / PMC[Link]

Sources

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